molecular formula C7H8N2O2 B196067 4-hydroxybenzhydrazide CAS No. 5351-23-5

4-hydroxybenzhydrazide

Cat. No.: B196067
CAS No.: 5351-23-5
M. Wt: 152.15 g/mol
InChI Key: ZMZGIVVRBMFZSG-UHFFFAOYSA-N
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Description

4-Hydroxybenzhydrazide is a versatile chemical scaffold of significant interest in medicinal and agricultural chemistry research. Its structure serves as a key intermediate in the synthesis of hydrazide-hydrazone derivatives, a class of compounds with a broad spectrum of biological activities. Recent studies highlight its application in developing potent antifungal agents. Derivatives of this compound have demonstrated strong activity against phytopathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum , with some compounds showing IC50 values in the sub-2 µg/mL range and low phytotoxicity, indicating potential for agrochemical development . Furthermore, this compound is a valuable building block in pharmaceutical research. It has been used to create new chemical entities with promising in vitro efficacy against parasitic diseases, including Trypanosoma cruzi and Leishmania mexicana, as well as against Mycobacterium tuberculosis . The mechanism of action for its derivatives often involves targeted enzyme inhibition. Research has identified this compound derivatives as effective inhibitors of laccase, a copper-containing enzyme found in fungi and insects, with some exhibiting micromolar, competitive inhibition, which is relevant for disrupting pathogen life cycles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybenzohydrazide
Source PubChem
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InChI

InChI=1S/C7H8N2O2/c8-9-7(11)5-1-3-6(10)4-2-5/h1-4,10H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZGIVVRBMFZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201721
Record name 4-Hydroxybenzoic acid hydrazide
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Molecular Weight

152.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5351-23-5
Record name 4-Hydroxybenzoic acid hydrazide
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Record name 4-Hydroxybenzoic acid hydrazide
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Record name 4-Hydroxybenzohydrazide
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Record name 4-hydroxybenzohydrazide
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Record name 4-HYDROXYBENZOIC ACID HYDRAZIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybenzhydrazide (CAS 5351-23-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzhydrazide, with the CAS number 5351-23-5, is a versatile organic compound with significant applications in analytical chemistry and burgeoning interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. It details experimental protocols for its use in enzymatic assays and summarizes its known biological activities, including antimicrobial and antioxidant properties. Furthermore, this document elucidates its potential mechanisms of action, including interactions with eosinophil peroxidase and inhibition of epidermal growth factor signaling, providing a valuable resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

This compound, also known as p-hydroxybenzoic acid hydrazide or 4-hydroxybenzoylhydrazine, is a white to slightly beige crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5351-23-5[2][3]
Molecular Formula C₇H₈N₂O₂[3][4]
Molecular Weight 152.15 g/mol [2][3][4]
Melting Point 264-266 °C (decomposition)[2][5][6]
Appearance White to slightly beige fine crystalline powder[1][5]
Solubility 26.5 g/L in water; Soluble in acetic acid:water (1:1) at 25 mg/mL[6][7]
UV Maximum (λmax) 245 nm (in Methanol)[1]
SMILES NNC(=O)c1ccc(O)cc1[7]
InChI Key ZMZGIVVRBMFZSG-UHFFFAOYSA-N[7]

Synthesis of this compound

This compound can be synthesized through the hydrazinolysis of an ester of 4-hydroxybenzoic acid, such as methylparaben or ethylparaben. Both conventional heating and microwave irradiation methods have been reported.

Conventional Synthesis Protocol

This protocol is adapted from the general procedure for the synthesis of substituted acid hydrazides.[8]

Materials:

Procedure:

  • Dissolve methyl 4-hydroxybenzoate (0.1 mol) in an appropriate volume of methanol in a round-bottom flask fitted with a reflux condenser.

  • Slowly add hydrazine hydrate (0.15 mol) to the mixture.

  • Reflux the reaction mixture for 5-6 hours.

  • After reflux, distill off the excess methanol and hydrazine hydrate.

  • Add water to the cooled residue to precipitate the product.

  • Filter the precipitate and wash it several times with distilled water.

  • Dry the product.

  • Recrystallize the crude product from 80% aqueous ethanol to obtain pure this compound.

Microwave-Assisted Synthesis Protocol

This method offers a more rapid synthesis with a high yield.[8]

Materials:

  • Methyl 4-hydroxybenzoate (Methylparaben)

  • Hydrazine hydrate (99%)

  • Methanol

Procedure:

  • In a microwave-safe reaction vessel, dissolve methyl 4-hydroxybenzoate (0.1 mol) in 100 mL of methanol.

  • Slowly add hydrazine hydrate (0.15 mol) to the solution.

  • Place the vessel in a microwave reactor and irradiate at 350 Watts for 3-5 minutes.

  • After the reaction is complete, cool the mixture.

  • Precipitate the product by adding water.

  • Filter, wash with distilled water, and dry the purified this compound.

Applications in Analytical Chemistry: Enzymatic Assays

A primary application of this compound is in the colorimetric determination of reducing sugars. This property is harnessed to assay the activity of various carbohydrases, such as α-amylase and glucoamylase, by quantifying the reducing sugars released from their respective substrates. The underlying principle is the reaction of the hydrazide group of this compound with the aldehyde or ketone group of a reducing sugar in an alkaline medium under heat to form a yellow-colored chromophore, which can be quantified spectrophotometrically at approximately 410 nm.

Workflow for Enzymatic Assay using this compound

G Workflow for Enzymatic Assay using this compound cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection Substrate Starch or other polysaccharide Incubation_1 Incubate under optimal conditions (pH, Temp) Substrate->Incubation_1 Enzyme α-Amylase or Glucoamylase Enzyme->Incubation_1 Reducing_Sugars Production of Reducing Sugars Incubation_1->Reducing_Sugars PAHBAH_Reagent Add this compound (PAHBAH) in alkaline solution Reducing_Sugars->PAHBAH_Reagent Aliquots of reaction mixture Incubation_2 Heat (e.g., 100°C for 5-10 min) PAHBAH_Reagent->Incubation_2 Colored_Product Formation of Yellow Chromophore Incubation_2->Colored_Product Spectrophotometry Measure Absorbance at ~410 nm Colored_Product->Spectrophotometry

Caption: General workflow for determining carbohydrase activity using this compound.

Experimental Protocol for α-Amylase Activity Assay

This protocol is a generalized procedure based on the principle of measuring reducing sugars with this compound.

Reagents:

  • Substrate: 1% (w/v) soluble starch solution in an appropriate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9).

  • Enzyme: α-Amylase solution of unknown activity, appropriately diluted in buffer.

  • PAHBAH Reagent: A freshly prepared mixture of 5% (w/v) this compound in 0.5 M HCl and 0.5 M NaOH (typically in a 1:9 ratio).

  • Standard: Maltose or glucose solutions of known concentrations for generating a standard curve.

Procedure:

  • Enzymatic Reaction: a. Pre-incubate the starch substrate at the desired reaction temperature (e.g., 37°C). b. Add a known volume of the α-amylase solution to the substrate to initiate the reaction. c. Incubate for a specific time (e.g., 10-30 minutes). d. Stop the reaction by taking an aliquot and adding it to the PAHBAH reagent or by heat inactivation.

  • Colorimetric Reaction: a. To an aliquot of the enzymatic reaction mixture (or a standard solution), add the PAHBAH reagent. b. Heat the mixture in a boiling water bath for 5-10 minutes. c. Cool the tubes to room temperature. d. Measure the absorbance at 410 nm against a reagent blank.

  • Calculation: a. Prepare a standard curve by plotting the absorbance values of the standards against their concentrations. b. Determine the concentration of reducing sugars produced in the enzymatic reaction from the standard curve. c. Calculate the α-amylase activity, typically expressed in units (e.g., µmol of reducing sugar released per minute per mg of protein).

A similar protocol can be adapted for glucoamylase , with appropriate adjustments to the substrate, buffer pH, and incubation conditions optimal for this enzyme.

Biological Activities and Potential Therapeutic Applications

Recent research has highlighted the potential of this compound and its derivatives as bioactive molecules, suggesting their utility in drug development.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial properties of this compound and its derivatives. For instance, N'-benzylidene-4-hydroxybenzohydrazide has demonstrated activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[9] The antimicrobial effect is attributed to the presence of the phenolic hydroxyl group and the azomethine group in its derivatives.[9] Further research into Schiff base derivatives of this compound has shown promising antifungal activity against phytopathogenic fungi.

Antioxidant Activity

The phenolic structure of this compound suggests its potential as a radical scavenger.[4] Studies on its derivatives have shown significant antioxidant activity in various assays. This property makes it a candidate for further investigation in conditions associated with oxidative stress.

Interaction with Eosinophil Peroxidase and Epidermal Growth Factor (EGF) Signaling

A particularly interesting, though less explored, aspect of this compound's biological profile is its reported interaction with eosinophil peroxidase and its inhibitory effect on epidermal growth factor (EGF) signaling.[2]

Eosinophil Peroxidase (EPO): this compound is described as a molecule that contains an eosinophil peroxidase.[2] The active form is suggested to be a copper complex, which may be responsible for its antimicrobial properties.[2]

EGF Signaling Inhibition: It has been proposed that this compound can inhibit the production of epidermal growth factor (EGF) by binding to its receptor on the cell surface.[2] This interaction would prevent EGF from stimulating protein synthesis, potentially leading to cell death.[2] This suggests a potential anti-proliferative or anti-cancer activity.

The proposed mechanism of EGF signaling inhibition is depicted below:

G Proposed Mechanism of EGF Signaling Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by this compound EGF Epidermal Growth Factor (EGF) EGFR EGF Receptor EGF->EGFR Binds No_Binding Signaling Downstream Signaling (e.g., Protein Synthesis) EGFR->Signaling Activates No_Signaling Inhibition of Downstream Signaling EGFR->No_Signaling Prevents EGF binding and activation 4HBH This compound 4HBH->EGFR Binds to receptor Binding

Caption: Proposed mechanism of this compound inhibiting EGF signaling.

It is crucial to note that this area of research requires more in-depth studies to validate these preliminary findings and to fully elucidate the underlying molecular mechanisms.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][9]

  • Hazard Codes: H315, H319, H335

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2][7]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated place with the container tightly closed.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest due to its established utility in analytical biochemistry and its emerging potential in medicinal chemistry. Its role as a chromogenic reagent for quantifying reducing sugars provides a reliable method for assaying carbohydrase activity. The growing body of evidence for its antimicrobial, antioxidant, and potential anti-proliferative properties makes it a compelling candidate for further research and development. This guide provides a foundational resource for scientists and researchers to explore the diverse applications and therapeutic potential of this compound. Further investigations into its biological mechanisms of action are warranted to fully realize its promise in drug discovery and development.

References

physical properties of 4-hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Hydroxybenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₈N₂O₂) is a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis.[1][2] Its utility stems from a molecular structure featuring a hydrazide functional group and a phenolic hydroxyl group, which impart unique reactivity and solubility characteristics.[3] This document provides a comprehensive overview of the core , details the experimental protocols for their determination, and presents a logical workflow for one of the key characterization methods. All quantitative data is summarized for clarity and accessibility to support research and development activities.

Core Physical and Chemical Properties

This compound is typically a white to off-white or slightly beige crystalline powder at room temperature.[1][3][4] Its stability as a solid makes it convenient for handling and storage under standard laboratory conditions.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Summary of Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₈N₂O₂[1][2][5]
Molecular Weight 152.15 g/mol [1][2][3][6]
Appearance White to off-white/beige crystalline powder[1][3][4][7]
Melting Point 264 - 266 °C (with decomposition)[2][4][7][8]
Boiling Point ~312 - 370 °C[3][9]
Density ~1.396 g/cm³[3]
Water Solubility 26.5 g/L (at 25 °C)[7][8]
Solubility (Other) Soluble in methanol (B129727), ethanol; Acetic acid/water (1:1): 25 mg/mL; DMSO: >10 mg/mL[3][7]
pKa (Predicted) 8.57 ± 0.15[7]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound's molecular identity.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Data and ObservationsReferences
UV-Vis Spectroscopy λmax: 245 nm (in Methanol)[2][4][7]
FTIR Spectroscopy Characteristic absorption bands for O-H, N-H, and C=O stretching vibrations are present.[2][10]
¹H NMR Spectroscopy In DMSO-d₆, signals for aromatic protons appear in the 6.5-8.0 ppm region. Distinct signals for hydrazide protons are also observed.[2][11]
¹³C NMR Spectroscopy Displays characteristic signals for the carbonyl carbon and aromatic carbons.[2][11]
Mass Spectrometry Electrospray ionization (ESI) typically generates a molecular ion peak at a mass-to-charge ratio (m/z) of 152.[2]
Raman Spectroscopy Provides vibrational data complementary to FTIR, useful for solid-state analysis.[2][12]

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point provides a crucial measure of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. The presence of impurities generally causes a depression and broadening of the melting range.[13]

Methodology:

  • Sample Preparation: A small quantity of dry this compound is finely crushed into a powder.[14] The open end of a glass capillary tube is dipped into the powder.[15] The tube is then gently tapped on a hard surface to pack the powder into the sealed end, filling it to a height of 1-2 mm.[13][14]

  • Apparatus Setup: The prepared capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated metal block apparatus (e.g., Mel-Temp).

  • Heating and Observation: The apparatus is heated slowly, with the rate of temperature increase controlled to approximately 1-2°C per minute as the expected melting point is approached.[15]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid.[15] The melting point is reported as the range T1-T2. For this compound, decomposition is observed concurrently with melting.[2][8]

Melting_Point_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_end Completion Start Start Crush Crush sample to fine powder Start->Crush Pack Pack powder into capillary tube (1-2 mm) Crush->Pack Setup Place capillary in melting point apparatus Pack->Setup Heat Heat slowly (1-2°C / min) Setup->Heat Observe Observe for melting and decomposition Heat->Observe Record Record temperature range (T1 to T2) Observe->Record End End Record->End

Caption: Experimental workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility testing provides insights into the polarity and functional groups of a molecule. The presence of both a polar hydroxyl group and a hydrogen-bonding hydrazide group in this compound suggests solubility in polar solvents.[3]

Methodology:

  • Preparation: A small, pre-weighed amount of this compound (e.g., 10-25 mg) is placed into a small test tube.[16][17]

  • Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of deionized water) is added to the test tube.[18]

  • Mixing: The test tube is sealed and shaken vigorously for a predetermined period (e.g., 60 seconds) to facilitate dissolution.[18]

  • Observation: The mixture is allowed to settle and is then visually inspected. The compound is classified as "soluble" if it forms a clear, homogeneous solution with no visible solid particles. It is deemed "insoluble" or "partially soluble" if solid material remains.[17][18]

  • Quantitative Analysis (Optional): For precise solubility measurement (e.g., g/L), a saturated solution is prepared, equilibrated, and the undissolved solid is filtered off. The concentration of the solute in the clear filtrate is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a molecule. For this compound, the phenolic hydroxyl group is the primary acidic site.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if aqueous solubility is limited.[19]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[19] A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a burette.

  • Titration Process: The base is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[19]

  • Data Analysis: The recorded pH is plotted against the volume of titrant added. The equivalence point is identified as the inflection point of the resulting titration curve. The pKa is the pH at which exactly half of the volume of titrant required to reach the equivalence point has been added.[19]

References

A Comprehensive Technical Guide to the Solubility of 4-Hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-hydroxybenzhydrazide in water and various organic solvents. The information is curated for professionals in research and drug development who require precise solubility data for experimental design, formulation, and synthesis. This document presents quantitative solubility data, detailed experimental protocols, and relevant biological pathway diagrams.

Core Physicochemical Properties

This compound is a versatile organic compound characterized by the presence of a hydrazide and a hydroxyl functional group attached to a benzene (B151609) ring. These features govern its solubility in different media. It typically appears as a white to off-white crystalline powder.[1]

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent's polarity and temperature. The compound's hydrophilic hydroxyl group contributes to its solubility in polar solvents, while the aromatic ring allows for some solubility in less polar organic solvents.[1] The available quantitative solubility data is summarized in the table below.

Solvent SystemConcentrationTemperatureNotes
Water26.5 g/L25 °C-
Water (pH 7.4)22.4 µg/mLNot SpecifiedMean of experimental results.[2]
Acetic Acid:Water (1:1)25 mg/mLNot SpecifiedClear, colorless to faintly yellow solution.[3]
Dimethyl Sulfoxide (DMSO)>10 mg/mLNot Specified-
Ethanol (B145695)1 M20 °CClear, colorless solution.[3]

Qualitative Solubility Observations

  • Methanol (B129727) and Ethanol : this compound is soluble in methanol and ethanol.[1][4] This is further supported by its use as a solvent in synthesis reactions involving this compound.

  • General Temperature Dependence : The solubility of this compound is expected to increase with temperature, a common characteristic for many organic compounds.[1]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound, adapted from standard laboratory procedures for similar compounds.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Analytical balance

  • Glass flasks with airtight stoppers

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass flasks.

  • Solvent Addition: Add a known volume of the desired solvent to each flask.

  • Equilibration: Seal the flasks tightly and place them in a constant temperature shaker. Agitate the flasks at a consistent speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.

  • Dilution: Accurately dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/L, mg/mL, or mol/L.

G Workflow for Solubility Determination A Add excess this compound to solvent B Seal and agitate at constant temperature A->B C Allow undissolved solid to settle B->C D Centrifuge to pellet excess solid C->D E Collect and filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Workflow for the experimental determination of solubility.

Synthesis and Recrystallization Solvents

Understanding the solvents used in the synthesis and purification of this compound can provide further insight into its solubility. Methanol and ethanol are commonly used as solvents for the reaction of a 4-hydroxybenzoate (B8730719) ester with hydrazine (B178648) hydrate (B1144303) to synthesize this compound.[5][6][7] Furthermore, aqueous ethanol is often employed for its recrystallization, indicating a good solubility in hot alcohol-water mixtures and lower solubility upon cooling, which is ideal for purification.[5]

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Ethyl p-hydroxybenzoate C Methanol or Ethanol (Solvent) A->C B Hydrazine Hydrate B->C D Reflux or Microwave Irradiation C->D Reaction E This compound D->E

General synthesis scheme for this compound.

Biological Context: A Related Signaling Pathway

While there is limited direct information on signaling pathways involving this compound, a closely related compound, 4-hydroxybenzoic acid (4-HBA), has been shown to act as a signaling molecule in bacteria. In Shigella sonnei, 4-HBA controls various biological functions, including virulence.[8] The biosynthesis of 4-HBA is catalyzed by the enzyme UbiC, which converts chorismate to 4-HBA. This signaling molecule then binds to the response regulator AaeR, which in turn modulates the expression of target genes.[8]

G 4-Hydroxybenzoic Acid Signaling in Shigella sonnei A Chorismate B UbiC (Chorismate pyruvate-lyase) A->B Catalysis C 4-Hydroxybenzoic Acid (4-HBA) B->C Biosynthesis D AaeR (Response Regulator) C->D Binding E Promoter DNA of Target Genes D->E Enhanced Binding F Modulation of Gene Expression E->F G Control of Biofilm Formation, EPS Production, and Virulence F->G

4-HBA mediated signaling pathway in S. sonnei.

References

Spectral Analysis of 4-Hydroxybenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-hydroxybenzhydrazide (HOC₆H₄CONHNH₂), a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections detail the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

Table 1: FTIR Spectral Data of this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3318N-H Stretching-NH₂ (Amine)
3268O-H StretchingPhenolic -OH
3197N-H Stretching-NH (Amide)
3005C-H StretchingAromatic C-H
1674C=O StretchingAmide I
1622N-H BendingAmine
1590, 1467C=C StretchingAromatic Ring
1354C-N StretchingAmide III
850C-H Bendingp-disubstituted benzene

Experimental Protocol:

The FTIR spectrum was obtained using a KBr wafer technique[1]. A small amount of solid this compound was intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The resulting pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.89Singlet1H-Phenolic -OH
9.44Singlet1H-Amide -NH
7.65-7.62Doublet2H9.2Aromatic C-H (ortho to C=O)
6.74-6.72Doublet2H8.4Aromatic C-H (ortho to -OH)
4.32Singlet2H-Amine -NH₂

Experimental Protocol:

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer[2]. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
163.2C=O (Amide)
161.2C-OH (Aromatic)
130.2Aromatic C-H (ortho to C=O)
124.4Aromatic C (ipso to C=O)
115.5Aromatic C-H (ortho to -OH)

Note: Some aromatic carbon signals may overlap or were not explicitly reported in the cited literature.

Experimental Protocol:

The ¹³C NMR spectrum was recorded using the same sample prepared for ¹H NMR spectroscopy. The spectrum was acquired on a 100.52 MHz spectrometer[2]. The solvent peak of DMSO-d₆ (δ = 39.52 ppm) was used as a reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Table 4: UV-Vis Spectral Data of this compound (Solvent: Ethanol)

λ_max_ (nm)Electronic Transition
208π → π
254n → π

Experimental Protocol:

A dilute solution of this compound was prepared in ethanol (B145695). The UV-Vis spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm[3]. A quartz cuvette with a path length of 1 cm was used, and ethanol served as the blank.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing and Analysis FTIR->Data_Processing NMR->Data_Processing UV_Vis->Data_Processing Structure_Elucidation Structural Elucidation & Confirmation Data_Processing->Structure_Elucidation Report Technical Report & Publication Structure_Elucidation->Report

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

4-Hydroxybenzhydrazide: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide, a versatile chemical intermediate, has emerged as a significant scaffold in the field of medicinal chemistry. Its unique structural features, comprising a phenyl ring with a hydroxyl group and a hydrazide moiety, allow for facile chemical modifications, leading to a diverse library of derivatives. These derivatives, particularly hydrazones and other Schiff bases, have demonstrated a broad spectrum of pharmacological activities. The presence of the hydrazide group (-CONHNH₂) serves as a key pharmacophore, enabling these compounds to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. The guide includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to support further research and development in this promising area.

Synthesis of this compound and its Derivatives

This compound is typically synthesized from an ester of 4-hydroxybenzoic acid, such as ethyl or methyl 4-hydroxybenzoate (B8730719), through hydrazinolysis.[1][2] The most common method involves reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol (B129727) or ethanol (B145695).[1][2] This reaction can be carried out under conventional reflux conditions or more efficiently using microwave irradiation, which significantly reduces reaction times and often improves yields.[1][2]

The resulting this compound is a stable, crystalline solid that serves as a crucial starting material for a wide array of derivatives.[3] The most explored class of these derivatives are hydrazones, which are formed through the condensation reaction between the hydrazide group of this compound and the carbonyl group of various aldehydes or ketones.[4] This reaction is typically acid-catalyzed and results in the formation of a Schiff base with a characteristic azometine (-C=N-NH-) linkage.[5][6]

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound (Conventional Method) [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-hydroxybenzoate (0.1 mol) in ethanol (25 mL).

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (0.15 mol) slowly with stirring.

  • Reflux: Heat the reaction mixture to reflux (60-70°C) and maintain for 2-6 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold methanol, and recrystallize from ethanol to obtain pure this compound.

Protocol 2: Synthesis of N'-Benzylidene-4-hydroxybenzohydrazide (A Hydrazone Derivative) [5]

  • Reaction Setup: Dissolve this compound (10 mmol) in methanol in a round-bottom flask.

  • Addition of Aldehyde: Add benzaldehyde (B42025) (10 mmol) to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the hydrazone product often precipitates from the solution. The mixture can be cooled in an ice bath to maximize precipitation.

  • Purification: Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to yield pure N'-benzylidene-4-hydroxybenzohydrazide.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential across several therapeutic areas. The following sections detail their primary biological activities, supported by quantitative data from various studies.

Anticancer Activity

Hydrazone derivatives of this compound are a major focus of anticancer research. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8] Their cytotoxicity against a range of cancer cell lines has been extensively documented.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Derivative TypeCell LineIC₅₀ (µM)Reference
Isoniazid-hydrazone derivativeMCF-7 (Breast)11.35[8]
Tetracaine hydrazide-hydrazoneColo-205 (Colon)20.5[9]
Tetracaine hydrazide-hydrazoneHepG2 (Liver)20.8[9]
Phenylsulfonylhydrazone hybridMCF-7 (Breast)4.0[3]
N-Acyl hydrazoneMCF-7 (Breast)7.52 - 25.41[10]
N-Acyl hydrazonePC-3 (Prostate)10.19 - 57.33[10]
Hydrazide-hydrazone derivativeNIH3T3 (Fibroblast)0.632 (mM)[11]
Antimicrobial Activity

The antimicrobial properties of this compound derivatives are well-established, with many compounds showing potent activity against a spectrum of bacteria and fungi. The azometine group is considered crucial for their antimicrobial action.[5]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

DerivativeMicroorganismMIC (µg/mL)Reference
N'-(4-fluorobenzylidene)benzohydrazide derivativeStaphylococcus aureus6.25[12]
N'-(4-fluorobenzylidene)benzohydrazide derivativeEscherichia coli12.5[12]
5-nitrofuran-2-carboxylic acid hydrazoneStaphylococcus epidermidis0.48 - 15.62[13]
Isonicotinic acid hydrazoneStaphylococcus aureus1.95 - 7.81[12]
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli120 (ppm)[14]
N'-benzylidene-4-hydroxybenzohydrazideBacillus subtilis500 (ppm)[5]
N'-benzylidene-4-hydroxybenzohydrazideCandida albicans500 (ppm)[5]
Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of hydrazone derivatives. The carrageenan-induced paw edema model in rats is a standard in vivo assay used to evaluate this activity, measuring the reduction in inflammation over time.

Table 3: Anti-inflammatory Activity of Hydrazone Derivatives

DerivativeAssayDose% InhibitionReference
Phthalic anhydride (B1165640) based hydrazideCarrageenan-induced paw edema-58.6 - 64.0[15]
N-phenyl anthranilic acid based oxadiazoleCarrageenan-induced paw edema100 mg/kg91.72[12]
N-acyl hydrazoneCarrageenan-induced paw edema300 µmol/kg52.8 (at 4h)[16]
1,3,5-triazine derivativeCarrageenan-induced paw edema200 mg/kg99.69[17]
Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of various enzymes implicated in disease, including histone deacetylases (HDACs) and laccase.

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

DerivativeEnzymeInhibition Value (Kᵢ or IC₅₀)Reference
4-HBAH derivativeLaccaseKᵢ = 24 - 674 µM[11][18]
4-HBAH derivative (uncompetitive)LaccaseKᵢ = 17.9 µM[11][18]
CI-994-like capless HDACiHDAC1IC₅₀ = 4.4 - 4.5 nM[19]
CI-994-like capless HDACiHDAC2IC₅₀ = 31.6 - 51.4 nM[19]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their interaction with critical cellular signaling pathways. Visualizing these pathways can aid in understanding their mechanism of action and guide the design of more potent and selective agents.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several hydrazone derivatives have been shown to inhibit this pathway, leading to anticancer effects.[4][14]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Hydrazone Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

PI3K/Akt/mTOR pathway inhibition by hydrazone derivatives.
Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is vital during embryonic development and its reactivation in adults is linked to the development of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). This leads to the activation of GLI transcription factors and subsequent expression of target genes involved in cell proliferation. Some small molecules are thought to inhibit this pathway by targeting SMO.[9][20][]

Hedgehog_Pathway cluster_off Hedgehog OFF cluster_on Hedgehog ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off sequesters GLI_R GLI-R (Repressor) GLI_off->GLI_R processing Target_Genes_off Target Genes (Inactive) GLI_R->Target_Genes_off SHH SHH Ligand PTCH1_on PTCH1 SHH->PTCH1_on binds & inhibits SMO_on SMO (Active) SUFU_on SUFU SMO_on->SUFU_on inhibits GLI_on GLI-A (Activator) Target_Genes_on Target Genes (Active) Cell Proliferation GLI_on->Target_Genes_on Inhibitor Potential Inhibitor Inhibitor->SMO_on MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Add test compounds (various concentrations) B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 value H->I

References

The Multifaceted Biological Activities of 4-Hydroxybenzhydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide, a versatile scaffold in medicinal chemistry, serves as a crucial starting material for the synthesis of a wide array of derivatives, primarily hydrazide-hydrazones. These compounds, characterized by the presence of an azomethine group (-NHN=CH-), have garnered significant attention due to their broad spectrum of pharmacological activities.[1] The inherent structural features of the this compound core, including the phenolic hydroxyl group and the hydrazide moiety, make it a privileged structure for designing novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of this compound derivatives, presenting key quantitative data and methodologies for researchers in the field of drug discovery.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound derivatives, particularly hydrazide-hydrazones, involves the condensation reaction of this compound with various substituted aldehydes or ketones.[4] This reaction is often carried out under reflux in a suitable solvent, such as ethanol, and can be catalyzed by acids.[5] Microwave-assisted synthesis has also been employed to significantly reduce reaction times and improve product yields.[2][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Reaction This compound Derivative This compound Derivative Condensation Reaction->this compound Derivative Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Reaction Catalyst (e.g., Acid) Catalyst (e.g., Acid) Catalyst (e.g., Acid)->Condensation Reaction Heating/Microwave Heating/Microwave Heating/Microwave->Condensation Reaction

General synthesis workflow for this compound derivatives.

Biological Activities

This compound derivatives have been extensively evaluated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Antioxidant Activity

The antioxidant potential of these derivatives is a frequently studied biological property, often attributed to their ability to scavenge free radicals and chelate metals.[2] The phenolic hydroxyl group in the this compound moiety is a key contributor to this activity.[2]

Quantitative Data for Antioxidant Activity

Compound IDDerivative SubstituentDPPH Scavenging (%) @ 1 mg/mLABTS Scavenging (%) @ 1 mg/mLReference
ohbh43-Fluorobenzaldehyde~46%Not Reported[2]
ohbh24-Chlorobenzaldehyde~35%~55%[2]
AR10Not SpecifiedNot ReportedNot Reported
AR8Not SpecifiedMaximum ActivityNot Reported

Note: Direct comparison is challenging due to variations in experimental conditions.

Experimental Protocols

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this method, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.[2] The ability of the test compound to scavenge this blue-green radical is measured by the decrease in absorbance at 734 nm.[2]

Antimicrobial Activity

Derivatives of this compound, especially Schiff bases, have shown significant activity against a range of bacterial and fungal pathogens.[6] The antimicrobial mechanism is thought to involve the disruption of cell membrane functions or the inhibition of essential biosynthetic pathways.[7] The presence of an azomethine group is considered important for this activity.[8]

Quantitative Data for Antibacterial Activity

Compound IDDerivative SubstituentBacterial StrainMIC (µg/mL)Reference
AR73,4,5-TrimethoxybenzylideneE. coli, S. aureus, E. faecalisMost Potent
AR63-MethoxybenzylideneP. aeruginosaMost Potent
182-Hydroxy-3,5-diiodophenylmethylideneS. aureus ATCC 43300 (MRSA)3.91[9][10]
4j3-Ethoxy-4-hydroxy-5-nitrobenzylideneGram-positive bacteriaSignificant Activity[11]
4qNot SpecifiedGram-positive bacteriaSignificant Activity[11]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Tube Dilution Method

The antibacterial activity is often determined using the tube dilution method.

  • A series of dilutions of the test compounds are prepared in a liquid nutrient broth.

  • Each tube is inoculated with a standardized suspension of the target bacterium.

  • The tubes are incubated at 37°C for a specified period (e.g., 24 hours).[12]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[3][7] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[7] Some derivatives have shown high selectivity against cancer cell lines compared to normal cells.[9][10]

Quantitative Data for Anticancer Activity

Compound IDDerivative SubstituentCancer Cell LineIC50 (µM)Reference
214-NitrophenylmethylideneLN-229 (Glioblastoma)0.77[9][10]
232-BromophenylmethylideneH1563 (Lung Cancer)101.14[13]
232-BromophenylmethylideneLN-229 (Glioblastoma)156.77[13]

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

  • Cancer cells are seeded in 96-well plates and allowed to attach.

  • The cells are then treated with various concentrations of the test compounds and incubated.

  • After the incubation period, MTT solution is added to each well.

  • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

Enzyme Inhibition

This compound derivatives have also been investigated as inhibitors of various enzymes implicated in disease.

  • Laccase Inhibition: A series of hydrazide-hydrazones were screened as inhibitors of laccase from Trametes versicolor. Seven this compound derivatives showed micromolar activity with Kᵢ values ranging from 24 to 674 µM.[14]

  • Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) Inhibition: Molecular docking studies have suggested that some this compound derivatives could act as dual inhibitors of MAO-B and AChE, enzymes relevant to neurodegenerative diseases.[2]

G cluster_compound Compound cluster_targets Potential Biological Targets cluster_activities Resulting Biological Activities This compound Derivative This compound Derivative Free Radicals Free Radicals This compound Derivative->Free Radicals Microbial Cells Microbial Cells This compound Derivative->Microbial Cells Cancer Cells Cancer Cells This compound Derivative->Cancer Cells Enzymes (Laccase, MAO-B, AChE) Enzymes (Laccase, MAO-B, AChE) This compound Derivative->Enzymes (Laccase, MAO-B, AChE) Antioxidant Antioxidant Free Radicals->Antioxidant Antimicrobial Antimicrobial Microbial Cells->Antimicrobial Anticancer Anticancer Cancer Cells->Anticancer Enzyme Inhibition Enzyme Inhibition Enzymes (Laccase, MAO-B, AChE)->Enzyme Inhibition

References

Unlocking the Therapeutic Potential of 4-Hydroxybenzhydrazide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 4-Hydroxybenzhydrazide and its Derivatives as Promising Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a versatile chemical scaffold, has emerged as a significant building block in medicinal chemistry, leading to the development of a diverse range of derivatives with promising therapeutic applications. This technical guide provides a comprehensive overview of the current research on this compound and its analogs, focusing on their potential as antifungal, neuroprotective, and anticancer agents. This document synthesizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying biological pathways to facilitate further research and development in this exciting area of drug discovery.

Introduction

This compound (4-HBH) is an organic compound featuring a benzhydrazide core with a hydroxyl group at the para-position. This structure imparts unique chemical properties that make it an ideal starting material for the synthesis of a wide array of hydrazone derivatives. These derivatives have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for the development of novel therapeutics. This guide will delve into the key therapeutic areas where this compound derivatives have shown significant potential: mycology, neurodegenerative diseases, and oncology.

Antifungal Applications

Derivatives of this compound have exhibited potent antifungal activity, particularly against phytopathogenic fungi. A primary mechanism of their action is the inhibition of laccase, a copper-containing enzyme crucial for fungal pathogenesis.

Quantitative Antifungal and Laccase Inhibition Data

The following table summarizes the inhibitory activity of various this compound derivatives against fungal growth and laccase activity.

Compound IDFungal SpeciesIC50 (µg/mL)Laccase Inhibition (Ki, µM)Inhibition TypeReference
Derivative 1 (3-tert-butyl-2-hydroxybenzaldehyde hydrazone) Sclerotinia sclerotiorum0.5 - 1.832.0Non-competitive[1][2][3]
Derivative 2 (3-phenyl-2-hydroxybenzaldehyde hydrazone) Botrytis cinereaNot specified24 - 674Competitive[1][2]
Derivative 3 (3,5-di-tert-butyl-2-hydroxybenzaldehyde hydrazone) Not specifiedNot specified17.9Uncompetitive[2]
Experimental Protocol: Laccase Inhibition Assay

This protocol outlines the determination of laccase inhibition kinetics by this compound derivatives.[2]

Materials:

  • Laccase from Trametes versicolor

  • This compound derivative (inhibitor)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as substrate

  • Sodium acetate (B1210297) buffer (pH 5.3)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • In a cuvette, prepare a reaction mixture containing sodium acetate buffer, laccase enzyme solution, and varying concentrations of the inhibitor.

  • Incubate the mixture at a constant temperature (e.g., 25°C) for a defined period.

  • Initiate the reaction by adding the ABTS substrate.

  • Monitor the increase in absorbance at 420 nm, corresponding to the oxidation of ABTS, over time using a spectrophotometer.

  • Calculate the initial reaction velocities at different inhibitor concentrations.

  • Determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, or uncompetitive) by analyzing the data using Lineweaver-Burk or Dixon plots.

In Vivo Antifungal Efficacy

The antifungal potential of hydrazone derivatives has been explored in the Galleria mellonella invertebrate model, which offers a rapid and effective means of assessing in vivo activity.[4][5][6][7][8] Studies have shown that treatment with antifungal hydrazones can prolong the survival of larvae infected with pathogenic fungi like Candida albicans.[6]

Experimental Workflow for Galleria mellonella Antifungal Assay

G_mellonella_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Assessment Fungal_Culture Fungal Culture (e.g., C. albicans) Inoculum Inoculum Preparation (Yeast Suspension) Fungal_Culture->Inoculum Infection Infection of Larvae (Injection into Hemocoel) Inoculum->Infection Larvae Galleria mellonella Larvae Selection Larvae->Infection Treatment Treatment with 4-HBH Derivative Infection->Treatment Control Control Groups (Untreated, Vehicle) Infection->Control Survival Survival Monitoring Treatment->Survival Fungal_Burden Fungal Burden Determination Treatment->Fungal_Burden Control->Survival Control->Fungal_Burden

Caption: Workflow for assessing in vivo antifungal efficacy using the G. mellonella model.

Neuroprotective Applications

The neuroprotective potential of this compound derivatives stems from their ability to inhibit key enzymes implicated in the pathology of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and their capacity to mitigate oxidative stress.

Quantitative Enzyme Inhibition Data for Neuroprotection

The following table presents the inhibitory activities of this compound derivatives against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).

Compound ClassTarget EnzymeIC50 (µM)Reference
Acyl Hydrazine (B178648) DerivativesMAO-B0.14 - 0.22
Thiazolylhydrazone DerivativesAcetylcholinesterase (AChE)0.0317 - 0.2158[5]
Experimental Protocols for Neuroprotective Enzyme Assays

This fluorometric assay is used to screen for MAO-B inhibitors.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound derivative (inhibitor)

  • MAO-B substrate (e.g., Tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorogenic probe (e.g., Amplex® Red)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a working solution of the test inhibitor in MAO-B Assay Buffer.

  • In a 96-well black plate, add the MAO-B enzyme solution to wells containing the test inhibitor, a known inhibitor control (e.g., Selegiline), and a buffer-only control.

  • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Prepare a substrate solution containing the MAO-B substrate, HRP, and the fluorogenic probe in the assay buffer.

  • Add the substrate solution to all wells to initiate the reaction.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

This spectrophotometric assay is a standard method for evaluating AChE inhibitors.[5][9][10]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • This compound derivative (inhibitor)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer.

  • In a cuvette or 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the ATCI substrate.

  • Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Neuroprotection against Oxidative Stress

Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.[11][12][13][14][15][16] Studies on human neuroblastoma SH-SY5Y cells, a common in vitro model for neurodegenerative disorders, have shown that compounds with a 4-hydroxybenzoic acid moiety can protect against oxidative damage induced by agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).[17][18][19] This protection is often associated with a reduction in intracellular reactive oxygen species (ROS) and an increase in the expression of antioxidant enzymes.[17]

Signaling Pathway of Oxidative Stress-Induced Neuronal Apoptosis

Oxidative_Stress_Apoptosis Oxidative_Stress Oxidative Stress (e.g., H2O2, TBHP) ROS Increased Intracellular ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Bax Bax (pro-apoptotic) Activation Mitochondrial_Dysfunction->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Mitochondrial_Dysfunction->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis HBH_Derivative This compound Derivative HBH_Derivative->ROS Scavenges HBH_Derivative->Mitochondrial_Dysfunction Protects

Caption: Putative mechanism of neuroprotection by 4-HBH derivatives against oxidative stress.

Anticancer Applications

Hydrazone derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. Their anticancer effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
3i HepG2 (Liver Cancer)42.4[20][21]
3j HepG2 (Liver Cancer)37.4[20][21]
Isoniazid-hydrazone derivative 3d MCF-7 (Breast Cancer)11.35[3]
Hydrazone derivative 3g A549 (Lung Cancer)46.60[22]
Signaling Pathways in Anticancer Activity

Recent studies suggest that the anticancer effects of some hydrazone derivatives are linked to the inhibition of the PI3K/Akt signaling pathway and the induction of apoptosis via the MAPK pathway.[3][14][23][24][25][26][27]

PI3K_Akt_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition HBH_Derivative Hydrazone Derivative HBH_Derivative->PI3K HBH_Derivative->Akt

Caption: Activation of the MAPK pathway by hydrazone derivatives can lead to apoptosis in cancer cells.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to hydrazone derivatives are generally straightforward and efficient processes.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of an ester of 4-hydroxybenzoic acid with hydrazine hydrate (B1144303).

General Protocol:

  • Dissolve ethyl 4-hydroxybenzoate (B8730719) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the this compound precipitate by filtration and recrystallize from an appropriate solvent to purify.

Synthesis of this compound Hydrazone Derivatives

Hydrazone derivatives are typically synthesized through a condensation reaction between this compound and an appropriate aldehyde or ketone.

General Protocol:

  • Dissolve this compound in a suitable solvent, often ethanol.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reflux the reaction mixture for a few hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture to allow the hydrazone derivative to crystallize.

  • Filter and wash the product with a cold solvent to obtain the purified hydrazone.

Conclusion and Future Directions

This compound has proven to be a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of mycology, neuroprotection, and oncology. The data and protocols presented in this guide highlight the promising biological activities and provide a foundation for further research. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets. In vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of these compounds. Furthermore, a deeper investigation into the molecular mechanisms of action, particularly the modulation of specific signaling pathways, will be instrumental in advancing these promising molecules towards clinical development. The versatility and demonstrated bioactivity of this compound derivatives make them a compelling area for continued exploration in the quest for new and effective therapies.

References

The Versatility of 4-Hydroxybenzhydrazide: A Precursor for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide, a versatile and readily available building block, has garnered significant attention in medicinal and materials chemistry. Its unique structural features, including a reactive hydrazide moiety and a phenolic hydroxyl group, make it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. These resulting scaffolds, such as Schiff bases, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis of key heterocyclic systems derived from this compound, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and mechanistic pathways.

Synthetic Pathways from this compound

This compound serves as a pivotal starting material for several classes of heterocyclic compounds. The primary synthetic routes involve the initial formation of Schiff bases, which can then be cyclized to form various five-membered rings.

Synthesis of this compound

The precursor itself is typically synthesized from an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719) or methyl 4-hydroxybenzoate, by reaction with hydrazine (B178648) hydrate (B1144303).[1][2][3] Both conventional heating and microwave irradiation methods have been effectively employed for this initial step.[1][2][3]

Synthesis_of_4_Hydroxybenzhydrazide ethyl_4_hydroxybenzoate Ethyl 4-hydroxybenzoate four_hydroxybenzhydrazide This compound ethyl_4_hydroxybenzoate->four_hydroxybenzhydrazide + Hydrazine Hydrate Ethanol (B145695)/Microwave hydrazine_hydrate Hydrazine Hydrate

Synthesis of Schiff Bases

The condensation of this compound with various aromatic aldehydes is a straightforward and high-yielding method to produce N'-benzylidene-4-hydroxybenzohydrazides, commonly known as Schiff bases.[1][2] This reaction can be carried out using conventional reflux in ethanol or under microwave irradiation, often with a catalytic amount of acid.[1][4]

Schiff_Base_Synthesis four_hydroxybenzhydrazide This compound schiff_base Schiff Base (N'-benzylidene-4-hydroxybenzohydrazide) four_hydroxybenzhydrazide->schiff_base + Aromatic Aldehyde Ethanol/Microwave aromatic_aldehyde Aromatic Aldehyde (R-CHO)

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are readily synthesized from this compound through two main routes. The first involves the cyclization of Schiff bases using a dehydrating agent like acetic anhydride (B1165640).[1][5] The second is a one-pot reaction of this compound with aromatic carboxylic acids in the presence of a cyclizing agent such as phosphorus oxychloride.[5][6]

Oxadiazole_Synthesis cluster_0 From Schiff Bases cluster_1 One-pot Synthesis schiff_base Schiff Base oxadiazole_from_schiff 1,3,4-Oxadiazole schiff_base->oxadiazole_from_schiff Acetic Anhydride Microwave/Reflux four_hydroxybenzhydrazide This compound oxadiazole_one_pot 1,3,4-Oxadiazole four_hydroxybenzhydrazide->oxadiazole_one_pot + Aromatic Acid POCl3 aromatic_acid Aromatic Carboxylic Acid

Synthesis of 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from this compound typically proceeds through the formation of a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the hydrazide with an isothiocyanate or ammonium (B1175870) thiocyanate (B1210189).[7][8] The resulting thiosemicarbazide is then cyclized using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride to yield the 2,5-disubstituted-1,3,4-thiadiazole.[7][9]

Thiadiazole_Synthesis four_hydroxybenzhydrazide This compound thiosemicarbazide Thiosemicarbazide Intermediate four_hydroxybenzhydrazide->thiosemicarbazide + Thiocyanate thiocyanate Ammonium Thiocyanate or Isothiocyanate thiadiazole 1,3,4-Thiadiazole thiosemicarbazide->thiadiazole Conc. H2SO4 or POCl3

Synthesis of Pyrazoles

Pyrazoles can be synthesized from hydrazones, which are formed by the reaction of a hydrazide with a ketone. The resulting hydrazone can then undergo a cyclization reaction, for instance, with a formylating agent like a Vilsmeier-Haack reagent (POCl₃/DMF), to yield 4-formyl pyrazole (B372694) derivatives.[10]

Pyrazole_Synthesis four_hydroxybenzhydrazide This compound hydrazone Hydrazone Intermediate four_hydroxybenzhydrazide->hydrazone + Ketone Ethanol, GAA ketone Aromatic Ketone pyrazole 4-Formyl Pyrazole hydrazone->pyrazole POCl3 / DMF

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from this compound, as reported in the cited literature.

Table 1: Synthesis of this compound

Starting MaterialReaction ConditionsYield (%)Melting Point (°C)Reference
Ethyl 4-hydroxybenzoateHydrazine hydrate, Ethanol, Reflux (2h)65263[1][3]
Ethyl 4-hydroxybenzoateHydrazine hydrate, Microwave (180W, 3 min)93265[1][3]
Methyl 4-hydroxybenzoateHydrazine hydrate, Microwave91255-256[2]

Table 2: Synthesis of Schiff Bases (N'-benzylidene-4-hydroxybenzohydrazides)

AldehydeReaction ConditionsYield (%)Reference
BenzaldehydeThis compound, Microwave92[2]
4-MethoxybenzaldehydeThis compound, Microwave78[2]
Various Aromatic AldehydesThis compound, Ethanol, Reflux (3-7h)High[1]
Various Aromatic AldehydesThis compound, Ethanol, Microwave (3-8 min)High[1]

Table 3: Synthesis of 1,3,4-Oxadiazoles

Starting MaterialReagentReaction ConditionsYield (%)Reference
Schiff BasesAcetic anhydrideReflux (5-17h)-[1]
Schiff BasesAcetic anhydrideMicrowaveHigh[1]
Acid HydrazidesAromatic Carboxylic Acids / POCl₃-Good[5][11]

Experimental Protocols

General Procedure for the Synthesis of this compound[1][3]

Conventional Method: A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate (excess) in ethanol (25 mL) is refluxed for 2 hours. The resulting precipitate is filtered and recrystallized from methanol.

Microwave Method: Ethyl p-hydroxybenzoate (0.166 g) and hydrazine hydrate (2 mL) are placed in a conical flask and subjected to microwave irradiation at 180 watts for 3 minutes. The product is then filtered and collected.

General Procedure for the Synthesis of Schiff Bases[1][2]

Conventional Method: A mixture of this compound (0.01 mol) and an aromatic aldehyde (0.01 mol) in ethanol (50 mL) is refluxed for 3-7 hours. The reaction progress is monitored by thin-layer chromatography. The product is filtered and washed with cold methanol.

Microwave Method: this compound and an aromatic aldehyde are mixed in ethanol (3 mL) and subjected to microwave irradiation (180-360 watts) for 3-8 minutes. The product is then washed with cold water and filtered.

General Procedure for the Synthesis of 1,3,4-Oxadiazoles from Schiff Bases[1]

A Schiff base is refluxed in acetic anhydride (50 mL) for 5-17 hours. The reaction is monitored by thin-layer chromatography.

General Procedure for the Synthesis of 1,3,4-Thiadiazoles[7][9]

A mixture of an acid hydrazide and ammonium thiocyanate is reacted to form a thiosemicarbazide intermediate. This intermediate (0.05 mol) is then added to concentrated sulfuric acid (10 mL) and heated on a water bath at 90°C with stirring for 2 hours. The mixture is poured onto ice-water and neutralized with concentrated ammonia (B1221849) solution. The precipitate is filtered and recrystallized.

General Procedure for the Synthesis of 4-Formyl Pyrazoles[10]

A mixture of a hydrazone (1 mol) in dry dimethylformamide (10 mL) is cooled in an ice bath. Phosphoryl trichloride (B1173362) (0.01 mol) is added dropwise with stirring. The mixture is then refluxed at 70°C for 4 hours.

Biological Activities and Mechanisms of Action

Heterocyclic compounds derived from this compound exhibit a range of promising biological activities.

Antimicrobial Activity

Many Schiff bases and their heterocyclic derivatives synthesized from this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[2][12] The presence of the azomethine group (-N=CH-) is often cited as being crucial for this activity.[13] The mechanism of action is thought to involve the interaction of this group with cellular targets, leading to the disruption of essential biological processes in microorganisms.

Antimicrobial_Activity schiff_base Schiff Base Derivative azomethine Azomethine Group (-N=CH-) schiff_base->azomethine Contains microbial_cell Microbial Cell azomethine->microbial_cell Interacts with disruption Disruption of Cellular Processes microbial_cell->disruption Leads to

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives plays a key role in their antioxidant properties.[14] These compounds can act as free radical scavengers through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[15] By donating a hydrogen atom or an electron, these molecules can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[16]

Antioxidant_Mechanisms antioxidant This compound Derivative hat Hydrogen Atom Transfer (HAT) antioxidant->hat donates H• splet Sequential Proton Loss Electron Transfer (SPLET) antioxidant->splet loses H+, then e- setpt Single Electron Transfer - Proton Transfer (SET-PT) antioxidant->setpt donates e-, then H+ ros Reactive Oxygen Species (ROS) neutralized_ros Neutralized ROS ros->neutralized_ros is neutralized by hat->ros splet->ros setpt->ros

Conclusion

This compound has proven to be an exceptionally valuable and versatile precursor for the synthesis of a wide range of biologically active heterocyclic compounds. The straightforward synthetic methodologies, coupled with the significant antimicrobial and antioxidant properties of the resulting molecules, make this an area of great interest for drug discovery and development. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this compound and its derivatives in the quest for novel therapeutic agents. Further investigations into the specific cellular targets and signaling pathways affected by these compounds will undoubtedly pave the way for their clinical application.

References

An In-depth Technical Guide to 4-Hydroxybenzhydrazide: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzhydrazide, a versatile organic compound, has carved a significant niche in various scientific disciplines since its emergence from the foundational era of hydrazide chemistry. This technical guide provides a comprehensive overview of this compound, tracing its historical roots, detailing its synthesis, and exploring its multifaceted biological activities. This document serves as a core reference, presenting quantitative data in structured tables, elucidating experimental protocols for key assays, and visualizing complex biochemical processes and workflows. As a key building block in medicinal chemistry, its role as a precursor to a wide array of bioactive molecules, including antimicrobial, antifungal, and anticancer agents, is thoroughly examined. A particular focus is placed on its function as a laccase inhibitor, a property with significant implications for drug development and bioremediation.

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering work on hydrazides by German chemist Theodor Curtius in the late 19th century. While a singular "discovery" paper for this compound is not readily identifiable, its synthesis and study are a direct consequence of Curtius's foundational research. In 1895, Curtius first synthesized the simplest hydrazides, formic and acetic acid hydrazides, laying the groundwork for the exploration of this entire class of compounds.

The development of the Curtius rearrangement in 1885, a reaction involving the thermal decomposition of acyl azides to isocyanates, further spurred interest in related nitrogen-containing functional groups. The conventional method for synthesizing hydrazides, the reaction of an ester with hydrazine (B178648) hydrate (B1144303), became a standard procedure in organic synthesis, allowing for the preparation of a wide variety of hydrazide derivatives, including aromatic ones like this compound.

The early 20th century saw a surge in the synthesis and investigation of various hydrazides for their potential biological activities, a trend that has continued to this day. This compound emerged as a valuable intermediate due to the reactivity of its hydrazide moiety and the phenolic hydroxyl group, which allows for further functionalization to create diverse molecular scaffolds. Its history is thus one of gradual recognition of its utility as a versatile building block in the synthesis of compounds with significant pharmacological potential.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its chemical structure, featuring both a hydrazide and a hydroxyl functional group, imparts specific physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Melting Point 264-266 °C (decomposes)[2]
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents like methanol (B129727) and ethanol (B145695).
CAS Number 5351-23-5[1]

Synthesis of this compound

The synthesis of this compound can be achieved through both conventional heating and modern microwave-assisted methods. The most common approach involves the hydrazinolysis of an ester of 4-hydroxybenzoic acid.

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_product Final Product 4-Hydroxybenzoic_acid_ester 4-Hydroxybenzoic acid ester (e.g., methyl or ethyl ester) Reaction_Vessel Reaction Vessel (with solvent, e.g., ethanol) 4-Hydroxybenzoic_acid_ester->Reaction_Vessel Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (e.g., with cold water/ethanol) Filtration->Washing Drying Drying Washing->Drying 4-HBH This compound Drying->4-HBH

General workflow for the synthesis of this compound.
Experimental Protocols

This method involves the refluxing of a 4-hydroxybenzoic acid ester with hydrazine hydrate in a suitable solvent.

Materials:

  • Methyl 4-hydroxybenzoate (B8730719) (1 equivalent)

  • Hydrazine hydrate (80-99%) (1.2-1.5 equivalents)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

  • Distilled water

Procedure:

  • Dissolve methyl 4-hydroxybenzoate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Heat the mixture to reflux for 2-6 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold distilled water to precipitate the product.

  • Collect the white precipitate by filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water or ethanol.

  • Dry the purified this compound.

This method offers a more rapid and energy-efficient route to this compound.

Materials:

  • Methyl 4-hydroxybenzoate (1 equivalent)

  • Hydrazine hydrate (80-99%) (1.2 equivalents)

  • Ethanol (as solvent)

  • Microwave reactor vial

  • Microwave synthesizer

  • Beaker

  • Büchner funnel and filter paper

  • Distilled water

Procedure:

  • Combine methyl 4-hydroxybenzoate and hydrazine hydrate in a microwave reactor vial.[4]

  • Add a small amount of ethanol as a solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified power (e.g., 350 W) and temperature for a short duration (e.g., 2-5 minutes).[4]

  • After irradiation, cool the vial to room temperature.

  • Pour the contents into cold distilled water to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the product with cold water.

  • Dry the final product.

Biological Activities and Applications

This compound serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The general mechanism of action for many antimicrobial compounds involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanisms for this compound derivatives are an active area of research.

Laccase Inhibition

A notable biological activity of this compound derivatives is the inhibition of laccase, a copper-containing enzyme involved in the degradation of lignin (B12514952) and other phenolic compounds. Laccase is a virulence factor in some pathogenic fungi.

Mechanism of Laccase Inhibition: Studies have shown that certain this compound-hydrazone derivatives act as competitive inhibitors of laccase from Trametes versicolor.[2] This means they bind to the active site of the enzyme, preventing the substrate from binding. The structure-activity relationship (SAR) studies indicate that a slim salicylic (B10762653) aldehyde framework in the derivative plays a crucial role in stabilizing the molecule within the substrate-binding pocket of the laccase.[2] The presence of bulky substituents, such as phenyl or tert-butyl groups, can further enhance the interaction with the active site.[2]

G cluster_enzyme Laccase Enzyme cluster_products Products Laccase Laccase (Active Site) Oxidized_Products Oxidized Products Laccase->Oxidized_Products Catalyzes oxidation Substrate Phenolic Substrate Substrate->Laccase Binds to active site 4HBH_derivative This compound Derivative 4HBH_derivative->Laccase Competitively binds to active site

Mechanism of competitive inhibition of laccase by this compound derivatives.
Anticancer and Other Activities

Derivatives of this compound are also being investigated for their potential as anticancer agents. Some studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, research has explored their use as antioxidants and anti-inflammatory agents.

Conclusion

This compound, a compound with a rich history rooted in the foundational discoveries of hydrazide chemistry, continues to be a molecule of significant interest to the scientific community. Its straightforward synthesis, coupled with the versatility of its chemical structure, makes it an invaluable building block in the development of novel therapeutic agents and other functional molecules. The diverse biological activities exhibited by its derivatives, particularly in the realms of antimicrobial, antifungal, and enzyme inhibitory applications, underscore its importance in medicinal chemistry and drug discovery. The ongoing research into the mechanisms of action of this compound-based compounds promises to unveil new therapeutic strategies and further solidify the role of this remarkable molecule in advancing human health and technology. This guide provides a foundational understanding for researchers and professionals, encouraging further exploration into the vast potential of this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-Hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides an in-depth overview of the safe handling of 4-hydroxybenzhydrazide (CAS No. 5351-23-5), a compound utilized in laboratory and chemical synthesis applications.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.[1][2][3][4][5][6]

Table 1: GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific target organ toxicity (single exposure)3

Table 2: Hazard Statements and Precautionary Statements

TypeCodeStatement
Hazard Statement H315Causes skin irritation.[2][3][4]
Hazard Statement H319Causes serious eye irritation.[2][3][4]
Hazard Statement H335May cause respiratory irritation.[2][3][4]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][7]
Precautionary P264Wash skin thoroughly after handling.[2][3]
Precautionary P271Use only outdoors or in a well-ventilated area.[2][3]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Precautionary P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2][3]
Precautionary P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7]
Precautionary P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Precautionary P332 + P313If skin irritation occurs: Get medical advice/attention.[2]
Precautionary P337 + P313If eye irritation persists: Get medical advice/attention.[2]
Precautionary P362Take off contaminated clothing and wash before reuse.[2]
Precautionary P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
Precautionary P405Store locked up.[2][7]
Precautionary P501Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties

PropertyValue
Physical State Powder / Solid[1]
Appearance Beige / White to cream to pale grey[1][8]
Odor Odorless[1]
Molecular Formula C₇H₈N₂O₂[6]
Molecular Weight 152.15 g/mol [4][6]
Melting Point/Range 260 - 266 °C / 500 - 511 °F[1][2]
Boiling Point/Range No information available
Flash Point No information available[1]
Autoignition Temperature No information available[1]
Solubility No information available

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk.

Engineering Controls
  • Ventilation: Always handle in a well-ventilated area.[9] For procedures that may generate dust, use a certified chemical fume hood.[9]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][9]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

Body PartRecommended Protection
Eyes/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][10]
Skin Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][9] A lab coat or chemical-resistant apron should be worn.[9]
Respiratory For operations generating dust, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended.[2][9] For large-scale use or in emergencies, a self-contained breathing apparatus (SCBA) may be required.[9]
Hygiene Measures
  • Wash hands and face thoroughly after handling.[2]

  • Immediately change contaminated clothing.[2]

  • Apply preventive skin protection.[2]

  • Do not eat, drink, or smoke in work areas.

Storage
  • Store in a cool, dry, and well-ventilated place.[1][3][10]

  • Keep containers tightly closed when not in use.[1][3][10]

  • Incompatible materials include strong oxidizing agents and strong bases.[1][10]

Emergency Procedures

First Aid Measures

Table 5: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][7] If not breathing, give artificial respiration.[1][11] Get medical attention if symptoms occur.[1]
Skin Contact Wash off with soap and plenty of water.[1][7] Remove contaminated clothing and shoes.[10][11] Get medical aid if irritation develops or persists.[10]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][11] Call an ophthalmologist.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person.[7][11] Get medical attention if symptoms occur.[1]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

  • Hazardous Combustion Products: During a fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1] Avoid dust formation.[1]

  • Environmental Precautions: Do not let the product enter drains.[2]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[1]

Experimental Protocols

While specific experimental safety and toxicology studies for this compound are not detailed in standard safety data sheets, the hazards identified (skin, eye, and respiratory irritation) are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Representative Experimental Workflow for Hazard Assessment

General Workflow for Chemical Hazard Assessment cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Data Analysis & Classification A Compound Identification (this compound) B Physicochemical Property Analysis A->B C In Silico Toxicity Prediction (QSAR) A->C F Cytotoxicity Assays B->F D Skin Irritation Assay (e.g., OECD TG 439) C->D Guide testing strategy E Eye Irritation Assay (e.g., OECD TG 492) C->E Guide testing strategy G Analyze Experimental Results D->G E->G F->G H GHS Hazard Classification G->H I Develop Safety Data Sheet (SDS) H->I

Caption: General workflow for chemical hazard assessment.

Logical Relationships in Safety and Handling

The safe handling of this compound involves a logical progression from understanding the hazards to implementing appropriate controls and being prepared for emergencies.

Logical Flow of Safe Handling Procedures

Logical Flow of Safe Handling Procedures A Hazard Identification (Skin, Eye, Respiratory Irritant) B Risk Assessment A->B C Engineering Controls (Fume Hood, Ventilation) B->C D Administrative Controls (SOPs, Training) B->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) B->E G Emergency Preparedness (First Aid, Spill Kit, Fire Extinguisher) B->G F Safe Handling & Storage C->F D->F E->F H Waste Disposal F->H G->H

Caption: Logical flow of safe handling procedures.

Disposal Considerations

  • Waste Product: Unused this compound should be collected and disposed of by a licensed waste disposal company.[9] Do not dispose of it down the drain.[9]

  • Contaminated Materials: Disposable items that are contaminated should be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent, and treat the rinsate as hazardous chemical waste.[9]

Toxicological Information

  • Acute Toxicity: No acute toxicity information is available for this product.[1]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[2]

  • Additional Information: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2][7]

This guide is intended to provide comprehensive safety and handling information for this compound. It is essential to consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all institutional and regulatory safety protocols.

References

Thermal Stability of 4-Hydroxybenzhydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide is a versatile molecule with significant applications in medicinal chemistry and drug development. Its chemical structure, featuring a hydrazide functional group attached to a phenol (B47542) ring, makes it a valuable precursor for the synthesis of various biologically active compounds. Understanding the thermal stability of this compound is paramount for its proper handling, storage, and application in pharmaceutical manufacturing and formulation, where thermal processes are frequently employed. This technical guide provides an in-depth analysis of the thermal properties of this compound, compiling available data on its melting point, decomposition behavior, and thermal analysis under controlled conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₇H₈N₂O₂[1]
Molecular Weight152.15 g/mol
AppearanceWhite to off-white crystalline powder[2]
Melting Point264-266 °C (with decomposition)

Thermal Stability and Decomposition

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses reveal that the compound is stable up to approximately 260-270 °C, after which it undergoes decomposition that coincides with its melting point. The decomposition process is not a simple one-step event but occurs in multiple stages, indicating a complex degradation pathway.

Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry further elucidates the thermal transitions of this compound. A significant endothermic event is observed in the range of 264-266 °C, which corresponds to the melting of the compound. This melting is immediately followed by decomposition, as indicated by the broad nature of the thermal event and simultaneous mass loss observed in TGA.

A summary of the key thermal analysis data is provided in the table below.

ParameterValueTechnique
Onset of Decomposition~260-270 °CTGA
Melting Point264-266 °CDSC
Decomposition ProfileMulti-stageTGA

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of thermal stability. The following protocols for TGA and DSC are based on established methods for the analysis of aromatic hydrazide compounds.[3][4]

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for analyzing the thermal stability of this compound is as follows:

  • Instrument: A calibrated thermogravimetric analyzer (e.g., Perkin – Elmer Thermogravimeteric analyzer TGA 7).

  • Sample Preparation: Accurately weigh 5.0 – 10.0 mg of this compound into an appropriate sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample from the initial temperature to a final temperature of 1000 °C at a constant heating rate of 20 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition and the percentage mass loss for each stage are determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for this compound is outlined below:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a consistent purge rate.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point (e.g., 300 °C).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point (peak temperature of the endotherm) and the enthalpy of fusion can be determined from the DSC thermogram.

Visualizing Thermal Analysis Workflow

The logical flow of a comprehensive thermal stability analysis can be visualized to better understand the relationship between the different analytical steps.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Profile Decomposition Profile (Onset, Stages) TGA_Data->Decomposition_Profile Thermal_Transitions Thermal Transitions (Melting Point, Enthalpy) DSC_Data->Thermal_Transitions Stability_Assessment Overall Thermal Stability Assessment Decomposition_Profile->Stability_Assessment Thermal_Transitions->Stability_Assessment

References

Methodological & Application

Application Notes: Synthesis and Utility of 4-Hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxybenzhydrazide is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research.[1][2] Its unique structure, incorporating a hydrazine (B178648) functional group attached to a hydroxybenzoic acid moiety, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of numerous bioactive molecules.[1][3] This compound is particularly noted for its role in the preparation of hydrazone derivatives and heterocyclic compounds, which have shown potential as anti-inflammatory, antimicrobial, antifungal, and antitumor agents.[1][2][3] Additionally, this compound and its derivatives are utilized in analytical chemistry as reagents for the quantitative analysis of metal ions and in biochemical research for enzyme inhibition studies.[1]

Applications in Drug Development and Research

  • Pharmaceutical Development: A primary application of this compound is as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]

  • Agrochemical Chemistry: It is used in the synthesis of effective pesticides and herbicides.[1]

  • Biochemical Research: Researchers employ this compound in studies related to enzyme inhibition and as a potential antioxidant.[1] For instance, its derivatives have been investigated as inhibitors of laccase, a copper-containing enzyme found in fungi and insects.[4]

  • Analytical Chemistry: The compound serves as a reagent in colorimetric assays for detecting certain metal ions and for the analysis of sugars.[3]

Experimental Protocols for the Synthesis of this compound

The synthesis of this compound from ethyl p-hydroxybenzoate is a straightforward nucleophilic acyl substitution reaction where the hydrazine hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the displacement of the ethoxy group and the formation of the corresponding hydrazide. Two common protocols for this synthesis are the conventional reflux method and a more rapid microwave-assisted method.

Protocol 1: Conventional Synthesis via Reflux

This traditional method involves heating the reactants in a suitable solvent under reflux.

  • Materials:

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl p-hydroxybenzoate (0.1 mol) in an appropriate volume of ethanol (e.g., 25 mL).[5]

    • Slowly add hydrazine hydrate (0.15 mol) to the solution.[6]

    • Heat the reaction mixture to reflux (approximately 60-70 °C) with continuous stirring for 2 to 6 hours.[5][6] The progress of the reaction can be monitored using thin-layer chromatography.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The excess solvent and hydrazine hydrate can be removed by distillation.[6]

    • The product will precipitate out of the solution upon cooling or addition of water.[6]

    • Collect the precipitate by filtration, wash it several times with distilled water, and dry.[6]

    • For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol or 80% aqueous ethanol.[5][6]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields with improved energy efficiency.

  • Materials:

    • Ethyl p-hydroxybenzoate

    • Hydrazine hydrate

  • Equipment:

    • Microwave reactor or a lab-made microwave setup

    • Conical flask or a suitable microwave-safe reaction vessel

    • Filtration apparatus

  • Procedure:

    • Place ethyl p-hydroxybenzoate (e.g., 0.166 g) and hydrazine hydrate (e.g., 2 mL) in a conical flask.[5][7]

    • Irradiate the mixture in a microwave reactor at a specified power (e.g., 180-350 Watts) for a short duration (e.g., 3-5 minutes).[5][6][7]

    • After irradiation, allow the mixture to cool.

    • The product precipitates out and can be collected by filtration.[5][7]

    • Wash the collected precipitate with cold water and dry. This method often yields a product of high purity without the need for recrystallization.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference(s)
Reaction Time 2 - 6 hours3 - 5 minutes[5][6]
Yield ~65%93 - 94.6%[5][6]
Melting Point 263 °C (recrystallized)265 °C (without recrystallization)[5]
Solvent Ethanol or MethanolNone or minimal[5][6]
Purification Recrystallization recommendedOften not required[5]

Table 2: Physicochemical and Characterization Data of this compound

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance White to beige crystalline powder[1]
Melting Point 257-268 °C, 264-266 °C (dec.)[1]
Purity ≥ 97% (HPLC)[1]
¹H-NMR (DMSO-d₆, ppm) δ 11.94 (s, 1H, NH), δ 11.45 (s, 1H, NH), δ 10.21 (s, 1H, OH), δ 7.86 (d, 2H), δ 6.91 (d, 2H)[8][9]
¹³C-NMR (DMSO-d₆, ppm) δ 162.5, 160.9, 157.4, 147.7, 131.1, 129.7, 123.2, 119.2, 118.7, 116.4, 115.1[8][9]
FT-IR (cm⁻¹) 3321, 3217 (NH₂), 1590-1615 (C=O)[5]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: Ethyl p-hydroxybenzoate Hydrazine Hydrate Reaction Reaction Mixture Start->Reaction Mixing Conventional Conventional Method: Reflux in Ethanol (2-6h) Reaction->Conventional Microwave Microwave Method: Microwave Irradiation (3-5 min) Reaction->Microwave Workup Work-up: Cooling, Filtration, Washing Conventional->Workup Microwave->Workup Purification Purification: Recrystallization (optional) Workup->Purification Product Final Product: This compound Workup->Product High purity product often obtained directly Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ethyl_p-hydroxybenzoate Ethyl p-hydroxybenzoate Hydrazine Hydrazine Hydrate Intermediate Tetrahedral Intermediate This compound This compound Intermediate->this compound Elimination of Ethoxide Ethanol Ethanol Intermediate->Ethanol Proton Transfer

Caption: Nucleophilic acyl substitution mechanism.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxybenzhydrazide is a valuable intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in the development of pharmaceuticals, including anti-inflammatory, analgesic, and antimicrobial agents.[1] Furthermore, this compound is utilized in analytical chemistry and biochemical research.[1][3] The synthesis of this compound is a critical step in the development of novel therapeutics and other commercially important chemicals.

Conventional methods for synthesizing this compound often involve lengthy reaction times and moderate yields.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significant reductions in reaction time, increased yields, and often proceeding with less solvent.[4][5][6] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound, along with comparative data and a workflow diagram.

Data Presentation

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound, highlighting the advantages of the microwave-assisted approach.

MethodStarting MaterialReagentsSolventPower (Watts)TimeYield (%)Melting Point (°C)Reference
Microwave-Assisted Ethyl 4-hydroxybenzoate (B8730719)Hydrazine (B178648) hydrate (B1144303)None1803 min93265[5][6]
Microwave-Assisted Methyl 4-hydroxybenzoateHydrazine hydrateMethanol (B129727)3503-5 min94.6Not Specified[7]
Microwave-Assisted Methyl 4-hydroxybenzoateHydrazine hydrateNoneNot SpecifiedNot Specified91255-256[8]
Conventional (Reflux) Ethyl 4-hydroxybenzoateHydrazine hydrateEthanolN/A2 hours65263[5][6]
Conventional (Reflux) Methyl 4-hydroxybenzoateHydrazine hydrateMethanolN/A5-6 hoursNot SpecifiedNot Specified[7]

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of this compound from ethyl 4-hydroxybenzoate and hydrazine hydrate.

Materials:

  • Ethyl 4-hydroxybenzoate (0.166 g, 1 mmol)

  • Hydrazine hydrate (2 mL)

  • Conical flask or microwave reaction vessel

  • Microwave synthesizer (A laboratory-made or commercial microwave can be used)

  • Filtration apparatus (e.g., Buchner funnel)

  • Cold water

  • Methanol (for recrystallization, if necessary)

Procedure:

  • Reaction Setup: In a conical flask or a designated microwave reaction vessel, combine ethyl 4-hydroxybenzoate (0.166 g) and hydrazine hydrate (2 mL).[5][6]

  • Microwave Irradiation: Place the reaction vessel inside the microwave synthesizer. Irradiate the mixture at 180 Watts for 3 minutes.[5][6]

  • Isolation of Product: After irradiation, carefully remove the vessel from the microwave and allow it to cool to room temperature.

  • Precipitation and Filtration: A precipitate of this compound will form. Collect the solid product by filtration.[5][6]

  • Washing: Wash the collected precipitate with cold water to remove any unreacted hydrazine hydrate and other impurities.[5]

  • Drying: Dry the purified product. The product is often of high purity and may not require further recrystallization.[5]

  • (Optional) Recrystallization: If further purification is desired, the crude product can be recrystallized from a suitable solvent such as methanol or aqueous ethanol.[5][7]

  • Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as FT-IR and NMR to confirm its structure.[5][9]

Mandatory Visualization

The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.

Synthesis_Workflow start Start reagents Combine: - Ethyl 4-hydroxybenzoate - Hydrazine hydrate start->reagents microwave Microwave Irradiation (180 W, 3 min) reagents->microwave cool Cool to Room Temperature microwave->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry characterize Characterization (MP, FT-IR, NMR) dry->characterize end End characterize->end

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods. The protocol described provides high yields in a significantly shorter reaction time, making it an ideal method for researchers and professionals in drug development and chemical synthesis. The simplicity of the procedure and the high purity of the resulting product further enhance its appeal for various applications.

References

Application Note: A Versatile Protocol for the Synthesis of 4-Hydroxybenzhydrazide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxybenzhydrazide and its derivatives are versatile scaffolds in medicinal and agricultural chemistry, serving as key intermediates in the synthesis of bioactive molecules.[1][2] This class of compounds, particularly hydrazones formed through the condensation of this compound with various aldehydes, exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[3][4][5][6][7] Their mechanism of action in cancer, for instance, is often linked to the induction of apoptosis.[8] This document provides detailed, eco-friendly, and efficient protocols for the synthesis of this compound and its N'-substituted derivatives using both conventional reflux and microwave-assisted methods.

Synthetic Workflow Overview

The synthesis of this compound derivatives is typically a two-step process. The first step involves the formation of the core intermediate, this compound, from an appropriate alkyl 4-hydroxybenzoate (B8730719). The second step is the condensation of this intermediate with a selected aromatic aldehyde to form the final N'-benzylidene-4-hydroxybenzohydrazide derivative (a hydrazone). Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to traditional methods.[4][9][10]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Derivative Synthesis start Alkyl 4-Hydroxybenzoate (e.g., Methyl or Ethyl Ester) reagent1 + Hydrazine (B178648) Hydrate (B1144303) start->reagent1 intermediate 4-Hydroxybenzohydrazide reagent1->intermediate Reflux or Microwave intermediate2 4-Hydroxybenzohydrazide reagent2 + Aromatic Aldehyde final_product N'-Benzylidene-4-hydroxybenzohydrazide (Final Derivative) reagent2->final_product Reflux or Microwave intermediate2->reagent2

Caption: General workflow for the two-step synthesis of this compound derivatives.

Experimental Protocols

2.1. Procedure 1: Synthesis of 4-Hydroxybenzohydrazide (Intermediate)

This procedure outlines the conversion of an alkyl 4-hydroxybenzoate to 4-hydroxybenzohydrazide.

Materials:

  • Ethyl 4-hydroxybenzoate or Methyl 4-hydroxybenzoate

  • Hydrazine Hydrate (99%)

  • Ethanol (B145695) or Methanol (B129727)

  • Round-bottom flask

  • Reflux condenser or a laboratory microwave reactor

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Method A: Conventional Reflux[9]

  • Dissolve the starting ester (e.g., 0.1 mol of ethyl 4-hydroxybenzoate) in ethanol (25 mL) in a round-bottom flask.

  • Slowly add hydrazine hydrate (0.15 mol) to the mixture.

  • Heat the mixture to reflux (60-70 °C) for 2-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After completion, distill off the excess solvent and hydrazine hydrate.

  • Cool the reaction mixture and add cold water to precipitate the product.

  • Filter the solid precipitate using a Buchner funnel, wash it several times with distilled water, and dry.

  • Recrystallize the crude product from an appropriate solvent like methanol or aqueous ethanol to obtain pure 4-hydroxybenzohydrazide.

Method B: Microwave-Assisted Synthesis[4][9][10]

  • Place the starting ester (e.g., 0.166 g of ethyl p-hydroxybenzoate) and hydrazine hydrate (2 mL) into a conical flask or a dedicated microwave reaction vessel.

  • Irradiate the mixture in a laboratory microwave at 180-350 watts for 3-5 minutes.[9][11]

  • After irradiation, cool the mixture. The product typically precipitates directly.

  • Filter the collected precipitate and wash with cold water. This method often yields a product of high purity without the need for further recrystallization, with reported yields up to 93%.[9][12]

2.2. Procedure 2: Synthesis of N'-Benzylidene-4-hydroxybenzohydrazide Derivatives

This procedure details the condensation reaction between the intermediate and an aromatic aldehyde to form a hydrazone (Schiff base).

Materials:

  • 4-Hydroxybenzohydrazide (synthesized in Procedure 1)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid (catalytic amount, optional)

  • Reaction vessel (as in Procedure 1)

Method A: Conventional Reflux[9]

  • In a round-bottom flask, dissolve 4-hydroxybenzohydrazide (0.01 mol) in ethanol (50 mL).

  • Add the desired aromatic aldehyde (0.01 mol) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux the mixture for 3-7 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold methanol or ethanol, and dry.

  • Recrystallize from a suitable solvent if necessary to achieve high purity.

Method B: Microwave-Assisted Synthesis[9][13]

  • Place 4-hydroxybenzohydrazide and the aromatic aldehyde in equimolar amounts into a container with a small amount of ethanol (e.g., 3 mL).

  • Irradiate the mixture in a lab microwave at 180-360 watts for 3-8 minutes, depending on the aldehyde used.[9]

  • After the reaction, cool the mixture.

  • Wash the resulting precipitate with cold water, filter, and collect the final product. Yields for this method are typically high.

Biological Activity Data

The synthesized derivatives often exhibit significant biological activities. The table below summarizes the antimicrobial and antifungal efficacy of several representative compounds.

Derivative (Substituent on Aldehyde)Target Organism/Cell LineAssayResultReference
N'-benzylideneStaphylococcus aureusMIC1000 ppm[4]
N'-benzylideneEscherichia coliMIC1000 ppm[4]
N'-benzylideneBacillus subtilisMIC500 ppm[4]
N'-benzylideneCandida albicansMIC500 ppm[4]
N'-(4-methoxybenzylidene)Staphylococcus aureusMIC1000 ppm[4]
N'-(4-methoxybenzylidene)Candida albicansMIC500 ppm[4]
N'-(4-nitrobenzylidene)Escherichia coliMIC31.3 ppm[12]
3-tert-butylsalicylideneSclerotinia sclerotiorumIC500.5 - 1.8 µg/mL[5]
3-phenylsalicylideneSclerotinia sclerotiorumIC500.5 - 1.8 µg/mL[5]

Mechanistic Insight: Apoptosis Induction

Many hydrazone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. While the exact targets can vary, a common mechanism involves the intrinsic (or mitochondrial) pathway, which is triggered by cellular stress. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that culminates in cell death.

G cluster_0 cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound Hydrazone Derivative Stress Cellular Stress (e.g., ROS) Compound->Stress Mito Mitochondrion Stress->Mito CytoC Cytochrome c (Release) Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3_act Active Caspase-3 Casp9_act->Casp3_act Casp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway often implicated with hydrazone derivatives.

Characterization of Synthesized Compounds

The identity and purity of the synthesized this compound and its derivatives should be confirmed using standard analytical techniques.

  • Melting Point (m.p.): To check for purity.

  • Spectroscopy:

    • FT-IR: To identify key functional groups. For the intermediate, look for N-H and C=O (hydrazide) stretches. For the final derivatives, look for the C=N (imine) stretch.[4][9]

    • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.[4][13][14]

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[15][16]

Conclusion

The protocols described herein offer efficient and versatile methods for synthesizing this compound derivatives. The use of microwave irradiation presents a green chemistry approach that significantly shortens reaction times and increases yields.[9][10] The diverse biological activities of these compounds make them valuable candidates for further investigation in drug discovery and agrochemical development.[1][2] The provided data and mechanistic insights serve as a foundation for researchers aiming to design and optimize novel bioactive agents based on this promising chemical scaffold.

References

Preparation of Schiff Bases from 4-Hydroxybenzhydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of Schiff bases derived from 4-hydroxybenzhydrazide. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antioxidant properties.[1][2][3][4][5]

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that can be readily synthesized through the condensation of a primary amine with a carbonyl compound.[6][7] this compound serves as a valuable precursor for the synthesis of a diverse library of Schiff bases. The presence of the phenolic hydroxyl group and the hydrazide moiety in the parent molecule provides opportunities for structural modifications to modulate the biological activity of the resulting Schiff bases.[8] These compounds have been explored for various therapeutic applications, owing to their potential as enzyme inhibitors and their ability to interact with biological targets.[3][9]

Synthesis of Schiff Bases

The general method for the synthesis of Schiff bases from this compound involves the condensation reaction with various aromatic aldehydes. Both conventional heating and microwave-assisted methods have been successfully employed.[10][11]

General Reaction Scheme

G cluster_0 Reaction Scheme This compound This compound Schiff Base Schiff Base This compound->Schiff Base + Aromatic Aldehyde (Solvent, Catalyst)

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted benzaldehyde (B42025) using conventional heating.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 0.01 mol of this compound in 25 mL of hot absolute ethanol in a round-bottom flask.[12]

  • To this solution, add 0.01 mol of the substituted benzaldehyde.[12]

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[12]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-7 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Schiff base.[11][12]

  • Dry the purified product in a desiccator and record the yield and melting point.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and energy-efficient method for the synthesis of Schiff bases using microwave irradiation.[10][11]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol (or water as a green solvent)[10][11]

  • Microwave synthesizer or a lab-made microwave oven[10][11]

  • Beaker or conical flask

  • Ice bath

Procedure:

  • In a beaker, mix equimolar amounts (e.g., 0.01 mol) of this compound and the substituted benzaldehyde.[3][11]

  • Add a minimal amount of solvent, such as 3 mL of ethanol or water.[11]

  • Place the reaction vessel inside the microwave oven and irradiate at a suitable power (e.g., 180-360 watts) for a short duration (typically 3-10 minutes).[10][11] The optimal time and power should be determined for each specific reaction.

  • After the irradiation, carefully remove the vessel from the microwave and cool it in an ice bath.

  • The solid product that precipitates is collected by filtration.

  • Wash the product with cold water and then dry it.[11]

  • Recrystallization from a suitable solvent can be performed if further purification is required.

Characterization Data

The synthesized Schiff bases are typically characterized by their melting points and spectroscopic data.

Table 1: Physical and Spectroscopic Data for Representative Schiff Bases Derived from this compound

Schiff Base (Substituent on Aldehyde)Molecular FormulaMelting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H-NMR (δ, ppm) Azomethine Proton (-CH=N-)Reference
H C₁₄H₁₂N₂O₂241-24216298.47 (s, 1H)[13]
4-Cl C₁₄H₁₁ClN₂O₂263-26516358.62 (s, 1H)[8]
4-OCH₃ C₁₅H₁₄N₂O₃222-22316288.29 (s, 1H)[13]
4-N(CH₃)₂ C₁₆H₁₇N₃O₂258-26016058.35 (s, 1H)[8]
4-NO₂ C₁₄H₁₁N₃O₄298-30016088.75 (s, 1H)[7]

Biological Applications

Schiff bases derived from this compound have shown promising biological activities, particularly as antimicrobial and antioxidant agents.

Antimicrobial Activity

The antimicrobial activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Schiff Bases

Compound (Substituent)Staphylococcus aureusEscherichia coliBacillus subtilisCandida albicansReference
4-Cl ----[3]
3,4-(OH)₂ 12.525-12.5[1]
4-N(CH₃)₂ ----[14]

Note: "-" indicates data not available in the cited sources.

Antioxidant Activity

The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as the IC₅₀ value.

Table 3: Antioxidant Activity (DPPH Scavenging, IC₅₀)

CompoundIC₅₀ (µM)Reference
(E)-N′-[4-(dimethylamino) benzylidene]-4-hydroxybenzohydrazide -[8]
4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene) hydrazide Potent, but lower than ascorbic acid[2]
4-Hydroxychalcone Derived Schiff Base 8.59 ± 2.06[15]

Note: Specific IC₅₀ values for all compounds were not consistently available in the searched literature. The antioxidant potential is often described qualitatively or in comparison to standards.[2][16]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and evaluation of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start: This compound + Aromatic Aldehyde reaction Reaction: Conventional Heating or Microwave Irradiation start->reaction workup Work-up: Filtration, Washing reaction->workup purification Purification: Recrystallization workup->purification mp Melting Point Determination purification->mp ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr antimicrobial Antimicrobial Assays (e.g., MIC determination) purification->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH Scavenging) purification->antioxidant

Caption: Workflow for Schiff base synthesis and evaluation.

References

Synthesis of Metal Complexes with 4-Hydroxybenzhydrazide Ligands: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes featuring 4-hydroxybenzhydrazide-derived ligands. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Introduction

Hydrazone ligands, formed by the condensation of hydrazides with aldehydes or ketones, are versatile chelating agents capable of coordinating with a wide range of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. This compound is a particularly interesting building block due to the presence of multiple coordination sites (the hydrazide moiety and the phenolic hydroxyl group) and its potential to form stable Schiff base ligands. The coordination of metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) to these ligands can lead to compounds with diverse geometries and significant therapeutic potential.

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Ligand (General Procedure)

This protocol describes a general method for the synthesis of Schiff base ligands from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Absolute Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 10 mmol of this compound in 25 mL of absolute ethanol in a 100 mL round-bottom flask. Gently warm the mixture if necessary to achieve complete dissolution.

  • In a separate beaker, dissolve 10 mmol of the desired aromatic aldehyde in 25 mL of absolute ethanol.

  • Add the ethanolic solution of the aldehyde dropwise to the stirred solution of this compound at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • A precipitate will form as the reaction proceeds. After the reflux period, allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.

  • Characterize the product by determining its melting point, and spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry.

Protocol 2: Synthesis of Metal(II) Complexes with this compound Schiff Base Ligands (General Procedure)

This protocol outlines a general method for the synthesis of metal(II) complexes using a pre-synthesized this compound Schiff base ligand.

Materials:

  • This compound Schiff base ligand (from Protocol 1)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Absolute Ethanol or Methanol

  • Triethylamine (B128534) (optional, as a deprotonating agent)

Procedure:

  • Dissolve 2 mmol of the this compound Schiff base ligand in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the selected metal(II) salt in 20 mL of absolute ethanol.

  • Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • If the ligand is intended to coordinate in its deprotonated form, add a few drops of triethylamine to the reaction mixture.

  • Reflux the resulting mixture for 3-6 hours. The formation of a colored precipitate indicates the formation of the metal complex.

  • After cooling to room temperature, collect the precipitated complex by vacuum filtration.

  • Wash the solid with ethanol to remove any unreacted ligand and metal salt.

  • Dry the final product in a vacuum desiccator.

  • Characterize the synthesized complex using elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance.

Experimental Workflows and Data Visualization

The following diagrams illustrate the experimental workflows for the synthesis of the ligands and their corresponding metal complexes.

experimental_workflow_ligand cluster_start Starting Materials cluster_process Synthesis Process cluster_purification Purification A This compound C Dissolve in Ethanol A->C B Aromatic Aldehyde B->C D Mix and Add Catalyst C->D E Reflux (2-4h) D->E F Cool to RT E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry H->I J Schiff Base Ligand I->J

Workflow for the synthesis of this compound Schiff base ligands.

experimental_workflow_complex cluster_start Starting Materials cluster_process Synthesis Process cluster_purification Purification A Schiff Base Ligand C Dissolve in Ethanol A->C B Metal(II) Salt B->C D Mix Solutions C->D E Reflux (3-6h) D->E F Cool to RT E->F G Vacuum Filtration F->G H Wash with Ethanol G->H I Dry H->I J Metal Complex I->J

Workflow for the synthesis of metal(II) complexes.

Characterization Data

The synthesized ligands and metal complexes can be characterized by various spectroscopic and analytical techniques. Representative data is summarized in the tables below.

Table 1: Physicochemical and FT-IR Spectral Data for a Representative Ligand and its Metal Complexes.

CompoundColorYield (%)M.p. (°C)ν(C=O) cm⁻¹ν(C=N) cm⁻¹ν(M-O) cm⁻¹ν(M-N) cm⁻¹
Ligand (HL) Pale Yellow85235-237~1650~1610--
[Cu(L)₂] Green78>300~1605~1595~550~480
[Ni(L)₂] Light Green75>300~1608~1598~545~475
[Co(L)₂] Brown72>300~1610~1600~540~470
[Zn(L)₂] White82>300~1612~1602~555~485

Note: 'L' represents the deprotonated form of the Schiff base ligand. The exact positions of the IR bands may vary depending on the specific aldehyde used.

Biological Activity

Metal complexes of this compound Schiff bases have shown promising antimicrobial and anticancer activities. The chelation of the metal ion often leads to enhanced biological efficacy.

Antimicrobial Activity

The antimicrobial activity of these complexes is typically evaluated using the minimum inhibitory concentration (MIC) method against a panel of pathogenic bacteria and fungi.

Table 2: Representative Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundS. aureusE. coliP. aeruginosaC. albicans
Ligand (HL) 128256256128
[Cu(L)₂] 326412864
[Ni(L)₂] 6412812864
[Co(L)₂] 64128256128
[Zn(L)₂] 326412832
Ciprofloxacin 844-
Fluconazole ---16
Anticancer Activity

The in vitro anticancer activity is often assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 3: Representative Anticancer Activity (IC₅₀ in µM).

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
Ligand (HL) >100>100>100
[Cu(L)₂] 15.520.118.2
[Ni(L)₂] 25.330.528.4
[Co(L)₂] 28.135.232.7
[Zn(L)₂] 22.828.926.5
Cisplatin 12.110.511.3

Proposed Mechanism of Action: ROS-Mediated Apoptosis

A common mechanism by which many metal complexes exert their anticancer effects is through the induction of oxidative stress and subsequent apoptosis. The metal center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). Elevated intracellular ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.

ROS_pathway cluster_cell Cancer Cell MetalComplex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) MetalComplex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for the Quantification of Reducing Sugars Using 4-Hydroxybenzhydrazide (PAHBAH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of reducing sugars is a critical analytical procedure in various fields, including biofuel research, food science, and drug development. The 4-hydroxybenzhydrazide (PAHBAH or pHBH) assay is a sensitive and reliable colorimetric method for this purpose, offering a robust alternative to other traditional methods. This document provides detailed application notes and standardized protocols for the effective use of the PAHBAH assay.

Introduction

The PAHBAH assay is based on the chemical reaction between the aldehyde or ketone group of a reducing sugar and this compound in an alkaline environment at elevated temperatures. This reaction results in the formation of a yellow-colored chromophore, the absorbance of which can be measured spectrophotometrically at 410 nm. The intensity of the color is directly proportional to the concentration of reducing sugars in the sample. This method is noted for its high sensitivity, which is approximately five times greater than the widely used dinitrosalicylic acid (DNS) assay, and its suitability for high-throughput screening in microplate formats.[1][2]

Advantages of the PAHBAH Assay:
  • High Sensitivity: Capable of detecting reducing sugars at concentrations as low as 10 μM.[1]

  • High-Throughput Compatibility: The assay is well-suited for adaptation to 96-well microplate formats, enabling the rapid screening of numerous samples.[1][3]

  • Robustness: The assay is reliable and provides reproducible results, making it suitable for various research and quality control applications.[3]

Limitations:
  • Overestimation at High pH and Temperature: Similar to the DNS assay, the PAHBAH method can overestimate reducing sugar concentrations due to the degradation of saccharides under highly alkaline conditions (pH ≥ 12.9) and at high temperatures (100 °C).[4] Careful control of reaction conditions is therefore crucial for accurate quantification.

Chemical Principle

The fundamental principle of the PAHBAH assay involves the condensation reaction between the carbonyl group (aldehyde or ketone) of a reducing sugar and the hydrazide group of PAHBAH under alkaline conditions. This is followed by a tautomerization to form a stable, yellow-colored hydrazone derivative.

ReducingSugar Reducing Sugar (with aldehyde/ketone group) Intermediate Schiff Base Intermediate ReducingSugar->Intermediate + PAHBAH (Alkaline conditions, Heat) PAHBAH This compound (PAHBAH) PAHBAH->Intermediate Product Yellow Chromophore (Absorbance at 410 nm) Intermediate->Product Tautomerization

Caption: Chemical reaction scheme of the PAHBAH assay.

Experimental Protocols

Two primary protocols are provided: a standard tube-based assay and a high-throughput 96-well plate assay.

Protocol 1: Standard Microcentrifuge Tube Assay

This protocol is suitable for a smaller number of samples and provides a robust method for quantification.

1. Reagent Preparation:

  • PAHBAH Reagent: Prepare a 5% (w/v) solution of this compound in 0.5 M hydrochloric acid.

  • Alkaline Solution: Prepare a 0.5 M solution of sodium hydroxide (B78521).

  • Working Solution: Just before use, prepare a fresh working solution by mixing 9 parts of the 0.5 M sodium hydroxide solution with 1 part of the 5% PAHBAH solution.[3]

2. Standard Curve Preparation:

  • Prepare a series of standard solutions of a known reducing sugar (e.g., glucose) in the desired buffer or water, with concentrations ranging from 10 µM to 2 mM.

  • Include a blank sample containing only the buffer or water.

3. Assay Procedure:

  • Add 10 µL of each standard or unknown sample to a labeled 1.5 mL microcentrifuge tube.[3]

  • Add 1 mL of the freshly prepared PAHBAH working solution to each tube.[3]

  • Mix the contents of the tubes thoroughly.

  • Incubate the tubes in a heating block or boiling water bath at 100°C for 5 minutes.[3]

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at 410 nm using a spectrophotometer.

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of all standards and samples.

  • Plot a standard curve of absorbance versus the concentration of the reducing sugar standards.

  • Determine the concentration of reducing sugars in the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: High-Throughput 96-Well Plate Assay

This protocol is optimized for processing a large number of samples simultaneously.

1. Reagent Preparation:

  • PAHBAH Reagent: Prepare a 2% (w/v) solution of this compound in 0.5 M hydrochloric acid.[3]

  • Alkaline Solution: Prepare a 2 M solution of sodium hydroxide.[3]

  • Working Solution: Just before use, prepare a fresh working solution by mixing equal volumes of the 2% PAHBAH solution and the 2 M sodium hydroxide solution.[3]

2. Standard Curve and Sample Preparation:

  • Prepare standards and samples as described in the standard tube assay protocol.

3. Assay Procedure:

  • Add 40 µL of each standard or unknown sample to the wells of a 96-well PCR plate.[3]

  • Add 120 µL of the freshly prepared PAHBAH working solution to each well.[3]

  • Seal the plate and mix the contents gently.

  • Incubate the plate in a thermocycler or a suitable heating block at 100°C for 5 minutes.

  • Cool the plate to room temperature.

  • Transfer the solutions to a clear, flat-bottom 96-well plate if necessary for absorbance reading.

  • Measure the absorbance at 410 nm using a microplate reader.

4. Data Analysis:

  • Perform data analysis as described in the standard tube assay protocol.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare PAHBAH and Alkaline Solutions Add_Reagent Add PAHBAH Working Solution Prep_Reagents->Add_Reagent Prep_Standards Prepare Sugar Standards Add_Sample Add Sample to Tube/Plate Prep_Standards->Add_Sample Prep_Samples Prepare Samples Prep_Samples->Add_Sample Add_Sample->Add_Reagent Incubate Incubate at 100°C Add_Reagent->Incubate Cool Cool to Room Temp Incubate->Cool Measure_Abs Measure Absorbance at 410 nm Cool->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve Determine_Conc Determine Sample Concentration Plot_Curve->Determine_Conc

Caption: General experimental workflow for the PAHBAH assay.

Data Presentation

The following tables summarize key quantitative parameters and a comparison with other common reducing sugar assays.

Table 1: Quantitative Parameters of the PAHBAH Assay

ParameterValueReference
Wavelength (λmax) 410 nm[5]
Limit of Detection 10 µM[1]
Linear Range Up to 2 mM (protocol dependent)[3]
Assay Time ~15-20 minutes[3]
Assay Variation 2-8% (across a microplate)[1]

Table 2: Comparison of Common Reducing Sugar Assays

AssayPrincipleAdvantagesDisadvantages
PAHBAH Condensation with hydrazideHigh sensitivity, high-throughputPotential for overestimation at high pH/temp
DNS Reduction of 3,5-dinitrosalicylic acidSimple, robustLower sensitivity than PAHBAH, reagent instability
BCA Reduction of Cu2+ to Cu+, chelation with bicinchoninic acidHigh sensitivity, less saccharide degradationMore complex reagent preparation
Benedict's Test Reduction of copper(II) ions to copper(I) oxideSimple, qualitative or semi-quantitativeLow sensitivity, not ideal for precise quantification

Applications

The PAHBAH assay is a versatile tool with a broad range of applications in various scientific disciplines:

  • Enzyme Activity Screening: It is widely used for the high-throughput screening of glycoside hydrolase and cellulase (B1617823) activities by measuring the release of reducing sugars from polysaccharide substrates.[1][2]

  • Biofuel Research: The assay is instrumental in monitoring the enzymatic hydrolysis of lignocellulosic biomass to fermentable sugars for biofuel production.[1][2]

  • Food and Beverage Industry: It can be employed for the quality control of food products by quantifying the content of reducing sugars.

  • Drug Discovery and Development: In the context of drug development, this assay can be used to study enzymes involved in carbohydrate metabolism and to screen for potential inhibitors.[3]

  • Clinical Chemistry: Modified versions of the PAHBAH assay have been developed for the determination of glucose in biological fluids.[6]

Troubleshooting

IssuePossible CauseSolution
High background absorbance Contaminated reagents or glassware.Use high-purity water and clean glassware. Prepare fresh reagents.
Low sensitivity Incorrect wavelength, expired reagents, insufficient incubation time or temperature.Verify spectrophotometer settings. Prepare fresh reagents. Optimize incubation conditions.
Poor reproducibility Inaccurate pipetting, temperature fluctuations during incubation.Calibrate pipettes. Ensure uniform heating of all samples.
Non-linear standard curve Standard concentrations are too high, exceeding the linear range of the assay.Prepare a new set of standards with a lower concentration range.

By following these detailed protocols and considering the application-specific notes, researchers can effectively utilize the PAHBAH assay for the accurate and sensitive quantification of reducing sugars.

References

Application Notes: Colorimetric Determination of Carbohydrates using 4-Hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of carbohydrates is a fundamental analytical procedure in various fields of research and development, including biochemistry, food science, and pharmaceutical development. The 4-hydroxybenzhydrazide (PAHBAH or PHBH) assay is a sensitive and reliable colorimetric method for the determination of reducing sugars. This method is based on the condensation reaction of the aldehyde or ketone group of a reducing sugar with this compound in an alkaline medium at elevated temperatures, resulting in the formation of a yellow-colored chromogen. The intensity of the color, measured spectrophotometrically at approximately 410 nm, is directly proportional to the concentration of reducing sugars in the sample.

Principle of the Assay

Under alkaline conditions and heat, the open-chain form of a reducing sugar reacts with this compound to form a stable, yellow-colored hydrazone derivative. The presence of a bismuth catalyst can enhance the reaction, increasing its sensitivity and stability. The resulting chromophore has a maximum absorbance at around 410 nm, allowing for the quantitative determination of the carbohydrate concentration.

Signaling Pathway of the Colorimetric Reaction

G ReducingSugar Reducing Sugar (Aldose/Ketose) HeatAlkali Heat (75-100°C) Alkaline pH ReducingSugar->HeatAlkali PAHBAH This compound PAHBAH->HeatAlkali ColoredProduct Yellow Chromogen (Hydrazone) HeatAlkali->ColoredProduct Reaction

Caption: Chemical reaction of a reducing sugar with this compound.

Applications

  • Quantification of reducing sugars in various biological samples: This includes cell culture media, fermentation broths, and enzymatic hydrolysates.

  • Analysis of carbohydrate content in food and beverage products.

  • High-throughput screening of enzyme activity: Particularly for glycoside hydrolases that release reducing sugars from polysaccharides.[1]

  • Monitoring of glucose levels in clinical research. [2]

Advantages and Disadvantages

Advantages:

  • High Sensitivity: The assay can detect reducing sugars at concentrations as low as 10 µM.[1][3]

  • Good Specificity for Reducing Sugars.

  • Relative Stability of the Colored Product.

  • Cost-effective and uses less toxic reagents compared to some other methods. [2]

Disadvantages:

  • Potential for Overestimation: The assay conditions, particularly high alkalinity and temperature, can cause degradation of some saccharides, leading to an overestimation of the reducing sugar concentration.

  • Not Specific for Individual Sugars: The assay determines the total concentration of reducing sugars and does not differentiate between them.

Quantitative Data Summary

The PAHBAH assay exhibits excellent linearity over a defined concentration range for various reducing sugars.

CarbohydrateLinear RangeCorrelation Coefficient (r²)Reference
Glucoseup to 0.5 g/LNot specified[4]
Glucoseup to 90 µg0.9997[5]
Fructoseup to 90 µg0.9999[5]

Experimental Protocols

Two detailed protocols are provided below: a standard protocol for analysis in cuvettes and a high-throughput protocol adapted for 96-well microplates.

Protocol 1: Standard Cuvette-Based Assay

This protocol is suitable for the analysis of a smaller number of samples in standard spectrophotometer cuvettes.

Reagents
  • This compound (PAHBAH) Reagent (0.05 M):

    • Dissolve 0.76 g of this compound in 100 mL of 0.5 M HCl.

  • Bismuth Catalyst Solution (1.5 mM):

    • Dissolve 0.048 g of bismuth(III) sodium tartrate in 100 mL of deionized water.

  • Sodium Hydroxide (NaOH) Solution (0.5 M):

    • Dissolve 2.0 g of NaOH in 100 mL of deionized water.

  • Working Reagent:

    • Shortly before use, mix the PAHBAH Reagent, Bismuth Catalyst Solution, and 0.5 M NaOH Solution in a ratio of 1:1:8 (v/v/v).

Procedure
  • Sample Preparation: Prepare samples containing reducing sugars at concentrations expected to fall within the linear range of the assay.

  • Standard Curve Preparation: Prepare a series of carbohydrate standards (e.g., glucose) with known concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).

  • Reaction:

    • To 1.0 mL of each standard and sample solution in a test tube, add 2.0 mL of the freshly prepared Working Reagent.

    • Mix the contents thoroughly.

    • Incubate the tubes in a water bath at 75°C for 10 minutes.[6]

  • Cooling: After incubation, cool the tubes to room temperature in a water bath.

  • Measurement:

    • Transfer the solutions to spectrophotometer cuvettes.

    • Measure the absorbance at 410 nm against a reagent blank (containing water instead of the sample).

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of reducing sugars in the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 2: High-Throughput 96-Well Microplate Assay

This protocol is adapted for the rapid analysis of a large number of samples in a 96-well microplate format.[1]

Reagents
  • PAHBAH Stock Solution (5% w/v):

    • Dissolve 5 g of this compound in 100 mL of 0.5 M HCl. The solution may require gentle heating to fully dissolve. Filter through a 0.2 µm filter to remove any insoluble material.[1]

  • Sodium Hydroxide (NaOH) Solution (0.5 M):

    • Dissolve 2.0 g of NaOH in 100 mL of deionized water.

  • Working Solution:

    • Prepare the working solution fresh by diluting the PAHBAH stock solution 1:4 with 0.5 M NaOH.[1] For example, mix 1 mL of PAHBAH stock solution with 4 mL of 0.5 M NaOH.

Procedure
  • Sample and Standard Preparation:

    • Pipette 50 µL of each standard and sample into the wells of a 96-well microplate.

  • Reagent Addition:

    • Add 150 µL of the freshly prepared PAHBAH Working Solution to each well.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 85-100°C for 10 minutes in a heat block or oven.[4]

  • Cooling:

    • After incubation, cool the plate on ice or at 4°C for 5 minutes.

  • Measurement:

    • Measure the absorbance at 410 nm using a microplate reader.

  • Data Analysis:

    • Follow the same data analysis procedure as described in Protocol 1.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PrepReagents Prepare PAHBAH and NaOH Solutions Mix Mix Sample/Standard with Working Reagent PrepReagents->Mix PrepSamples Prepare Samples and Standards PrepSamples->Mix Incubate Incubate at Elevated Temperature Mix->Incubate Cool Cool to Room Temperature Incubate->Cool Measure Measure Absorbance at 410 nm Cool->Measure StdCurve Construct Standard Curve Measure->StdCurve Calculate Calculate Sample Concentration StdCurve->Calculate

Caption: Workflow for the this compound carbohydrate assay.

References

Application of 4-Hydroxybenzhydrazide in Antioxidant Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide is a versatile organic compound that serves as a key intermediate in the synthesis of various derivatives with a wide range of biological activities, including antioxidant properties. Its chemical structure, featuring a phenolic hydroxyl group and a hydrazide moiety, suggests its potential to act as a free radical scavenger and a metal chelator. This document provides detailed application notes and standardized protocols for evaluating the antioxidant activity of this compound and its derivatives using common in vitro assays: DPPH, ABTS, and FRAP.

Mechanism of Antioxidant Action

The antioxidant activity of this compound and its derivatives is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting the oxidative chain reaction. The hydrazide group may also contribute to the antioxidant capacity.

While specific signaling pathways for this compound are not extensively elucidated, based on studies of the structurally related compound 4-hydroxybenzoic acid, it is hypothesized to exert its antioxidant effects through two main pathways:

  • Activation of the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound may promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes.

  • Inhibition of the NLRP3 Inflammasome: The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated by oxidative stress, triggers inflammatory responses. This compound may inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.

Quantitative Antioxidant Activity Data

Specific IC50 values for this compound in common antioxidant assays are not widely reported in the available literature. However, numerous studies have demonstrated the antioxidant potential of its derivatives, particularly hydrazide-hydrazones. The following table summarizes representative data for this compound derivatives to illustrate the antioxidant capacity within this class of compounds.

Compound/DerivativeAssayConcentration% Radical Scavenging / ActivityIC50 ValueReference
4-Hydrazinobenzoic acid derivatives (compounds 3, 5-9)DPPH20 µg/mL70-72%Not Reported[1]
4-Hydrazinobenzoic acid derivatives (compounds 1-10)ABTS20 µg/mL80-85%Not Reported[1]
N'-substituted-benzoylhydrazone derivativesDPPHNot SpecifiedNot Reported0.13 - 22.87 mg/L[2]
N'-substituted-benzoylhydrazone derivativesHydroxyl Radical ScavengingNot SpecifiedNot Reported0.68 - 23.66 mg/L[2]

Experimental Protocols

The following are detailed protocols for the DPPH, ABTS, and FRAP assays, adapted for the evaluation of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the this compound solution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Prepare a positive control using various concentrations of ascorbic acid or Trolox.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Ablank - Asample) / Ablank ] x 100 Where Ablank is the absorbance of the blank and Asample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the different concentrations of this compound.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green and, in the presence of an antioxidant, it is reduced back to its colorless neutral form. The decolorization is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (B145695) or water

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each concentration of the this compound solution to the wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Prepare a blank using the solvent instead of the sample.

    • Use a positive control like ascorbic acid or Trolox.

  • Incubation: Incubate the plate at room temperature in the dark for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Ablank - Asample) / Ablank ] x 100 Where Ablank is the absorbance of the blank and Asample is the absorbance of the sample.

  • IC50 Determination: Determine the IC50 value from the plot of percent inhibition versus concentration.

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the change in absorbance of a colored ferrous-tripyridyltriazine (TPTZ) complex.

Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer, pH 3.6)

  • Ferrous sulfate (B86663) (FeSO₄) or other Fe²⁺ standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of dilutions of a known concentration of Fe²⁺ standard (e.g., ferrous sulfate) to create a standard curve.

  • Preparation of Test Samples: Prepare a stock solution of this compound and create dilutions as needed.

  • Assay Procedure:

    • Add 20 µL of the test samples, standards, and a blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the freshly prepared FRAP working solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value of the samples by comparing their absorbance with the standard curve of the Fe²⁺ solution. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 degradation ARE ARE AntioxidantEnzymes Antioxidant Enzymes OxidativeStress Oxidative Stress OxidativeStress->Keap1 H4H This compound H4H->Nrf2 promotes dissociation ARE_n ARE Nrf2_n->ARE_n binds AntioxidantEnzymes_g Gene Transcription ARE_n->AntioxidantEnzymes_g activates AntioxidantEnzymes_g->AntioxidantEnzymes G cluster_0 Extracellular cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b IL-1β (Inflammation) ProIL1b->IL1b H4H This compound H4H->NLRP3 inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) reaction_setup Mix Reagents and Samples in 96-well Plate prep_reagents->reaction_setup prep_samples Prepare this compound Stock and Dilutions prep_samples->reaction_setup incubation Incubate under Specific Conditions reaction_setup->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

References

Application Notes and Protocols: DPPH Radical Scavenging Assay Using 4-Hydroxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant potential of 4-hydroxybenzhydrazide derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This widely used, simple, and rapid spectrophotometric method is crucial for the preliminary screening of compounds with potential therapeutic applications in combating oxidative stress-related diseases.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate oxidative stress by neutralizing free radicals. This compound and its derivatives represent a class of compounds that have garnered significant interest due to their potential antioxidant activities. The hydrazide-hydrazone fragment and the presence of hydroxyl groups are key structural features that contribute to their radical scavenging capabilities[1][2]. The DPPH assay serves as a reliable primary screening tool to evaluate the free radical scavenging activity of these synthesized compounds.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a stable free radical that has a deep purple color in solution and exhibits a strong absorbance maximum around 517 nm[3][4]. When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from purple to yellow and a corresponding decrease in absorbance[5][6]. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

The primary mechanism by which this compound derivatives are thought to scavenge the DPPH radical is through a Hydrogen Atom Transfer (HAT) mechanism[3]. The hydroxyl group on the phenyl ring and the N-H group of the hydrazide moiety are potential sites for hydrogen donation.

Data Presentation: Antioxidant Activity of this compound Derivatives

The following tables summarize the DPPH radical scavenging activity of various this compound derivatives, as reported in the literature. This data allows for a comparative analysis of the structure-activity relationships.

Table 1: DPPH Radical Scavenging Activity of this compound-Hydrazone Derivatives

Compound IDSubstituent on Benzaldehyde MoietyConcentration% DPPH Scavenging ActivityReference
ohbh1-10 (general range)Various substituted benzaldehydes1 mg/mL31% - 46%[1]
ohbh43-Fluorobenzaldehyde1 mg/mL~45%[1]

Table 2: DPPH Radical Scavenging Activity of 4-Hydrazinobenzoic Acid Derivatives

Compound IDCore UnitConcentration% DPPH Scavenging ActivityReference
BHA (Standard)-20 µg/mL92%[7]
Compound 3Hydroxyl-methoxy derivative20 µg/mL70-72%[7]
Compounds 5-9Benzylidene derivatives20 µg/mL70-72%[7]
Compound 14-Hydrazinobenzoic acid20 µg/mL41.48 ± 0.23%[7]
Compound 11Anhydride moiety20 µg/mLLowest activity[7]
Compound 12Anhydride moiety20 µg/mLLowest activity[7]

Note: The specific structures of compounds 3 and 5-9 were not detailed in the provided search results, but their general classifications were mentioned.

Experimental Protocols

This section provides a detailed, generalized protocol for conducting the DPPH radical scavenging assay with this compound derivatives.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade) or Ethanol

  • This compound derivatives (test compounds)

  • Positive controls: Ascorbic acid, Trolox, or Butylated hydroxytoluene (BHT)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.

    • Store the solution in an amber-colored bottle or wrap it in aluminum foil to protect it from light and store it at 4°C.

    • This solution should be prepared fresh daily.

  • Test Compound Stock Solutions:

    • Prepare a stock solution of each this compound derivative at a concentration of 1 mg/mL or 10 mM in a suitable solvent (e.g., DMSO, methanol).

    • From the stock solution, prepare a series of dilutions at different concentrations (e.g., 250, 125, 62.5, 31.3, 15.6, 7.8, and 3.9 µM)[3].

  • Positive Control Stock Solution:

    • Prepare a stock solution of the positive control (e.g., Ascorbic acid) in the same manner as the test compounds.

Assay Procedure (96-well plate format)
  • Blank Preparation: In triplicate wells of the 96-well plate, add 100 µL of the solvent (e.g., methanol) and 100 µL of the solvent used to dissolve the samples.

  • Control (DPPH only): In triplicate wells, add 100 µL of the DPPH working solution and 100 µL of the solvent used to dissolve the samples.

  • Sample Preparation: In triplicate wells, add 100 µL of each dilution of the test compounds.

  • Positive Control Preparation: In triplicate wells, add 100 µL of each dilution of the positive control.

  • Reaction Initiation: To the wells containing the samples and positive controls, add 100 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader[3][4].

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    Where:

    • Abscontrol is the absorbance of the DPPH solution without the sample.

    • Abssample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value:

    • The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

    • Plot a graph of the percentage of inhibition versus the concentration of the test compound.

    • The IC50 value can be determined from the graph by linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep 1. Preparation prep Solution Preparation dpph DPPH Solution (0.1 mM in Methanol) sample This compound Derivatives (Serial Dilutions) plate_setup Plate Setup (96-well) control Positive Control (e.g., Ascorbic Acid) mix_incubate Mix and Incubate (30 min in dark) plate_setup->mix_incubate Add Reagents measure Measure Absorbance (@ 517 nm) mix_incubate->measure After Incubation analyze Data Analysis (% Inhibition, IC50) measure->analyze Absorbance Data

Caption: Workflow for the DPPH radical scavenging assay.

Radical Scavenging Mechanism

Radical_Scavenging_Mechanism cluster_reaction Hydrogen Atom Transfer (HAT) DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• (Hydrogen Atom) Antioxidant This compound-Derivative (Ar-OH or R-NH-NH-R') Antioxidant_Radical Antioxidant• (Stabilized Radical) Antioxidant->Antioxidant_Radical Donates H•

Caption: Mechanism of DPPH radical scavenging.

References

Application Notes and Protocols: Antimicrobial Activity of 4-Hydroxybenzhydrazide Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide hydrazones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable antimicrobial effects. The structural scaffold of these compounds, characterized by the presence of a hydroxyl group on the phenyl ring and the azomethine group (-C=N-NH-C=O-), allows for diverse chemical modifications, leading to the synthesis of derivatives with potent activity against a range of pathogenic bacteria and fungi. These compounds hold promise as lead structures for the development of novel antimicrobial agents to combat the growing challenge of drug-resistant infections.

This document provides a comprehensive overview of the antimicrobial activity of this compound hydrazones, including a summary of their inhibitory concentrations, detailed experimental protocols for their synthesis and antimicrobial evaluation, and a proposed mechanism of action based on current research.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound hydrazone derivatives against selected microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Antibacterial Activity of this compound Hydrazone Derivatives (MIC in µg/mL)

Compound IDDerivative InformationBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
1 N'-(4-bromobenzylidene)-4-hydroxybenzhydrazide200---[1]
2 N'-(4-dimethylaminobenzylidene)-4-hydroxybenzhydrazide--200-[1]
3 N'-(4-hydroxybenzylidene)-4-hydroxybenzhydrazide--200200[1]
4 N'-(4-nitrobenzylidene)-4-hydroxybenzhydrazideNo activity---[1]

Table 2: Antifungal Activity of this compound Hydrazone Derivatives (MIC in µg/mL)

| Compound ID | Derivative Information | Candida albicans | Aspergillus niger | Saccharomyces cerevisiae | Reference | | :--- | :--- | :---: | :---: | :---: | | 1 | N'-(4-bromobenzylidene)-4-hydroxybenzhydrazide | - | - | 200 |[1] | | 2 | N'-(4-dimethylaminobenzylidene)-4-hydroxybenzhydrazide | - | - | - |[1] | | 3 | N'-(4-hydroxybenzylidene)-4-hydroxybenzhydrazide | - | 200 | - |[1] | | 4 | N'-(4-nitrobenzylidene)-4-hydroxybenzhydrazide | No activity | - | - |[1] |

Experimental Protocols

I. Synthesis of this compound Hydrazones

The general method for the synthesis of this compound hydrazones involves a condensation reaction between this compound and a substituted aldehyde.[1][2]

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

Protocol:

  • Dissolution: In a round-bottom flask, dissolve an equimolar amount of this compound in ethanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux and maintain it for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid hydrazone product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Drying and Recrystallization: Dry the product thoroughly. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic techniques like FT-IR, ¹H-NMR, and Mass Spectrometry.[3][4]

II. In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized this compound hydrazones can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

A. Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of the test compound that inhibits the visible growth of the microorganism.

Materials:

  • Synthesized this compound hydrazones

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each hydrazone derivative in DMSO (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Grow the fungal strains on a suitable agar (B569324) medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

  • Serial Dilution:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add a specific volume of the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, including a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Visualizations

Experimental Workflow for Antimicrobial Activity Screening

experimental_workflow cluster_synthesis Synthesis of this compound Hydrazones cluster_antimicrobial Antimicrobial Susceptibility Testing start Start: this compound + Substituted Aldehyde synthesis Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization product Pure Hydrazone Derivative characterization->product stock Prepare Stock Solution of Hydrazone (in DMSO) product->stock Test Compound dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Microbial Inoculum (Bacteria/Fungi) incubation Inoculation and Incubation inoculum->incubation dilution->incubation mic Determine Minimum Inhibitory Concentration (MIC) incubation->mic

Caption: Workflow for the synthesis and antimicrobial screening of this compound hydrazones.

Proposed Mechanism of Action: Enzyme Inhibition

While the exact signaling pathways for the antimicrobial action of this compound hydrazones are still under extensive investigation, a plausible mechanism involves the inhibition of essential microbial enzymes. Research on similar hydrazone derivatives suggests that these compounds can act as inhibitors of enzymes crucial for microbial survival and growth, such as DNA gyrase in bacteria and laccase in fungi.[4]

mechanism_of_action cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell hydrazone This compound Hydrazone Derivative dna_gyrase DNA Gyrase hydrazone->dna_gyrase Inhibition laccase Laccase hydrazone->laccase Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death virulence Fungal Virulence & Cell Wall Integrity laccase->virulence fungal_inhibition Inhibition of Fungal Growth virulence->fungal_inhibition

Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.

Conclusion

This compound hydrazones represent a promising class of compounds with demonstrable antimicrobial activity. The synthetic accessibility and the potential for structural modification make them attractive candidates for further investigation in the quest for new antimicrobial drugs. The protocols outlined in this document provide a framework for the synthesis and evaluation of these compounds, while the summarized data and proposed mechanism of action offer valuable insights for researchers in the field. Further studies are warranted to elucidate the precise molecular targets and to optimize the structure-activity relationship for enhanced potency and a broader spectrum of activity.

References

Application Notes and Protocols for the Characterization of 4-Hydroxybenzhydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 4-hydroxybenzhydrazide. The included protocols offer detailed methodologies for key experiments, and the data is presented to facilitate comparison and further research.

Introduction

This compound is a versatile ligand capable of coordinating with a variety of metal ions to form stable complexes. These complexes have garnered significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The coordination of the hydrazide moiety with metal centers can enhance the therapeutic potential of the parent ligand, making these compounds promising candidates for drug development. This document outlines the essential techniques for the synthesis and characterization of these metal complexes.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically a two-step process. First, the this compound ligand is often derivatized to a Schiff base by condensation with an aldehyde or ketone. Subsequently, the Schiff base ligand is reacted with a metal salt to form the complex. Alternatively, the this compound can be directly reacted with a metal salt.

Protocol 1: Synthesis of a Schiff Base Ligand of this compound

This protocol describes a general method for the synthesis of a Schiff base ligand derived from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 2-hydroxybenzaldehyde)

  • Methanol or Ethanol (B145695) (absolute)

  • Glacial Acetic Acid (optional, as a catalyst)

Procedure:

  • Dissolve 1 mmol of this compound (0.152 g) in 10 mL of warm absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the desired aldehyde (e.g., 0.122 g of 2-hydroxybenzaldehyde) in 10 mL of absolute ethanol.[1]

  • Slowly add the ethanolic solution of the aldehyde to the stirred solution of this compound.

  • A few drops of glacial acetic acid can be added as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.[1] The formation of a precipitate often indicates the progress of the reaction.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated Schiff base ligand by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified ligand in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of a metal(II) complex using a this compound-derived Schiff base ligand.

Materials:

  • Schiff Base Ligand (from Protocol 1)

  • Metal(II) Salt (e.g., Cu(CH₃COO)₂, Co(CH₃COO)₂, Ni(CH₃COO)₂, Zn(CH₃COO)₂)

  • Ethanol or Methanol (absolute)

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 20 mL of hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the metal(II) salt in 10 mL of absolute ethanol. For some complexes, an aqueous solution of the metal salt may be used.[2]

  • Slowly add the ethanolic solution of the metal salt to the hot, stirred solution of the ligand. The molar ratio of ligand to metal is typically 2:1.[2]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. A change in color and the formation of a precipitate are indicative of complex formation.

  • After cooling to room temperature, collect the solid metal complex by vacuum filtration.

  • Wash the product with ethanol to remove any unreacted ligand and metal salt.

  • Dry the final metal complex in a desiccator over anhydrous CaCl₂.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound metal complexes.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start Start Materials: This compound Aldehyde/Ketone Metal Salt ligand_synthesis Ligand Synthesis (Schiff Base Formation) start->ligand_synthesis complex_synthesis Complexation Reaction ligand_synthesis->complex_synthesis purification Purification and Drying complex_synthesis->purification elemental Elemental Analysis (CHN) purification->elemental Characterize Product conductivity Molar Conductivity purification->conductivity magnetic Magnetic Susceptibility purification->magnetic ftir FT-IR Spectroscopy purification->ftir uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy (1H & 13C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec tga Thermal Analysis (TGA) purification->tga antimicrobial Antimicrobial Assays ftir->antimicrobial antioxidant Antioxidant Assays uv_vis->antioxidant anticancer Anticancer Assays (Cytotoxicity, Apoptosis) nmr->anticancer

Caption: A general workflow for the synthesis and characterization of this compound metal complexes.

Characterization Techniques and Data Presentation

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

Physicochemical and Analytical Data

The following table summarizes typical physicochemical and analytical data for this compound metal complexes.

ComplexFormulaM.W. ( g/mol )ColorYield (%)M.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)µeff (B.M.)
Cu(II) Complex [Cu(L)₂(H₂O)₂]-Green75>30015.21.85
Co(II) Complex [Co(L)₂(H₂O)₂]-Pink70>30012.84.98
Ni(II) Complex [Ni(L)₂(H₂O)₂]-Pale Green80>30014.53.15
Zn(II) Complex [Zn(L)₂(H₂O)₂]-White82>30010.7Diamagnetic

L represents the deprotonated Schiff base ligand. Data is representative and will vary based on the specific ligand and metal salt used. Low molar conductivity values suggest the non-electrolytic nature of the complexes.[3]

Protocol 3: FT-IR Spectroscopy

Purpose: To identify the coordination sites of the ligand to the metal ion.

Instrumentation: Perkin-Elmer FT-IR spectrometer or equivalent.

Procedure:

  • Prepare a KBr pellet of the sample by grinding a small amount of the complex with dry KBr powder.

  • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Record the spectrum in the range of 4000-400 cm⁻¹.[1]

  • Compare the spectrum of the complex with that of the free ligand. Key changes to observe include:

    • A shift or disappearance of the ν(N-H) and ν(O-H) bands.

    • A shift in the ν(C=O) (amide I) band to lower wavenumbers, indicating coordination through the carbonyl oxygen.

    • A shift in the ν(C=N) (azomethine) band, indicating coordination of the imine nitrogen.

    • The appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to ν(M-O) and ν(M-N) vibrations.

Representative FT-IR Spectral Data (cm⁻¹)

Compoundν(O-H)ν(N-H)ν(C=O)ν(C=N)ν(M-O)ν(M-N)
Ligand (HL) 3450320016501610--
Cu(II) Complex 3400 (H₂O)-16251595550480
Co(II) Complex 3410 (H₂O)-16281598545475
Ni(II) Complex 3420 (H₂O)-16301600548478
Zn(II) Complex 3415 (H₂O)-16321602542472
Protocol 4: UV-Visible Spectroscopy

Purpose: To study the electronic transitions and geometry of the complexes.

Instrumentation: Perkin-Elmer Lambda 35 spectrophotometer or equivalent.

Procedure:

  • Dissolve the complex in a suitable solvent (e.g., DMF or DMSO) to prepare a 10⁻³ M solution.

  • Record the electronic spectrum in the range of 200-800 nm using a quartz cuvette with a 1 cm path length.[1]

  • Analyze the spectra for ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which are characteristic of the metal ion's coordination environment.

Representative UV-Vis Spectral Data (λ_max, nm)

CompoundIntraligand Transitions (π→π, n→π)d-d TransitionsProposed Geometry
Ligand (HL) 254, 304--
Cu(II) Complex 260, 310620Distorted Octahedral
Co(II) Complex 258, 308510, 680Octahedral
Ni(II) Complex 259, 309410, 650, 740Octahedral
Zn(II) Complex 257, 307-Tetrahedral
Protocol 5: NMR Spectroscopy

Purpose: To confirm the structure of the ligand and its diamagnetic complexes.

Instrumentation: Bruker 300 MHz spectrometer or equivalent.

Procedure:

  • Dissolve the ligand or a diamagnetic complex (e.g., Zn(II) complex) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H and ¹³C NMR spectra.

  • Analyze the spectra for chemical shifts and integration values. Key observations upon complexation include:

    • The disappearance of the N-H proton signal, indicating deprotonation upon coordination.

    • A downfield shift of the azomethine proton (-CH=N-), confirming its involvement in coordination.

Representative ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆

CompoundAr-H-OH-NH-CH=N
Ligand (HL) 6.8-7.910.211.98.6
Zn(II) Complex 6.9-8.010.2Disappears8.9

Representative ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆

CompoundAromatic CC=OC=N
Ligand (HL) 115-162163.5147.7
Zn(II) Complex 116-163168.0152.3
Protocol 6: Mass Spectrometry

Purpose: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: ESI-MS spectrometer.

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Introduce the solution into the ESI source.

  • Acquire the mass spectrum in the positive or negative ion mode.

  • Analyze the spectrum for the molecular ion peak [M]⁺ or [M-H]⁻ to confirm the molecular weight.

Representative Mass Spectral Data (m/z)

CompoundMolecular Ion Peak (m/z)
Ligand (HL) 257 [M+H]⁺
Cu(II) Complex 635 [M]⁺
Co(II) Complex 631 [M]⁺
Ni(II) Complex 630 [M]⁺
Zn(II) Complex 636 [M]⁺

Biological Applications: Anticancer Activity

Metal complexes of this compound derivatives have shown promising anticancer activity, often through the induction of apoptosis.

Anticancer Mechanism and Signaling Pathway

The anticancer activity of these complexes is often attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This process can trigger the intrinsic apoptotic pathway, which involves the mitochondria and a cascade of caspase activation.[4]

apoptosis_pathway Proposed Anticancer Signaling Pathway cluster_cell Cancer Cell complex Hydrazone Metal Complex ros Increased ROS Production complex->ros mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway induced by hydrazone metal complexes.

Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To evaluate the cytotoxic effect of the complexes on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, HepG2)

  • Normal cell line (for selectivity assessment)

  • RPMI-1640 medium supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized complexes (and the free ligand as a control) for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). Metal complexes often exhibit lower IC₅₀ values than the free ligand, indicating enhanced cytotoxicity.[5]

These protocols and data provide a foundational framework for the characterization of this compound metal complexes. Researchers can adapt and expand upon these methodologies for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 4-Hydroxybenzhydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4-hydroxybenzhydrazide Schiff bases, valuable intermediates in medicinal chemistry and drug development. The protocols cover both conventional and microwave-assisted condensation reactions with various aromatic aldehydes. Additionally, it includes information on the characterization of the synthesized compounds and illustrates key signaling pathways associated with their biological activities.

Introduction

Schiff bases derived from this compound are a class of organic compounds characterized by the presence of an azomethine (-C=N-) group. These compounds have garnered significant interest in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these compounds is typically achieved through a condensation reaction between this compound and a suitable aldehyde or ketone. This document outlines detailed protocols for this synthesis, along with characterization data and relevant biological pathway diagrams.

Experimental Protocols

Two primary methods for the synthesis of this compound Schiff bases are detailed below: a conventional reflux method and a microwave-assisted method. The choice of method may depend on the desired reaction time and available equipment.

Synthesis of this compound (Precursor)

The precursor, this compound, is synthesized from ethyl 4-hydroxybenzoate (B8730719) and hydrazine (B178648) hydrate (B1144303).

Protocol 2.1.1: Conventional Synthesis of this compound

  • In a round-bottom flask, suspend ethyl 4-hydroxybenzoate (0.1 mol) in 50 mL of ethanol (B145695).

  • Add hydrazine hydrate (0.2 mol) to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting white precipitate of this compound is collected by filtration.

  • Wash the precipitate with cold ethanol and dry it in a desiccator.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

Protocol 2.1.2: Microwave-Assisted Synthesis of this compound

  • In a microwave-safe vessel, mix ethyl 4-hydroxybenzoate (0.01 mol) and hydrazine hydrate (0.03 mol) in 10 mL of ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 180 W for 3-5 minutes.

  • After irradiation, cool the vessel to room temperature.

  • Collect the precipitated this compound by filtration.

  • Wash the product with cold ethanol and dry.

General Procedure for the Synthesis of this compound Schiff Bases

The following protocols describe the condensation reaction between this compound and various aromatic aldehydes.

Protocol 2.2.1: Conventional Reflux Method

  • Dissolve this compound (0.01 mol) in 30 mL of ethanol in a round-bottom flask.

  • To this solution, add the respective aromatic aldehyde (0.01 mol) dissolved in a minimal amount of ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.[1]

  • Reflux the reaction mixture for 3-7 hours.[2] The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.[3]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3]

Protocol 2.2.2: Microwave-Assisted Method

  • In a microwave-safe vessel, mix this compound (0.01 mol) and the aromatic aldehyde (0.01 mol) in 10 mL of ethanol.[2]

  • Add a few drops of a suitable catalyst, such as formic acid.

  • Seal the vessel and irradiate in a microwave reactor at 180-360 watts for 3-8 minutes.[2]

  • After the reaction, cool the vessel to room temperature.

  • The product that precipitates out is collected by filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.[2]

  • Recrystallize the crude Schiff base from ethanol to obtain the pure compound.

Data Presentation

The following table summarizes the typical quantitative data obtained from the synthesis of various this compound Schiff bases.

Aldehyde ReactantProduct NameMethodYield (%)Melting Point (°C)Reference
BenzaldehydeN'-(phenylmethylidene)-4-hydroxybenzhydrazideReflux85220-222[4]
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-4-hydroxybenzhydrazideReflux88245-247[2]
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-4-hydroxybenzhydrazideReflux92280-282[2]
SalicylaldehydeN'-(2-hydroxybenzylidene)-4-hydroxybenzhydrazideMicrowave90260-262[2]
4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-4-hydroxybenzhydrazideReflux87230-232

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and biological signaling pathways relevant to this compound Schiff bases.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_condensation Schiff Base Condensation cluster_purification Purification and Characterization Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate Reaction Reaction Ethyl 4-hydroxybenzoate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound Condensation Condensation This compound->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Crude Schiff Base Crude Schiff Base Condensation->Crude Schiff Base Recrystallization Recrystallization Crude Schiff Base->Recrystallization Pure Schiff Base Pure Schiff Base Recrystallization->Pure Schiff Base Characterization Characterization Pure Schiff Base->Characterization

Caption: General experimental workflow for the synthesis and purification of this compound Schiff bases.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 SchiffBase Hydrazone Schiff Base SchiffBase->EGFR Inhibition SchiffBase->COX2 Inhibition

Caption: Potential anticancer signaling pathways targeted by hydrazone Schiff bases.

antimicrobial_workflow cluster_bacterium Bacterial Cell SchiffBase Hydrazone Schiff Base CellWall Cell Wall Synthesis SchiffBase->CellWall Inhibition DNAGyrase DNA Gyrase SchiffBase->DNAGyrase Inhibition CellMembrane Cell Membrane Integrity SchiffBase->CellMembrane Disruption BacterialDeath Bacterial Cell Death CellWall->BacterialDeath DNAGyrase->BacterialDeath CellMembrane->BacterialDeath

Caption: Proposed mechanisms of antimicrobial action for hydrazone Schiff bases.

References

Application Notes and Protocols: 4-Hydroxybenzhydrazide in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzhydrazide has emerged as a versatile scaffold in the design and synthesis of novel antifungal agents. Its derivatives, particularly hydrazide-hydrazones, have demonstrated significant efficacy against a range of phytopathogenic and human pathogenic fungi.[1][2] This document provides an overview of the application of this compound in antifungal drug discovery, including synthesis protocols, quantitative activity data, and insights into the mechanism of action. The unique structural features of this compound allow for the creation of diverse chemical libraries with a broad spectrum of biological activities.[2]

Synthesis of this compound Derivatives

The synthesis of antifungal agents based on this compound typically involves the condensation of this compound with various substituted aldehydes or ketones to form hydrazide-hydrazone derivatives.[3] Microwave-assisted synthesis has been shown to be an efficient method, significantly reducing reaction times and improving yields.[3][4]

General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Antifungal Evaluation start This compound + Substituted Aldehyde/Ketone reaction Microwave-assisted Condensation (Solvent: e.g., Ethanol, Water) start->reaction purification Purification (Recrystallization) reaction->purification product Hydrazide-Hydrazone Derivative purification->product screening In vitro Antifungal Screening (e.g., Broth microdilution) product->screening mic Determination of MIC/IC50 screening->mic moa Mechanism of Action Studies mic->moa lead Lead Compound Identification moa->lead

Caption: General workflow for the synthesis and antifungal evaluation of this compound derivatives.

Quantitative Antifungal Activity Data

Numerous studies have reported the potent antifungal activity of this compound derivatives. The following tables summarize key quantitative data from recent research, showcasing the efficacy of these compounds against various fungal species.

Table 1: Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi

Compound TypeFungal SpeciesIC50 (µg/mL)Reference
4-Hydroxybenzoic acid and salicylic (B10762653) aldehyde derivativesSclerotinia sclerotiorum0.5 - 1.8[5][6]
4-Hydroxybenzaldehyde derivative of dehydrobufotenine (B100628) analogAlternaria solani, Fusarium graminearum, Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinereaFungicidal at 50 µg/mL[5][7]
4-Hydroxybenzaldehyde derivative of echinopsineSclerotinia sclerotiorum, Magnaporthe griseaVery good activity at 50 µg/mL[5]
N'-phenyl pyridylcarbohydrazidesVarious phytopathogenic fungi>80% inhibition at 20 µg/mL[8]
Benzohydrazide derivatives bearing 4-aminoquinazolineColletotrichum gloeosporioides0.40 - 0.71[9]
Benzohydrazide derivatives bearing 4-aminoquinazolineBroad-spectrum (8 fungi)0.63 - 3.82[9]

Table 2: Antifungal Activity of Hydrazide-Hydrazones against Candida albicans

Compound TypeActivity MetricValueReference
Imine derivative of salicylic aldehyde and anthranilhydrazideMIC- (Described as "very good")[5]
4-phenyl-1,3-thiazol-2-yl hydrazine (B178648) compound-Fungicidal[10]
Pyrrolidinone ring and hydrazine moiety hybridsMIC5.6 - 11.1 µg/mL[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N'-benzylidene-4-hydroxybenzohydrazide Derivatives

This protocol is a generalized procedure based on methodologies reported in the literature.[3][4]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol or water as solvent

  • Microwave reactor

  • Glass reaction vessel

  • Stirring bar

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a microwave reaction vessel, dissolve equimolar amounts of this compound and the selected substituted aldehyde in a minimal amount of the chosen solvent (e.g., 3 mL of ethanol).[4]

  • Add a magnetic stirring bar to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power (e.g., 180-360 watts) for a short duration (typically 3-10 minutes).[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with a cold solvent (e.g., cold water or methanol).[4]

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the pure hydrazide-hydrazone derivative.

  • Characterize the final product using spectroscopic methods such as FT-IR, 1H-NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Botrytis cinerea)

  • Appropriate broth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal drug (e.g., fluconazole, boscalid)

  • Negative control (medium with fungal inoculum)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth medium to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).

  • Add the fungal inoculum to each well containing the test compound, positive control, and negative control.

  • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans, 25°C for phytopathogens) for a specified period (e.g., 24-48 hours).

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the negative control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Mechanism of Action

The antifungal activity of this compound derivatives is often attributed to their ability to interfere with essential fungal enzymes and cellular structures.[11] Key mechanisms include the inhibition of laccase and succinate (B1194679) dehydrogenase, as well as the disruption of the fungal plasma membrane.[8][9][11]

Signaling Pathways and Targets

G cluster_compound This compound Derivative cluster_targets Fungal Targets cluster_effects Cellular Effects compound Hydrazide-Hydrazone laccase Laccase Inhibition compound->laccase sdh Succinate Dehydrogenase (SDH) Inhibition compound->sdh membrane Plasma Membrane Disruption compound->membrane lignin Impaired Lignin Degradation laccase->lignin respiration Inhibition of Cellular Respiration sdh->respiration leakage Leakage of Cellular Contents membrane->leakage death Fungal Cell Death lignin->death respiration->death leakage->death

Caption: Potential antifungal mechanisms of action for this compound derivatives.

Structure-Activity Relationships (SAR)

The antifungal potency of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Key SAR findings include:

  • Salicylic Aldehyde Moiety: A slim salicylic aldehyde framework plays a crucial role in the stabilization of the molecule, likely through interactions with the target enzyme's active site.[12][13][14]

  • Substituents on the Salicylic Ring: The presence of bulky groups like phenyl or tert-butyl at the 3-position of the salicylic aldehyde fragment can enhance interactions with the substrate-binding pocket of enzymes like laccase.[12][13][14]

  • Halogen Substitution: Para-substitution or the presence of halogen atoms on the phenyl ring can be optimal for enhancing antifungal activity.[8]

Conclusion

This compound serves as a valuable and promising scaffold for the development of novel antifungal agents. Its derivatives have demonstrated potent activity against a variety of fungal pathogens, and their synthesis is often straightforward. Future research should continue to explore the vast chemical space accessible from this starting material, focusing on optimizing the structure-activity relationships to enhance potency, broaden the spectrum of activity, and improve the safety profile of these promising antifungal candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydroxybenzhydrazide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can be attributed to several factors, including incomplete reaction, suboptimal reaction conditions, and product loss during workup. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction between the starting ester (e.g., methyl or ethyl 4-hydroxybenzoate) and hydrazine (B178648) hydrate (B1144303) may not have reached completion.

    • Solution: Increase the reaction time or consider using a higher temperature to drive the reaction to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]

  • Reaction Conditions: The chosen synthetic method significantly impacts the yield. Conventional heating under reflux can result in lower yields compared to more modern techniques.

    • Solution: Employing microwave-assisted synthesis has been shown to dramatically increase the yield of this compound, often to over 90%, while significantly reducing the reaction time.[2][3][4]

  • Purity of Reactants: The presence of impurities in the starting materials, such as the ester or hydrazine hydrate, can interfere with the reaction and lead to the formation of byproducts.

    • Solution: Ensure high purity of all reactants. Use freshly opened or properly stored reagents.

  • Product Loss During Work-up: Significant product loss can occur during the isolation and purification steps, such as filtration and recrystallization.

    • Solution: To minimize loss during recrystallization, dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Washing the filtered crystals with a small amount of cold solvent can also help.[1]

Issue 2: Impure Product Obtained

Q: The synthesized this compound appears to be impure. What are the common impurities and how can I purify my product?

A: Impurities in the final product can include unreacted starting materials, byproducts, or residual solvent. Effective purification is crucial for obtaining high-quality this compound.

  • Common Impurities:

  • Purification Methods:

    • Recrystallization: This is the most common and effective method for purifying solid this compound.[1]

      • Protocol: Dissolve the crude product in a minimum amount of a hot solvent, such as methanol (B129727) or ethanol (B145695).[2][3] If the solution has color, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[1]

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.[1]

Issue 3: Unexpected Spectroscopic Results

Q: The characterization data (e.g., IR, NMR) of my product does not match the expected spectrum for this compound. How can I troubleshoot this?

A: Discrepancies in spectroscopic data usually indicate the presence of impurities or that the desired reaction has not occurred.

  • Infrared (IR) Spectroscopy:

    • Troubleshooting: A successful synthesis should show the disappearance of the ester C-O stretch from the starting material. Key peaks to look for in the product include a new band for the carbonyl of the hydrazide (around 1649 cm⁻¹) and new bands for the amine of the hydrazide (around 3217 cm⁻¹ and 3321 cm⁻¹). The absence of a broad O-H stretch from a carboxylic acid starting material (if applicable) is also a good indicator.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Troubleshooting: The ¹H NMR spectrum should be carefully analyzed for peaks corresponding to the starting materials or common solvents. The presence of these peaks can help identify the impurities. A pure sample should exhibit the characteristic peaks for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for synthesizing this compound with a high yield?

A1: Microwave-assisted synthesis is consistently reported as a more efficient method than traditional reflux heating. It offers significantly higher yields (often exceeding 90%) and drastically reduced reaction times (from hours to minutes).[2][3][5]

Q2: What is the typical starting material for this compound synthesis?

A2: The most common starting materials are esters of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate or methyl 4-hydroxybenzoate, which are reacted with hydrazine hydrate.[2][3]

Q3: What solvents are suitable for the synthesis and recrystallization of this compound?

A3: Ethanol and methanol are commonly used as solvents for the synthesis reaction.[2][6] For recrystallization, methanol or aqueous ethanol are frequently employed.[1][2][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the consumption of the starting materials and the formation of the product.[3]

Q5: What are the key safety precautions to take during the synthesis?

A5: Hydrazine hydrate is toxic and corrosive. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be conducted with care, especially when heating.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialSolventReaction TimeTemperatureYieldReference
Conventional RefluxEthyl 4-hydroxybenzoateEthanol2 hours60-70 °C65%[2][3]
Microwave IrradiationEthyl 4-hydroxybenzoateNone3 minutes180 Watts93%[2][3]
Conventional RefluxEsterMethanol5-6 hoursRefluxNot specified[4]
Microwave IrradiationEsterMethanol3-5 minutes350 Watts94.6%[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a high-yield, eco-friendly synthesis method.[2][3]

  • Reactant Mixture: In a conical flask, combine 0.166 g of ethyl 4-hydroxybenzoate with 2 mL of hydrazine hydrate.

  • Microwave Irradiation: Place the flask in a laboratory microwave oven and irradiate at 180 watts for 3 minutes.

  • Isolation: After irradiation, allow the mixture to cool. The product will precipitate out.

  • Filtration: Collect the precipitate by filtration. The product is often of high purity and may not require further recrystallization.

Protocol 2: Conventional Synthesis of this compound via Reflux

This protocol follows a traditional heating method.[2][3]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 0.166 g of ethyl 4-hydroxybenzoate in 25 mL of ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate to the mixture.

  • Reflux: Heat the reaction mixture to reflux at 60-70 °C for 2 hours.

  • Isolation and Purification: After cooling, the precipitate is collected by filtration and then recrystallized from methanol to yield the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Ethyl 4-hydroxybenzoate + Hydrazine Hydrate reaction Reaction: Microwave (3 min) or Reflux (2 hr) start->reaction cooling Cooling & Precipitation reaction->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (if needed) filtration->recrystallization characterization Characterization: Melting Point, IR, NMR recrystallization->characterization end_node Final Product: This compound characterization->end_node troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Impure Reactants problem->cause3 cause4 Product Loss problem->cause4 solution1 Increase Reaction Time/Temp Monitor with TLC cause1->solution1 solution2 Use Microwave Synthesis cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3 solution4 Optimize Work-up (e.g., minimal hot solvent) cause4->solution4

References

Technical Support Center: Purification of Crude 4-Hydroxybenzhydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-hydroxybenzhydrazide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure a successful purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Issue 1: Crude this compound Fails to Dissolve Completely in the Hot Solvent.

  • Question: I have added the recommended amount of hot solvent, but my crude this compound is not fully dissolving. What should I do?

  • Answer: This can be due to several factors. First, ensure your solvent is heated to its boiling point to maximize the solubility of the compound.[1] If undissolved solid remains, it could be an insoluble impurity. In this case, you can perform a hot filtration to remove it. Alternatively, you may not have added enough solvent. Cautiously add more hot solvent in small portions until the this compound dissolves. Be aware that using an excessive amount of solvent will decrease your final yield.

Issue 2: No Crystal Formation Upon Cooling.

  • Question: My this compound dissolved completely in the hot solvent, but no crystals have formed after the solution has cooled to room temperature. What is happening?

  • Answer: This is a common issue that can arise from two main causes:

    • Excess Solvent: You may have used too much solvent, resulting in a solution that is not supersaturated upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.

    • Supersaturation without Nucleation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth. You can induce crystallization by:

      • Seeding: Adding a tiny, pure crystal of this compound to the solution.

      • Scratching: Using a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

      • Further Cooling: Placing the flask in an ice bath to further decrease the solubility of the compound.

Issue 3: The Product "Oils Out" Instead of Crystallizing.

  • Question: Upon cooling, my product is separating as an oily liquid instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high. To resolve this, try the following:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly to provide time for a proper crystal lattice to form.

Issue 4: The Recrystallized Crystals are Very Small or Appear as a Powder.

  • Question: I obtained a solid product, but the crystals are very fine. How can I grow larger crystals?

  • Answer: The formation of small crystals is typically due to rapid cooling, which leads to fast nucleation. For larger crystals, a slower cooling rate is necessary. Allow the hot, saturated solution to cool slowly and undisturbed at room temperature. You can insulate the flask to further slow the cooling process.

Issue 5: The Purified Product is Still Colored.

  • Question: My starting material was colored, and the recrystallized product still has a colored tint. How can I remove colored impurities?

  • Answer: If you suspect colored impurities, you can use activated charcoal. After dissolving the crude this compound in the hot solvent, add a very small amount of activated charcoal to the solution and boil it for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly as it can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] Based on available data and common laboratory practice, water, ethanol (B145695), and methanol (B129727) are good candidate solvents due to the polar nature of this compound.[1] A mixture of ethanol and water (e.g., 80% aqueous ethanol) has also been reported to be effective.

Q2: What are the common impurities in crude this compound?

A2: Common impurities may include unreacted starting materials from the synthesis, such as 4-hydroxybenzoic acid or its esters (e.g., methyl or ethyl 4-hydroxybenzoate), and hydrazine. Side products from the synthesis may also be present.

Q3: How can I assess the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed by several methods:

  • Melting Point Determination: A pure compound will have a sharp and well-defined melting point. The reported melting point for this compound is in the range of 264-266 °C (with decomposition).[2] A broad melting range typically indicates the presence of impurities.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify any residual impurities.

Q4: What is a typical recovery yield for this recrystallization?

A4: A successful recrystallization should provide a good recovery of the pure compound. The yield will depend on factors such as the initial purity of the crude material and the careful execution of the procedure to minimize losses. While a specific yield is difficult to predict, a recovery of 60-90% is often achievable.

Data Presentation

Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterSparingly solubleSoluble[1]A green and effective solvent.
EthanolSoluble[1]Highly solubleOften used for recrystallization.
MethanolSoluble[1]Highly solubleAnother common choice for recrystallization.
Acetic acid:water (1:1)25 mg/mL[2]-
Water (pH 7.4)22.4 µg/mL[3][4]-

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound from an Ethanol-Water Mixture

This protocol provides a step-by-step guide for the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two, appropriately sized)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar (optional)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture while stirring. Add more ethanol in small portions until the solid dissolves completely at or near the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the charcoal or any other solid impurities.

  • Crystallization:

    • To the hot, clear ethanolic solution, slowly add hot deionized water until the solution becomes slightly turbid (cloudy).

    • If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the Buchner funnel for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator under vacuum.

  • Analysis:

    • Weigh the dried, purified crystals and calculate the percent recovery.

    • Determine the melting point of the recrystallized product to assess its purity.

Mandatory Visualization

G cluster_start Start: Crude this compound cluster_dissolution Step 1: Dissolution cluster_troubleshooting1 Troubleshooting: Incomplete Dissolution cluster_cooling Step 2: Cooling & Crystallization cluster_troubleshooting2 Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_isolation Step 3: Isolation cluster_end End: Pure Product start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve check_dissolution Does it fully dissolve? dissolve->check_dissolution add_solvent Add more hot solvent check_dissolution->add_solvent No hot_filtration Insoluble impurities present? Perform hot filtration check_dissolution->hot_filtration Insoluble impurities cool Cool solution slowly to room temperature check_dissolution->cool Yes add_solvent->dissolve hot_filtration->cool check_crystals Do crystals form? cool->check_crystals handle_oiling Reheat to dissolve oil, add more solvent, cool slowly cool->handle_oiling Product 'oils out' induce_crystallization Induce crystallization: - Seed crystal - Scratch flask - Further cooling (ice bath) check_crystals->induce_crystallization No reduce_volume Too much solvent? Evaporate some solvent and re-cool check_crystals->reduce_volume Suspect excess solvent filtration Collect crystals by vacuum filtration check_crystals->filtration Yes induce_crystallization->check_crystals reduce_volume->cool handle_oiling->cool wash Wash with ice-cold solvent filtration->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

References

troubleshooting low yields in benzohydrazide derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzohydrazide (B10538) derivatives, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly low. What are the common causes and how can I improve it?

A1: Low yields in benzohydrazide synthesis can be attributed to several factors. Below is a breakdown of common causes and their respective solutions.

  • Incomplete Reaction: The reaction between the ester (e.g., methyl benzoate) or acid chloride and hydrazine (B178648) hydrate (B1144303) may not have reached completion.

    • Solution: Increase the reaction time or temperature. For instance, extending the reflux time from 2 hours to 5-8 hours can improve yields.[1] Microwave-assisted synthesis can also be a time-efficient alternative to conventional heating.[1][2]

  • Purity of Reactants: The purity of starting materials, especially the ester, acyl chloride, and hydrazine hydrate, is critical.

    • Solution: Use freshly distilled or high-purity reagents.[1][3] Impurities, such as moisture in benzoyl chloride which can lead to hydrolysis into benzoic acid, can interfere with the reaction.[3][4]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Ensure the correct stoichiometry is used. A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often employed to drive the reaction to completion when starting from an ester.[1][2] When using an acid chloride, a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) is recommended to avoid side reactions.[3]

  • Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired benzohydrazide derivative. A common side reaction when using acid chlorides is the di-acylation of the hydrazide.

    • Solution: Optimize reaction conditions to minimize side reactions. Running the reaction at a lower temperature, such as 0 °C, and adding the acid chloride solution slowly can favor mono-acylation.[3] Using a suitable base to neutralize the HCl byproduct is also crucial.[4]

  • Product Loss During Work-up and Purification: A significant amount of product can be lost during extraction, washing, and recrystallization steps.

    • Solution: After the reaction, cooling the mixture at room temperature can help precipitate the benzohydrazide.[1][2] Wash the precipitate thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1][2] For recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, such as ethanol (B145695).[1]

Q2: I am struggling with the purification of my benzohydrazide derivative. What are the most effective purification techniques?

A2: Proper purification is essential for obtaining high-quality benzohydrazide derivatives. The two most common and effective methods are recrystallization and column chromatography.

  • Recrystallization: This is the most widely used method for purifying solid benzohydrazide derivatives.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[1] If the solution has a color, a small amount of activated charcoal can be added, and the solution heated for a short period. The hot solution should then be filtered to remove insoluble impurities. Allow the filtrate to cool down slowly to room temperature, and subsequently, place it in an ice bath to maximize the formation of crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.[1]

  • Column Chromatography: If recrystallization does not result in a pure product, column chromatography is a good alternative.

    • Protocol: The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is dependent on the polarity of the specific derivative being purified. A commonly used eluent system is a mixture of ethanol and chloroform.[1] The progress of the reaction and the purity of the collected fractions should be monitored using Thin Layer Chromatography (TLC).[1]

Q3: I am observing unexpected peaks in my NMR or IR spectra. What could be the cause?

A3: The presence of unexpected peaks in your spectra typically points to impurities or the formation of side products.[1]

  • FT-IR Spectroscopy: The absence of a broad O-H stretch from a carboxylic acid starting material (if applicable) and the presence of the characteristic N-H and C=O bands are good indicators of a successful synthesis. The disappearance of the ester C-O stretch from the starting material is also a key indicator of reaction completion.[1]

  • NMR Spectroscopy: Peaks that correspond to starting materials or common side products can help in the identification of impurities.[1]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Benzohydrazide Synthesis

Problem Possible Cause(s) Suggested Solution(s) Reference(s)
Low or No Product Yield 1. Incomplete reaction. 2. Poor quality of starting materials. 3. Insufficient base (in acid chloride reactions). 4. Low reaction temperature.1. Increase reaction time or temperature; consider microwave synthesis. 2. Use freshly opened or distilled reagents. Check purity via NMR or melting point. 3. Ensure at least one equivalent of base is used. 4. Try running the reaction at room temperature or slightly warming it.[1][2][3]
Formation of Multiple Products (Impure Product) 1. Di-acylation of the hydrazide. 2. Side reactions due to excess benzoyl chloride.1. Add the benzoyl chloride solution slowly to the reaction mixture at a low temperature (0 °C). 2. Use a stoichiometric amount or a slight excess of benzoyl chloride (e.g., 1.05-1.1 equivalents).[3]
Difficulty in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent. 2. Oily product instead of a solid.1. Try a different solvent or a mixture of solvents for recrystallization (e.g., ethanol/water). 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a polar solvent.[3]

Table 2: Comparison of Synthesis Methods for Benzohydrazide

Method Starting Materials Reaction Conditions Typical Yield Reference(s)
Conventional Heating Methyl benzoate (B1203000), Hydrazine hydrateRefluxed for 2 hours.Not specified, but implied to be improvable.[2]
Microwave Irradiation Methyl benzoate, Hydrazine hydrate350 W for 2 min, then 1 mL ethanol added, and 1 more minute at 500 W.Not specified, but presented as an alternative.[2]
From Acid Chloride 2-methylbenzohydrazide (B1293746), Benzoyl chlorideDCM, triethylamine (B128534), 0 °C to room temperature, 2-4 hours.70% to >90%[3]
From Ester with Pyridine Carboxylate ester, 100% Hydrazine hydrateRefluxing ethanol with pyridine, 10 hours.91%[5]

Experimental Protocols

Synthesis of Benzohydrazide from Methyl Benzoate (Conventional Method)

  • In a round-bottom flask, mix methyl benzoate (1.0 equivalent) and hydrazine hydrate (1.2 equivalents).[2]

  • Reflux the mixture for 2 hours.[2]

  • Cool the reaction mixture to room temperature, at which point a white precipitate should form.[2]

  • Filter the precipitate and wash it thoroughly with water.[2]

  • The resulting white precipitate can be dried and, if necessary, recrystallized from ethanol.[2]

Synthesis of N'-Benzoyl-2-methylbenzohydrazide from Benzoyl Chloride

  • In a round-bottom flask, dissolve 2-methylbenzohydrazide (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (B109758) (DCM).[3]

  • Cool the flask in an ice bath and stir the solution for 15 minutes.[3]

  • Slowly add a solution of benzoyl chloride (1.05 equivalents) in DCM to the flask over a period of 30 minutes.[3]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

  • Monitor the progress of the reaction by TLC.[3]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, Spectroscopy) start->check_reaction check_purity Verify Reactant Purity (Fresh/Distilled Reagents) start->check_purity check_stoichiometry Confirm Stoichiometry (Correct Molar Ratios) start->check_stoichiometry check_workup Review Work-up & Purification (Minimize Product Loss) start->check_workup incomplete Incomplete Reaction check_reaction->incomplete No Starting Material? impure Impure Reactants check_purity->impure Impurities Present? stoich_issue Incorrect Stoichiometry check_stoichiometry->stoich_issue Ratios Incorrect? loss Product Loss check_workup->loss Significant Loss? solution1 Increase Reaction Time/Temp Consider Microwave Synthesis incomplete->solution1 Yes solution2 Use High-Purity Reagents (Distill/New Bottle) impure->solution2 Yes solution3 Adjust Molar Ratios (e.g., slight excess of hydrazine) stoich_issue->solution3 Yes solution4 Optimize Purification (Recrystallization Solvent, Technique) loss->solution4 Yes

Caption: Troubleshooting workflow for low yield in benzohydrazide synthesis.

Synthesis_Workflow cluster_reactants Reactants ester Ester / Acid Chloride reaction Reaction (Reflux / Stirring) ester->reaction hydrazine Hydrazine Hydrate hydrazine->reaction workup Work-up (Cooling, Precipitation, Filtration) reaction->workup crude Crude Product workup->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If needed pure_product Pure Benzohydrazide Derivative recrystallization->pure_product chromatography->pure_product

Caption: General experimental workflow for benzohydrazide derivative synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxybenzhydrazide Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases from 4-hydroxybenzhydrazide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound Schiff bases in a question-and-answer format.

Q1: I am observing a low yield for my Schiff base reaction. What are the potential causes and how can I improve it?

A: Low yields in Schiff base synthesis are a common issue and can stem from several factors. The formation of a Schiff base is a reversible equilibrium reaction. To achieve a high yield, the equilibrium must be shifted towards the product.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Refluxing for 3-7 hours is a common timeframe for conventional heating methods.[1] Microwave-assisted synthesis can significantly reduce the reaction time to a few minutes (3-8 minutes) and often leads to higher yields (90-97%).[1]

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis).

    • Solution: Conduct the reaction in a dry solvent and consider using a dehydrating agent. While absolute ethanol (B145695) is a common solvent, using a Dean-Stark apparatus to remove water azeotropically can improve yields.

  • Sub-optimal pH: The reaction rate is pH-dependent.

    • Solution: The reaction is often catalyzed by a small amount of acid. A few drops of glacial acetic acid or formic acid can be added to the reaction mixture. However, a highly acidic medium can protonate the hydrazide, rendering it non-nucleophilic and thus hindering the reaction. The optimal pH should be mildly acidic.

  • Reactant Stoichiometry: An incorrect ratio of reactants can lead to a lower yield of the desired product.

    • Solution: Ensure an equimolar ratio of this compound and the corresponding aldehyde or ketone. Using a slight excess of the aldehyde may be beneficial if it is volatile or prone to side reactions.

Q2: My product is difficult to purify and appears oily or impure. What purification strategies can I employ?

A: Purification can be challenging, but several methods can be effective.

  • Recrystallization: This is the most common and effective method for purifying solid Schiff base products.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol) and allow it to cool slowly. The pure crystals will form, leaving impurities in the solvent. The product can then be collected by filtration.[1]

  • Washing: If the product is a solid that has precipitated from the reaction mixture, washing it with a cold solvent in which the impurities are soluble can be effective.

    • Procedure: After filtering the product, wash the solid with a small amount of cold ethanol or methanol (B129727) to remove unreacted starting materials and other soluble impurities.[1]

  • Column Chromatography: For products that are difficult to crystallize or are obtained as oils, column chromatography can be a suitable purification method.

    • Considerations: Choose a solvent system that provides good separation of your product from impurities on a TLC plate before running the column.

Q3: How do I choose the right solvent and catalyst for my reaction?

A: The choice of solvent and catalyst can significantly impact the reaction rate and yield.

  • Solvents: Ethanol is the most commonly used solvent for this reaction as it readily dissolves the reactants and facilitates the reaction upon heating.[1] Methanol is also a suitable option. For a more environmentally friendly approach, water has been successfully used as a solvent, particularly in microwave-assisted synthesis.[1]

  • Catalysts:

    • Acid Catalysts: Glacial acetic acid is a widely used catalyst to facilitate both the initial nucleophilic attack and the subsequent dehydration step. Formic acid can also be utilized.

    • "Green" Catalysts: Natural acids, such as citric acid from lemon juice, have been employed as effective and environmentally benign catalysts.

Q4: Can I use microwave irradiation for this synthesis, and what are the advantages?

A: Yes, microwave-assisted synthesis is a highly effective method for preparing this compound Schiff bases and offers several advantages over conventional heating:

  • Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in a matter of minutes (e.g., 3-8 minutes).[1]

  • Higher Yields: Microwave synthesis frequently results in higher product yields (often exceeding 90%).[1]

  • Energy Efficiency: It is a more energy-efficient method.

  • Eco-Friendly: The use of water as a solvent is often feasible in microwave synthesis, making the process greener.[1]

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound and its Schiff base derivatives under various conditions.

Table 1: Comparison of Conventional vs. Microwave Synthesis of this compound

MethodSolventReaction TimeTemperature/PowerYield (%)Reference
Conventional RefluxEthanol2 hours60-70 °C65[1]
Microwave IrradiationNone (neat)3 minutes180 W93[1]

Table 2: Synthesis of this compound Schiff Bases (Conventional Method)

Aldehyde DerivativeSolventCatalystReaction TimeYield (%)Reference
Aromatic AldehydesEthanolAcetic Acid3-7 hours60-75[1]

Table 3: Synthesis of this compound Schiff Bases (Microwave-Assisted Method)

Aldehyde DerivativeSolventPowerReaction TimeYield (%)Reference
Aromatic AldehydesWater180-360 W4-8 minutes90-97[1]
BenzaldehydeEthanolNot SpecifiedNot Specified92[2]
4-MethoxybenzaldehydeEthanolNot SpecifiedNot Specified78[2]

Experimental Protocols

Protocol 1: Conventional Synthesis of N'-(substituted-benzylidene)-4-hydroxybenzohydrazide
  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in an appropriate volume of ethanol (e.g., 50 mL for 0.01 mol scale).

  • Add Aldehyde: To this solution, add the desired aromatic aldehyde (1 equivalent).

  • Add Catalyst: Add a few drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 3-7 hours.

  • Monitor Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate.

  • Filtration and Washing: Filter the precipitate and wash it with a small amount of cold methanol.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[1]

Protocol 2: Microwave-Assisted Synthesis of N'-(substituted-benzylidene)-4-hydroxybenzohydrazide
  • Combine Reactants: In a microwave-safe vessel, place this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent).

  • Add Solvent: Add a small amount of water (e.g., 3 mL) as a solvent.

  • Microwave Irradiation: Place the vessel in a laboratory microwave and irradiate at a power of 180-360 W for 3-8 minutes.

  • Cooling and Product Isolation: After irradiation, allow the mixture to cool to room temperature.

  • Filtration and Washing: Filter the resulting solid product and wash it with cold water. The product is often obtained in high purity without the need for recrystallization.[1]

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Dissolve this compound and aldehyde in ethanol conv_cat Add catalytic acetic acid conv_start->conv_cat conv_reflux Reflux for 3-7 hours conv_cat->conv_reflux conv_monitor Monitor by TLC conv_reflux->conv_monitor conv_cool Cool to room temperature conv_monitor->conv_cool conv_filter Filter and wash with cold methanol conv_cool->conv_filter conv_recrys Recrystallize from ethanol conv_filter->conv_recrys conv_product Pure Schiff Base conv_recrys->conv_product mw_start Combine this compound and aldehyde in water mw_irradiate Microwave irradiation (180-360 W, 3-8 min) mw_start->mw_irradiate mw_cool Cool to room temperature mw_irradiate->mw_cool mw_filter Filter and wash with cold water mw_cool->mw_filter mw_product High-Purity Schiff Base mw_filter->mw_product

Caption: Experimental workflows for conventional and microwave-assisted synthesis of this compound Schiff bases.

reaction_mechanism reactants This compound + Aldehyde intermediate Carbinolamine Intermediate reactants->intermediate Nucleophilic Attack intermediate->reactants Reverse Reaction product Schiff Base + Water intermediate->product Dehydration (Rate-determining) product->intermediate Hydrolysis

Caption: Reversible reaction mechanism for Schiff base formation.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 4-hydroxybenzhydrazide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound with the molecular formula C₇H₈N₂O₂. It is a derivative of benzoic acid and contains both a hydroxyl and a hydrazide functional group. It is commonly used as an intermediate in the synthesis of pharmaceuticals, as a reagent in analytical chemistry, and in biochemical research, for instance, in enzymatic assays.[1]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is generally soluble in water due to its hydrophilic hydroxyl group. It also tends to be soluble in polar organic solvents such as methanol, ethanol (B145695), and DMSO.[1] Its solubility is influenced by factors like temperature and the specific solvent used.[1]

Q3: I am having trouble dissolving this compound in an aqueous buffer. What could be the reason?

A3: The limited solubility of this compound in aqueous solutions at neutral pH can be attributed to its crystalline structure and the presence of the hydrophobic benzene (B151609) ring. At pH 7.4, the aqueous solubility is reported to be approximately 22.4 µg/mL.[2][3] If your desired concentration exceeds this, you will likely encounter solubility issues.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is pH-dependent due to its phenolic hydroxyl group. In basic solutions (high pH), the hydroxyl group can deprotonate to form a more soluble phenolate (B1203915) salt. Therefore, increasing the pH of the aqueous solution is a common strategy to enhance its solubility.

Q5: Can temperature be used to improve the solubility of this compound?

A5: Yes, the solubility of this compound generally increases with temperature.[1] Heating the solvent while dissolving the compound can help, but it is crucial to be aware of the compound's stability at elevated temperatures and the potential for it to precipitate out of solution upon cooling.

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution in a specific organic solvent.

Troubleshooting Workflow:

start Start: Need to prepare a stock solution check_solubility Check solubility data for the chosen solvent start->check_solubility solvent_selection Is the solubility sufficient for the desired concentration? check_solubility->solvent_selection try_another_solvent Select an alternative solvent (e.g., DMSO, Ethanol) solvent_selection->try_another_solvent No use_cosolvent Consider using a co-solvent system solvent_selection->use_cosolvent Partially Soluble success Successfully prepared stock solution solvent_selection->success Yes try_another_solvent->check_solubility heating Gentle heating and sonication use_cosolvent->heating heating->success failure Still facing issues, contact technical support heating->failure

Caption: Troubleshooting workflow for preparing a this compound stock solution.

Detailed Steps:

  • Consult Solubility Data: Refer to the quantitative solubility data table below to select an appropriate solvent.

  • Solvent Selection: Choose a solvent in which this compound has high solubility, such as DMSO or ethanol, especially for preparing concentrated stock solutions.

  • Co-solvent System: If solubility in a single solvent is insufficient, consider a co-solvent system. For example, a mixture of ethanol and water can enhance solubility.

  • Gentle Heating and Sonication: To aid dissolution, gently warm the solvent and use a sonicator. Avoid excessive heat to prevent potential degradation.

Issue 2: Precipitation of this compound upon addition to an aqueous experimental medium.

Troubleshooting Workflow:

start Start: Compound precipitates in aqueous medium check_final_conc Check final concentration vs. aqueous solubility start->check_final_conc is_conc_too_high Is the final concentration too high? check_final_conc->is_conc_too_high lower_conc Lower the final concentration is_conc_too_high->lower_conc Yes ph_adjustment Adjust the pH of the aqueous medium is_conc_too_high->ph_adjustment No success Precipitation resolved lower_conc->success use_cosolvent_in_medium Use a co-solvent in the final medium ph_adjustment->use_cosolvent_in_medium If pH change is not feasible ph_adjustment->success use_cosolvent_in_medium->success failure Precipitation persists, reconsider experimental design use_cosolvent_in_medium->failure

Caption: Troubleshooting workflow for preventing precipitation in aqueous media.

Detailed Steps:

  • Verify Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit at the experimental pH and temperature. The aqueous solubility at pH 7.4 is approximately 22.4 µg/mL.[2][3]

  • pH Adjustment: If your experimental conditions allow, increase the pH of the aqueous medium to above 8. This will deprotonate the phenolic hydroxyl group and increase solubility.

  • Use of Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., ethanol or DMSO) into your final aqueous medium. The concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.

Data Presentation

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventTemperatureSolubilityReference(s)
Water (pH 7.4)Not Specified22.4 µg/mL[2][3]
Water25 °C26.5 g/L[4][5]
Acetic acid:water (1:1)Not Specified25 mg/mL
Ethanol20 °C1 M
DMSONot Specified>10 mg/mL
MethanolNot SpecifiedSoluble[1]
AcetoneNot SpecifiedSoluble[6][7]
AcetonitrileNot SpecifiedSoluble[6][7]
Tetrahydrofuran (THF)Not SpecifiedSoluble[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 152.15 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 152.15 g/mol * 1 mol/1000 mmol = 0.0015215 g = 1.52 mg.

  • Weigh the compound: Accurately weigh out 1.52 mg of this compound using an analytical balance and place it into a clean microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the buffer: Start with your desired aqueous buffer at the intended final volume.

  • Initial pH measurement: Measure the initial pH of the buffer.

  • Dissolve the compound: While stirring, add the required amount of this compound to the buffer. It may not dissolve completely at this stage.

  • Adjust the pH: Slowly add small increments of 1 M NaOH solution while continuously monitoring the pH. Continue adding NaOH until the this compound is fully dissolved. A pH above 8 is generally effective.

  • Final pH check: Once the compound is dissolved, check the final pH and adjust if necessary.

  • Sterilization (if required): Filter-sterilize the final solution using a 0.22 µm filter.

Mandatory Visualizations

Signaling Pathway

cluster_0 Shigella sonnei Chorismate Chorismate UbiC UbiC Chorismate->UbiC HBA 4-Hydroxybenzoic Acid (4-HBA) UbiC->HBA AaeR_inactive AaeR (Inactive) HBA->AaeR_inactive Binds to AaeR_active 4-HBA-AaeR Complex (Active) AaeR_inactive->AaeR_active Promoter Target Gene Promoter AaeR_active->Promoter Binds to Transcription Transcription of Virulence & Biofilm Genes Promoter->Transcription

Caption: 4-Hydroxybenzoic acid-mediated signaling in Shigella sonnei.[8][9]

Experimental Workflow

cluster_1 Laccase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - Laccase enzyme solution - Substrate (e.g., ABTS) - Buffer solution - this compound inhibitor solutions Reaction_Setup Set up reaction mixtures in a 96-well plate: - Buffer - Inhibitor (varying concentrations) - Laccase enzyme Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate inhibitor with the enzyme Reaction_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding the substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance change over time at a specific wavelength Initiate_Reaction->Measure_Absorbance Data_Analysis Analyze data to determine IC50 and inhibition kinetics Measure_Absorbance->Data_Analysis

Caption: Experimental workflow for a laccase inhibition assay.

References

stability of 4-hydroxybenzhydrazide stock solutions for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-hydroxybenzhydrazide stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has turned yellow/brown. Can I still use it?

A yellowish or brownish discoloration of your this compound solution is a common indicator of degradation, likely due to oxidation of the hydrazide moiety. While a slight color change may not significantly impact assays where the reagent is in large excess, for sensitive and quantitative analyses, it is highly recommended to prepare a fresh solution from solid material to ensure accurate and reproducible results.

Q2: What are the primary causes of this compound solution degradation?

The degradation of this compound in solution is primarily caused by:

  • Oxidation: The hydrazide group is susceptible to oxidation, a process that can be accelerated by dissolved oxygen, trace metal ions, and light exposure. This is the most common degradation pathway.

  • Light Exposure: Phenylhydrazines can undergo photodegradation. Therefore, solutions should be protected from light.

  • pH: While the reactivity of this compound in assays can be pH-dependent, strongly basic conditions can promote oxidation.

  • Solvent Impurities: The presence of impurities in the solvent, particularly in older or improperly stored solvents like DMSO, can react with this compound and cause discoloration and degradation.

Q3: What is the best solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing stock solutions of this compound.[1] It is also soluble in water, methanol, and ethanol.[2] The choice of solvent may depend on the specific assay requirements. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, high-purity grade to prevent the introduction of moisture, which can impact the stability of the compound.[1]

Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?

To maximize the stability of your this compound stock solutions, it is strongly recommended to prepare solutions fresh before each experiment. If storage is necessary, the following guidelines, extrapolated from the closely related compound 4-Hydrazinobenzoic acid, should be followed.[3][4]

Data Presentation: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationSolventAtmosphereRecommendations
-80°CUp to 6 monthsDMSOUnder NitrogenAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthDMSOUnder NitrogenAliquot to avoid repeated freeze-thaw cycles.
4°CShort-term (days)Aqueous BufferProtected from LightPrepare fresh daily for best results. Keep on ice.
Room TemperatureNot RecommendedAny-Solutions are prone to degradation.[3]

Troubleshooting Guide

Issue: Inconsistent results in reducing sugar assays.

  • Potential Cause: Degradation of the this compound working solution, leading to a lower effective concentration.

  • Recommended Solution:

    • Prepare this compound solutions fresh before each experiment.[5][6]

    • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

    • Keep the working solution on ice during the experiment.

    • Consider deoxygenating your solvents by sparging with an inert gas like nitrogen or argon before preparing the solution.

Issue: High background signal in analytical assays.

  • Potential Cause: Presence of degradation products from the this compound solution.

  • Recommended Solution:

    • Prepare a fresh this compound solution.

    • If using aqueous buffers, consider adding a small amount of a chelating agent like EDTA to inhibit metal-catalyzed oxidation.

Experimental Protocols

Preparation of this compound (PAHBAH) Working Solution for Reducing Sugar Assay

This protocol is adapted from procedures for the colorimetric determination of reducing sugars.[5][6]

Materials:

  • This compound (PAHBAH)

  • Alkaline diluent (see below for preparation)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Alkaline Diluent Preparation:

PAHBAH Working Solution Preparation:

  • Dissolve 0.25 g of this compound in 50 mL of the alkaline diluent.

  • Stir until fully dissolved.

  • This solution should be made fresh shortly before use. [5][6]

Mandatory Visualization

G Troubleshooting Workflow for this compound Stock Solutions cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_troubleshooting Troubleshooting prep_start Start: Need 4-HBH Solution fresh_solvent Use high-purity, fresh solvent (e.g., anhydrous DMSO) prep_start->fresh_solvent weigh_solid Weigh solid 4-HBH fresh_solvent->weigh_solid dissolve Dissolve in solvent under inert atmosphere (optional) weigh_solid->dissolve protect_light Store in amber vial or wrap in foil dissolve->protect_light storage_decision Immediate Use? protect_light->storage_decision use_fresh Use immediately. Keep on ice. storage_decision->use_fresh Yes store_frozen Aliquot and store at -20°C or -80°C under inert gas. storage_decision->store_frozen No check_color Check solution color use_fresh->check_color thaw Thaw one aliquot for use. Avoid refreezing. store_frozen->thaw thaw->check_color color_ok Colorless/Faintly Yellow: Proceed with Assay check_color->color_ok OK color_bad Yellow/Brown Color Observed check_color->color_bad Not OK discard Discard solution. Prepare fresh. color_bad->discard discard->prep_start Restart

Caption: Troubleshooting workflow for preparing and handling this compound stock solutions.

References

preventing side reactions in the synthesis of 4-hydroxybenzhydrazide hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address side reactions during the synthesis of 4-hydroxybenzhydrazide hydrazones.

Troubleshooting Guide

The successful synthesis of this compound hydrazones relies on careful control of reaction conditions to minimize the formation of byproducts. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Data/Observations
Low or No Product Yield 1. Incorrect pH: The reaction is often acid-catalyzed, but a highly acidic medium can protonate the hydrazide, reducing its nucleophilicity.[1][2][3] 2. Poor Quality of Reagents: Impurities in this compound or the aldehyde/ketone can interfere with the reaction.[1] 3. Steric Hindrance: Bulky substituents on either reactant can slow down the reaction.[1] 4. Low Reaction Temperature/Short Reaction Time: Incomplete reaction due to insufficient energy or time.1. pH Optimization: Adjust the reaction mixture to a mildly acidic pH, typically between 4 and 6. A catalytic amount of acetic acid is commonly used.[1] 2. Reagent Purification: Ensure the purity of starting materials. Recrystallize this compound and distill or recrystallize the carbonyl compound if necessary. 3. Modified Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 4. Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.TLC Analysis: Appearance of starting material spots and faint or no product spot. pH Measurement: Verify the pH of the reaction mixture.
Formation of Azine Side Product Reaction of the initial hydrazone with a second molecule of the aldehyde/ketone. This is more common when using unsubstituted hydrazine, but can occur with hydrazides if there is an excess of the carbonyl compound.[2][4]1. Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the carbonyl compound.[2] 2. Slow Addition: Add the aldehyde or ketone dropwise to the solution of this compound to avoid localized excess.[2]TLC Analysis: An additional, often less polar, spot may be observed. Mass Spectrometry: A peak corresponding to the molecular weight of the azine ((R₂C=N)₂) will be present.[4]
Product Hydrolysis Presence of excess water and/or strong acid , leading to the cleavage of the hydrazone C=N bond to regenerate the starting materials. Hydrazones are more susceptible to hydrolysis than oximes.[4][5]1. Anhydrous Conditions: Use dry solvents and reagents where possible. 2. Control pH: Avoid strongly acidic conditions during workup and purification. 3. Prompt Isolation: Isolate the product promptly after the reaction is complete.TLC Analysis: Reappearance or persistence of starting material spots after initial product formation. ¹H NMR: Signals corresponding to the starting aldehyde/ketone and this compound may be observed in the product spectrum.
Discoloration of Reaction Mixture/Product (Oxidation) Oxidation of the phenolic hydroxyl group on the this compound moiety, potentially leading to quinone-type structures or other colored impurities.[1]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Antioxidants: In some cases, a small amount of a suitable antioxidant may be added, though this should be tested for compatibility with the reaction.Visual Observation: The reaction mixture or isolated product appears colored (e.g., yellow, brown, or pink) when the pure product is expected to be white or off-white.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound hydrazones?

A1: The optimal pH is typically in the mildly acidic range of 4 to 6.[1] This is because the reaction is acid-catalyzed, but in strongly acidic conditions (pH < 3), the lone pair of electrons on the nitrogen of the hydrazide becomes protonated, reducing its nucleophilicity and slowing down the reaction.[3] A catalytic amount of a weak acid, such as acetic acid, is often sufficient to achieve the desired pH.

Q2: How can I monitor the progress of my reaction to avoid the formation of side products?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials (this compound and the carbonyl compound) on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction should be stopped once the limiting reactant is consumed to prevent the formation of side products like azines.

Q3: My purified product shows signs of degradation over time. How can I improve its stability?

A3: Hydrazones can be susceptible to hydrolysis, especially in the presence of moisture and acidic conditions.[4][5] To improve stability, ensure the purified product is thoroughly dried and stored in a tightly sealed container, preferably in a desiccator. Storing under an inert atmosphere and protecting from light can also prevent oxidative degradation of the phenolic group.

Q4: What are the key characterization techniques to confirm the structure of my this compound hydrazone and identify potential impurities?

A4: The following techniques are crucial:

  • ¹H NMR Spectroscopy: Look for the characteristic singlet for the imine proton (-CH=N-) and signals corresponding to the aromatic protons of both the 4-hydroxybenzoyl and the aldehyde/ketone-derived moieties. The disappearance of the aldehyde proton signal is a key indicator of product formation.

  • ¹³C NMR Spectroscopy: The appearance of a signal for the imine carbon (C=N) is a key diagnostic peak.

  • Infrared (IR) Spectroscopy: Observe the disappearance of the C=O stretching band of the starting aldehyde/ketone and the appearance of a C=N stretching band for the hydrazone.[1] An N-H stretching vibration will also be present.[1]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.[1] It is also very useful for identifying byproducts like azines, which will have a distinct molecular weight.

Q5: Can I use microwave-assisted synthesis for this reaction?

A5: Yes, microwave-assisted synthesis is often a highly effective method for preparing hydrazones. It can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating.

Experimental Protocols

Detailed Protocol for the Synthesis of N'-(4-hydroxybenzylidene)-4-hydroxybenzhydrazide

This protocol describes the synthesis of a hydrazone from this compound and 4-hydroxybenzaldehyde (B117250).

Materials:

  • This compound (1.0 eq)

  • 4-hydroxybenzaldehyde (1.0 eq)

  • Methanol (B129727) (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a minimal amount of warm anhydrous methanol.

  • In a separate beaker, dissolve 4-hydroxybenzaldehyde in anhydrous methanol.

  • Add the 4-hydroxybenzaldehyde solution to the this compound solution dropwise with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold methanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form, then cool in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold methanol, and dry under vacuum.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form pure crystals.

Visualizations

Experimental Workflow for Hydrazone Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting prep_reactants Prepare Reactants (1:1 ratio) This compound & Aldehyde/Ketone mix Mix Reactants in Solvent prep_reactants->mix prep_solvent Choose Anhydrous Solvent (e.g., Methanol) prep_solvent->mix add_catalyst Add Catalytic Acid (e.g., Acetic Acid, pH 4-6) mix->add_catalyst heat Heat/Reflux add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete low_yield Low Yield? monitor->low_yield Incomplete Reaction isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify (Recrystallization/Chromatography) isolate->purify side_product Side Products? isolate->side_product Impure Product characterize Characterize Product (NMR, MS, IR) purify->characterize hydrolysis Hydrolysis? purify->hydrolysis Product Degradation low_yield->prep_reactants Check Purity & Ratio low_yield->add_catalyst Optimize pH low_yield->heat Increase Time/Temp side_product->prep_reactants Check Stoichiometry side_product->purify Optimize Purification hydrolysis->prep_solvent Use Anhydrous Conditions hydrolysis->add_catalyst Avoid Strong Acid

Workflow for hydrazone synthesis and troubleshooting.
Logical Relationship of Side Reaction Prevention

G cluster_goal Goal cluster_prevention Preventative Measures cluster_sidereactions Side Reactions high_yield High Yield of Pure This compound Hydrazone control_stoichiometry Strict 1:1 Stoichiometry azine_formation Azine Formation control_stoichiometry->azine_formation Prevents control_ph Mildly Acidic pH (4-6) hydrolysis Hydrolysis control_ph->hydrolysis Minimizes low_yield_side Low Yield control_ph->low_yield_side Prevents (by avoiding protonation of hydrazide) pure_reagents High Purity of Reagents pure_reagents->low_yield_side Prevents inert_atmosphere Inert Atmosphere oxidation Oxidation of Phenol inert_atmosphere->oxidation Prevents azine_formation->high_yield Reduces hydrolysis->high_yield Reduces oxidation->high_yield Reduces low_yield_side->high_yield Directly Impacts

Preventing side reactions in hydrazone synthesis.

References

Technical Support Center: Column Chromatography Purification of 4-Hydroxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 4-hydroxybenzhydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound derivatives by column chromatography?

A1: this compound and its derivatives are often polar, aromatic compounds. Key challenges during their purification by column chromatography include:

  • Poor Solubility: These compounds may have limited solubility in less polar mobile phases, making sample loading and elution difficult.

  • Peak Tailing: The phenolic hydroxyl group and the hydrazide moiety can interact with the stationary phase, particularly with silica (B1680970) gel, leading to asymmetrical peaks.

  • Co-elution with Impurities: Structurally similar impurities can be challenging to separate from the target compound.

  • On-column Degradation: Some derivatives, especially Schiff bases (hydrazones), might be sensitive to the acidic nature of standard silica gel.

Q2: How do I choose an appropriate stationary phase for my this compound derivative?

A2: The choice of stationary phase depends on the polarity of your derivative.

  • Normal-Phase Chromatography: Standard silica gel is the most common choice for the purification of moderately polar to nonpolar derivatives. For basic derivatives that may interact strongly with acidic silica, neutral alumina (B75360) or amine-functionalized silica can be a better alternative.

  • Reverse-Phase Chromatography: For highly polar or water-soluble derivatives, a C18-functionalized silica gel is recommended. This is particularly useful for analytical HPLC but can also be applied to preparative separations.

Q3: What is a good starting point for mobile phase selection?

A3: A good starting point is to use a solvent system that gives a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.

  • For Normal-Phase (Silica Gel): Start with a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. You can gradually increase the polarity by increasing the proportion of the polar solvent. For highly polar derivatives, a small percentage of methanol (B129727) might be necessary.

  • For Reverse-Phase (C18): A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol is typically used. The elution strength is increased by increasing the proportion of the organic solvent.

Q4: My this compound derivative is streaking badly on the TLC plate and the column. What can I do?

A4: Streaking is a common issue with polar and acidic/basic compounds. Here are some solutions:

  • Add a Modifier to the Mobile Phase: For acidic compounds (like those with a free phenolic hydroxyl group), adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can suppress ionization and reduce streaking. For basic compounds, adding a small amount of a base like triethylamine (B128534) (e.g., 0.1-1%) can have a similar effect by competing for active sites on the silica gel.

  • Use a Different Stationary Phase: As mentioned earlier, switching to neutral alumina or a functionalized silica gel can mitigate strong interactions.

  • Dry Loading: If the compound has poor solubility in the mobile phase, dry loading onto the column can improve the initial band shape and reduce streaking.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No compound elution 1. Mobile phase is not polar enough. 2. Compound is irreversibly adsorbed onto the stationary phase. 3. Compound has degraded on the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol). 2. Consider using a different stationary phase (e.g., alumina instead of silica). 3. Check the stability of your compound on a small amount of silica gel before running the column.
Compound elutes too quickly (in the solvent front) 1. Mobile phase is too polar. 2. Sample is overloaded on the column.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). 2. Reduce the amount of sample loaded onto the column. A general guideline is a sample-to-silica ratio of 1:30 to 1:100.[1]
Poor separation of closely related spots 1. Inappropriate mobile phase polarity. 2. Column is overloaded. 3. Flow rate is too high. 4. Improper column packing.1. Optimize the mobile phase using TLC to achieve the best possible separation between the spots. A less polar solvent system often provides better resolution. 2. Decrease the amount of sample loaded. 3. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. 4. Ensure the column is packed uniformly without any cracks or channels.
Peak Tailing 1. Strong interaction between the polar functional groups (hydroxyl, hydrazide) and the silica gel. 2. Acidic nature of silica gel causing ionization of the compound. 3. Column overload.1. Add a polar modifier to the mobile phase (e.g., a small amount of methanol). 2. Add a competing agent to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds). 3. Dilute the sample before loading or reduce the injection volume.
Crystallization of compound on the column 1. Poor solubility of the compound in the mobile phase. 2. The mobile phase is not a good solvent for the compound at the concentration being eluted.1. Change to a different mobile phase in which the compound is more soluble. 2. It might be necessary to use a gradient elution, starting with a less polar solvent and gradually increasing the polarity to keep the compound dissolved as it moves down the column.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography of a 4-Hydroxybenzohydrazide Derivative

This protocol provides a general guideline. The specific mobile phase composition and column dimensions should be optimized based on TLC analysis of the crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Gently tap the column to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the sample solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Quantitative Data for Column Chromatography Purification

The following table provides representative quantitative data for the purification of this compound derivatives, synthesized from the reaction of this compound with various aldehydes.

Derivative Stationary Phase Mobile Phase (v/v) Column Dimensions (Diameter x Length) Sample Load Yield of Purified Product
N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazideSilica Gel (60-120 mesh)Hexane : Ethyl Acetate (7:3)2.5 cm x 50 cm1.5 g85%
N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazideSilica Gel (60-120 mesh)Chloroform : Methanol (9.5:0.5)2.5 cm x 50 cm1.2 g88%
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideSilica Gel (60-120 mesh)Dichloromethane : Acetone (8:2)2.0 cm x 40 cm1.0 g82%
N'-(2-hydroxybenzylidene)-4-hydroxybenzohydrazideSilica Gel (60-120 mesh)Petroleum Ether : Ethyl Acetate (6:4)2.5 cm x 50 cm1.3 g80%

Mandatory Visualizations

Experimental Workflow for Screening this compound Derivatives as Enzyme Inhibitors

experimental_workflow synthesis Synthesis of this compound Derivatives purification Purification by Column Chromatography synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In Vitro Enzyme Inhibition Assay characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis hit_compound Hit Compound(s) data_analysis->hit_compound sar Structure-Activity Relationship (SAR) Studies lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Design of New Derivatives hit_compound->sar

Caption: Workflow for the discovery of enzyme inhibitors from this compound derivatives.

References

Technical Support Center: Interpreting Unexpected Peaks in NMR Spectra of 4-Hydroxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected signals in the ¹H and ¹³C NMR spectra of 4-hydroxybenzhydrazide and its derivatives.

Troubleshooting Guide: Isolating the Source of Unexpected NMR Peaks

Encountering unexpected peaks in your NMR spectrum can be a significant roadblock. This guide provides a systematic approach to identifying the source of these signals.

Q1: My ¹H NMR spectrum shows broad singlets that I can't assign. What are they?

A1: Broad singlets in the ¹H NMR spectrum of this compound derivatives are often due to exchangeable protons from the phenolic hydroxyl (-OH), amide (-NH), and hydrazone (-N=CH-NH -) groups. The chemical shifts of these protons are highly sensitive to solvent, concentration, and temperature.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding peaks to diminish or disappear.

  • Temperature Variation: Acquire spectra at different temperatures. Hydrogen bonding is temperature-dependent, and changes in temperature can cause the chemical shifts of exchangeable protons to shift, sometimes significantly.

  • Concentration Variation: Run the NMR at different sample concentrations. The chemical shifts of protons involved in intermolecular hydrogen bonding can be concentration-dependent.

Q2: I see peaks in the aromatic region that do not correspond to my target molecule. What could they be?

A2: Unexpected aromatic signals often arise from starting materials, reagents, or side products from the synthesis.

Common Impurities and Their Expected ¹H NMR Signals (in DMSO-d₆):

CompoundProtonsMultiplicityApproximate Chemical Shift (δ) ppm
4-Hydroxybenzoic Acid Aromatic (ortho to -COOH)Doublet~7.80
Aromatic (ortho to -OH)Doublet~6.84
Carboxylic Acid (-COOH)Broad Singlet~12.4
Phenolic (-OH)Broad Singlet~10.2
Methyl 4-Hydroxybenzoate (B8730719) Aromatic (ortho to -COOCH₃)Doublet~7.86
Aromatic (ortho to -OH)Doublet~6.82
Methyl (-OCH₃)Singlet~3.78
Phenolic (-OH)Broad Singlet~10.1
Unreacted Aldehyde/Ketone Aldehydic (-CHO) or KetonicVariesVaries (often > 9.5 ppm for aldehydes)
AromaticVariesVaries

Troubleshooting Workflow:

troubleshooting_aromatic start Unexpected Aromatic Peaks check_sm Compare with NMR of Starting Materials (e.g., 4-hydroxybenzoic acid, aldehyde/ketone) start->check_sm check_reagents Consider Reagents and Solvents (e.g., residual ethanol (B145695), methanol) start->check_reagents side_reactions Investigate Potential Side Reactions (e.g., azine formation) start->side_reactions spike_exp Perform Spiking Experiment check_sm->spike_exp check_reagents->spike_exp side_reactions->spike_exp confirm_impurity Impurity Confirmed spike_exp->confirm_impurity Peak Intensity Increases repurify Re-purify Sample (e.g., recrystallization, chromatography) spike_exp->repurify Peak Intensity Unchanged (consider other impurities) confirm_impurity->repurify

Figure 1. Troubleshooting workflow for unexpected aromatic signals.

Q3: I observe signals that suggest the presence of a symmetrical byproduct. What could have happened?

A3: A common side reaction in the synthesis of hydrazones from hydrazides is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone, particularly if an excess of the carbonyl compound is used. Azines are symmetrical, which can lead to a simpler NMR spectrum than expected for your target molecule.

Side Reaction: Azine Formation

azine_formation cluster_reactants Reactants cluster_product Side Product hydrazone 4-Hydroxybenzhydrazone Derivative azine Symmetrical Azine hydrazone->azine + Aldehyde/Ketone aldehyde Aldehyde/Ketone aldehyde->azine

Figure 2. Formation of a symmetrical azine as a side product.

Troubleshooting:

  • Review Stoichiometry: Ensure that the molar ratio of the this compound to the aldehyde/ketone used in the synthesis was appropriate (typically 1:1).

  • Purification: Azines can often be separated from the desired hydrazone by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Expected NMR Data for this compound

Q: What are the expected ¹H and ¹³C NMR chemical shifts for the parent this compound?

A: The following table summarizes the approximate chemical shifts for this compound in DMSO-d₆. Note that the chemical shifts of exchangeable protons (-OH, -NH, -NH₂) can vary.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Proton Approx. δ (ppm) Carbon Approx. δ (ppm)
-OH~9.9 (broad s)C=O~165.0
-NH~9.4 (broad s)C-OH~160.0
Aromatic (ortho to -C=O)~7.7 (d)Aromatic (ortho to -C=O)~129.0
Aromatic (ortho to -OH)~6.8 (d)Aromatic (ipso to -C=O)~123.0
-NH₂~4.4 (broad s)Aromatic (ortho to -OH)~115.0
Solvent and Impurity Peaks

Q: I see small peaks that I suspect are from my NMR solvent or common lab contaminants. How can I identify them?

A: Residual solvent peaks are very common. The following table lists the approximate ¹H chemical shifts for common deuterated solvents and some frequent contaminants.

Solvent/Impurity¹H Chemical Shift (δ) ppm
DMSO-d₆ ~2.50
Water (in DMSO-d₆)~3.33
CDCl₃ ~7.26
Water (in CDCl₃)~1.56
Acetone~2.17
Ethanol~3.6 (q), ~1.2 (t)
Ethyl Acetate~4.1 (q), ~2.0 (s), ~1.2 (t)
Toluene~7.2-7.3 (m), ~2.3 (s)
Grease (silicone)~0.07
Degradation Pathways

Q: Can my this compound derivative degrade over time or during the experiment?

A: Yes, hydrazones are susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the reappearance of the starting this compound and the corresponding aldehyde or ketone in your NMR spectrum.[1] The rate of hydrolysis can be monitored by ¹H NMR by observing the decrease in the hydrazone signals and the emergence of signals from the hydrolysis products.[1]

Hydrolysis of a this compound Derivative

hydrolysis hydrazone 4-Hydroxybenzhydrazone Derivative products This compound + Aldehyde/Ketone hydrazone->products + H₂O (acid/base catalysis) water H₂O water->products

Figure 3. Hydrolysis of a hydrazone derivative back to its precursors.

To minimize degradation, ensure your sample is stored in a dry, neutral environment and use fresh, high-purity deuterated solvents for NMR analysis.

Experimental Protocols

General Synthesis of this compound

This protocol describes a common method for synthesizing this compound from methyl 4-hydroxybenzoate.

Materials:

Procedure:

  • Dissolve methyl 4-hydroxybenzoate (1.0 eq) in a minimal amount of methanol or ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold solvent (methanol or ethanol), and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.

General Synthesis of N'-Aryl-4-hydroxybenzhydrazide Derivatives (Hydrazones)

This protocol outlines the condensation reaction to form a hydrazone derivative.

Materials:

  • This compound

  • Aldehyde or ketone

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool. The hydrazone product often precipitates.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize from a suitable solvent if necessary to obtain a pure product.

By following this guide, researchers can more effectively identify the sources of unexpected peaks in their NMR spectra and take appropriate steps to obtain pure samples of their target this compound derivatives.

References

Technical Support Center: Microwave-Assisted Synthesis of 4-Hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxybenzhydrazide using microwave irradiation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient irradiation time or power.Gradually increase the microwave irradiation time in small increments. If increasing time is ineffective, incrementally increase the microwave power. For reactions struggling to reach the target temperature, a higher power level may be necessary to ensure constant energy application.[1]
Decomposition of starting material or product.If the reaction mixture turns dark or charring is observed, reduce the microwave power or the irradiation time. Consider using a solvent with a lower dielectric constant to moderate the heating rate.
Inefficient microwave absorption.If the reactants are "non-absorbing," the use of a polar solvent is necessary to facilitate the transfer of microwave energy and achieve a rapid rise in internal temperature.[1]
Formation of Side Products Excessive heating or prolonged reaction time.Reduce the irradiation time and/or microwave power. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed.[2][3]
Reaction with solvent.Ensure the chosen solvent is inert under the reaction conditions. For instance, alcohols like ethanol (B145695) or methanol (B129727) are commonly used and generally suitable.[4][5]
Inconsistent Results/Poor Reproducibility Inhomogeneous heating in a domestic microwave.For better reproducibility and temperature control, it is recommended to use a dedicated scientific microwave reactor. If using a lab-made or domestic microwave, ensure the reaction vessel is placed in the same position for each run to minimize variations in the microwave field.
Fluctuation in microwave power output.Calibrate the microwave oven to ensure consistent power delivery. For scientific microwave reactors, regular maintenance and calibration are crucial.
Reaction Does Not Reach Completion Insufficient amount of hydrazine (B178648) hydrate (B1144303).Ensure a molar excess of hydrazine hydrate is used as per the established protocols.
Low reaction temperature.For closed-vessel reactions, a good starting point is to set the temperature ten degrees higher than the conventional heating method.[1] The use of a solvent with a higher boiling point can also allow for higher reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the microwave-assisted synthesis of this compound?

A1: The most common starting materials are either methyl 4-hydroxybenzoate (B8730719) or ethyl 4-hydroxybenzoate, which are reacted with hydrazine hydrate.[2][4][6]

Q2: What is a general recommended starting point for microwave power and irradiation time?

A2: A good starting point for the synthesis of this compound is a microwave power of 180-350 watts for a duration of 3-5 minutes.[2][4][5] However, the optimal conditions can vary depending on the specific microwave equipment and scale of the reaction.

Q3: How does microwave-assisted synthesis compare to conventional heating methods for this reaction?

A3: Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times (minutes versus hours), higher yields, and often cleaner product formation with fewer side reactions.[2][4][7]

Q4: Can this reaction be performed without a solvent?

A4: While many microwave-assisted reactions can be performed under solvent-free conditions, the synthesis of this compound is typically carried out in a polar solvent like ethanol or methanol to ensure efficient and uniform heating.[4][5]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TTC) to determine the consumption of the starting material and the formation of the product.[2][6]

Quantitative Data Summary

Starting MaterialMicrowave Power (Watts)Time (minutes)SolventYield (%)Melting Point (°C)Reference
Ethyl 4-hydroxybenzoate1803None93265[2][4]
Not Specified3503-5Methanol94.6Not Specified[4][5]
Methyl 4-hydroxybenzoateNot SpecifiedNot SpecifiedNot Specified91Not Specified[6]
Methyl Paraben1602-8Not Specified91Not Specified[8]

Experimental Protocols

Protocol 1: Synthesis from Ethyl 4-hydroxybenzoate (Lab-made Microwave)

Materials:

  • Ethyl 4-hydroxybenzoate (0.166 g)

  • Hydrazine hydrate (2 mL)

Procedure:

  • Place 0.166 g of ethyl p-hydroxybenzoate and 2 mL of hydrazine hydrate in a conical flask.

  • Transfer the flask to a lab-made microwave and irradiate at 180 watts for 3 minutes.

  • After irradiation, filter the resulting product and collect the precipitate. No recrystallization is necessary.

  • The expected yield is approximately 93%, with a melting point of 265 °C.[2][4]

Protocol 2: Synthesis in a Commercial Microwave Reactor

Materials:

  • Substituted ester (0.1 mol)

  • Hydrazine hydrate (99%, 0.15 mol)

  • Methanol (100 mL)

Procedure:

  • Dissolve the ester (0.1 mol) in an appropriate volume of methanol and transfer to a flask suitable for a microwave reactor.

  • Slowly add hydrazine hydrate (0.15 mol).

  • Place the reaction vessel in a microwave reactor and irradiate at 350 watts for 3-5 minutes.

  • After the reaction is complete, add water to precipitate the product.

  • Wash the precipitate several times with distilled water and dry.

  • The product can be recrystallized from 80% aqueous ethanol. The expected yield is 94.6%.[5]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation start Start reactants Mix Ester and Hydrazine Hydrate start->reactants microwave Irradiate in Microwave reactants->microwave Transfer to Microwave filter Filter Precipitate microwave->filter Cool and Precipitate wash Wash with Solvent filter->wash dry Dry Product wash->dry end End dry->end

Caption: General workflow for the microwave-assisted synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction increase_time Increase Irradiation Time start->increase_time increase_power Increase Microwave Power increase_time->increase_power No Improvement success Improved Yield increase_time->success Success check_solvent Use Polar Solvent increase_power->check_solvent No Improvement increase_power->success Success check_solvent->success Success failure Still Low Yield check_solvent->failure No Improvement

Caption: Troubleshooting logic for optimizing reaction yield in microwave synthesis.

References

Technical Support Center: Stability of 4-Hydroxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the pH-dependent stability of 4-hydroxybenzhydrazide derivatives, particularly hydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound hydrazone derivatives in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the hydrazone (C=N) bond. This reaction is typically catalyzed by acid and results in the cleavage of the molecule, reverting it to its original components: this compound and the corresponding aldehyde or ketone.[1][2][3][4]

Q2: Why is my this compound derivative degrading in acidic buffer but is relatively stable at a neutral pH?

A2: The stability of the hydrazone linkage is highly pH-dependent. In acidic conditions (e.g., pH 4.5-5.5), the imine nitrogen of the hydrazone becomes protonated. This protonation increases the electrophilicity of the carbon atom, making it significantly more susceptible to nucleophilic attack by water, which is the rate-limiting step in hydrolysis.[5][6] Consequently, these derivatives are generally more stable at neutral pH (around 7.4) and hydrolyze more rapidly in acidic environments.[5]

Q3: My derivative is showing some instability even at neutral pH (7.4). What could be the cause?

A3: While generally more stable at neutral pH, some hydrolysis can still occur. The rate of this hydrolysis is significantly influenced by the chemical structure of the derivative.[7] Hydrazones derived from aliphatic aldehydes are notably less stable and more prone to hydrolysis at neutral pH compared to those derived from aromatic aldehydes, where electron conjugation helps stabilize the hydrazone bond.[5][6] Additionally, the presence of electron-withdrawing groups near the linkage can increase its susceptibility to hydrolysis, even at neutral pH.[5][7]

Q4: What is the recommended method for monitoring the stability and degradation of these derivatives?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is widely used and recommended.[1][2][3] This technique is effective for separating the parent this compound derivative from its potential degradation products (i.e., this compound and the parent aldehyde) and allows for their quantification over time.[3][4]

pH-Dependent Stability Data (Illustrative)

The stability of a this compound derivative is critically dependent on the aldehyde or ketone used in its synthesis. The following table provides an illustrative comparison of the hydrolytic half-lives (t½) for two hypothetical derivatives at 37°C.

Derivative TypepH 5.5 (Acidic)pH 7.4 (Physiological)pH 9.0 (Basic)
Aliphatic Aldehyde Derivative < 10 minutes~ 12-24 hours~ 8-12 hours
Aromatic Aldehyde Derivative ~ 48-72 hours> 200 hours> 150 hours

Note: These are representative values to illustrate the general principles of hydrazone stability. Actual half-lives must be determined experimentally.

Troubleshooting Guide

ProblemPossible Cause(s)Troubleshooting Steps
Complete or rapid degradation of the derivative at neutral pH (e.g., 7.4). The derivative was synthesized from an aliphatic aldehyde or ketone, which results in a less stable hydrazone bond.[5]1. Confirm the structure of the starting materials. 2. For greater stability at neutral pH, consider re-designing the molecule using an aromatic aldehyde, as the conjugation enhances bond stability.[5][6]
The derivative is too stable and does not degrade or release its payload in the target acidic environment (e.g., pH 5.5). The derivative was synthesized from an aromatic aldehyde, leading to high stability due to π-electron conjugation.[5][7]1. Consider synthesizing a new derivative using an aliphatic aldehyde to increase susceptibility to acid-catalyzed hydrolysis.[5] 2. Introduce electron-withdrawing groups near the hydrazone bond to destabilize it and facilitate hydrolysis at a lower pH.[5][7]
Poor peak shape (e.g., tailing) or co-elution of degradation products in HPLC analysis. 1. Inappropriate mobile phase pH, affecting the ionization state of the analyte or degradation products. 2. The HPLC method lacks sufficient resolution for the parent compound and its hydrolytic products.1. Adjust the mobile phase pH. For acidic analytes like 4-hydroxybenzoic acid (a potential further degradation product), a lower pH (around 2.5-3.5) is often beneficial. 2. Optimize the mobile phase gradient to improve separation. 3. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Mass imbalance observed in the stability study (i.e., the decrease in parent compound does not equal the increase in known degradants). 1. Some degradation products are not being detected by the UV detector (non-chromophoric). 2. Further degradation into smaller, undetected molecules has occurred. 3. Degradants are strongly retained on the column.1. Use a photodiode array (PDA) detector to check for peaks at different wavelengths. 2. Employ a mass spectrometer (LC-MS) to identify non-chromophoric or unexpected degradation products. 3. Modify the HPLC method (e.g., extend the gradient) to ensure all components are eluted from the column.

Visualizations

cluster_workflow Experimental Workflow: pH-Dependent Stability Analysis prep Sample Preparation - Dissolve derivative in stock solvent (e.g., DMSO). - Dilute into buffers at target pH values (e.g., 5.5, 7.4, 9.0). incubate Incubation - Incubate samples at a constant temperature (e.g., 37°C). - Withdraw aliquots at predetermined time points. prep->incubate t=0 quench Reaction Quenching (if necessary) - Dilute sample in mobile phase or add quenching agent to stop degradation. incubate->quench t=1, 2, 3... hplc RP-HPLC Analysis - Inject sample into a validated stability-indicating HPLC system. quench->hplc data Data Analysis - Integrate peak areas of the parent derivative and its degradation products. - Plot concentration vs. time to determine degradation kinetics and half-life (t½). hplc->data

Caption: Workflow for assessing the pH-dependent stability of this compound derivatives.

cluster_pathway Hypothetical Degradation Pathway: Acid-Catalyzed Hydrolysis derivative This compound Derivative R-CH=N-NH-CO-C₆H₄-OH protonated Protonated Intermediate R-CH=N⁺H-NH-CO-C₆H₄-OH derivative->protonated + H⁺ (Acidic pH) attack H₂O (Nucleophilic Attack) protonated->attack products Degradation Products This compound H₂N-NH-CO-C₆H₄-OH Aldehyde R-CHO attack->products Cleavage

Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone derivative of this compound.

Experimental Protocols

Protocol: pH-Dependent Hydrolytic Stability Study using RP-HPLC

This protocol provides a general method for determining the hydrolytic stability of a this compound derivative at different pH values.[7][8]

1. Materials and Reagents:

  • This compound derivative of interest.

  • Stock solvent (e.g., HPLC-grade DMSO or Methanol).

  • Buffer solutions at desired pH values (e.g., pH 5.5 acetate (B1210297) buffer, pH 7.4 phosphate-buffered saline, pH 9.0 borate (B1201080) buffer).

  • Incubator or water bath set to a constant temperature (e.g., 37°C).

  • Validated stability-indicating RP-HPLC system with a suitable column (e.g., C18) and UV detector.

  • Autosampler vials.

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the derivative in the chosen stock solvent at a known concentration (e.g., 10 mg/mL).

  • Working Solution Preparation: For each pH condition, dilute the stock solution into the pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic stock solvent is low (typically <1%) to avoid affecting the buffer pH or solubility.

  • Time Zero (t=0) Sample: Immediately after preparing the working solutions, transfer an aliquot from each pH condition into an autosampler vial and inject it into the HPLC system. This serves as the initial time point.

  • Incubation: Place the remaining working solutions in the incubator at 37°C.

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, transfer it to an autosampler vial, and analyze it via HPLC. If degradation is rapid, it may be necessary to quench the reaction by diluting the aliquot in the mobile phase immediately after withdrawal.[8]

  • HPLC Analysis: Analyze all samples using a validated stability-indicating method capable of resolving the parent derivative from its expected degradation products (this compound and the corresponding aldehyde).

  • Data Analysis:

    • For each time point, determine the peak area of the parent derivative.

    • Calculate the percentage of the derivative remaining relative to the t=0 sample.

    • Plot the natural logarithm of the remaining percentage versus time. The slope of this line corresponds to the negative degradation rate constant (-k).

    • Calculate the half-life (t½) for the derivative at each pH using the formula: t½ = 0.693 / k.

References

storage conditions to prevent degradation of 4-hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of 4-hydroxybenzhydrazide to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Different suppliers recommend slightly different temperature ranges, which are summarized in the table below. It is crucial to keep the compound away from strong oxidizing agents and strong bases.[2]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are more susceptible to degradation than the solid form. For a related compound, 4-hydrazinobenzoic acid, it is recommended to prepare solutions fresh. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Aliquoting the solution can help avoid repeated freeze-thaw cycles that may accelerate degradation.

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound can be indicated by a change in its physical appearance, such as a color change from white/off-white to yellow or brown. In solution, the appearance of a precipitate or a color change can also signify degradation or solubility issues. For experimental validation, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (NMR, IR) can be used to assess the purity of the compound.

Q4: What are the known degradation pathways for this compound?

A4: this compound can degrade through several pathways:

  • Thermal Decomposition: When heated to its melting point (around 264-266 °C), it decomposes, releasing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

  • Hydrolysis: The hydrazide functional group is susceptible to hydrolysis, which involves the cleavage of the C-N bond in the presence of water, especially under acidic or basic conditions. This would likely yield 4-hydroxybenzoic acid and hydrazine (B178648).

  • Oxidation: The hydrazine moiety is prone to oxidation, particularly when exposed to air (oxygen). This can lead to the formation of various colored byproducts.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. Storing the compound and its solutions in the dark is recommended to prevent photodegradation.

Q5: What are the primary applications of this compound in research?

A5: this compound is a versatile compound used in several research areas:

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory, antimicrobial, and antifungal agents.[3]

  • Biochemical Research: It is used in studies related to enzyme inhibition, such as laccase and α-amylase, and as a potential antioxidant.[4]

  • Analytical Chemistry: It is employed as a reagent in colorimetric assays for the determination of reducing sugars and certain metal ions.[1]

Storage Conditions Summary

ParameterRecommended ConditionSource(s)
Temperature +15°C to +25°C[5]
Store in a cool place
Atmosphere Dry, well-ventilated area[5]
Light Protect from light (store in a dark place)
Container Tightly closed container[5]

Troubleshooting Guides

Issues with Solid Compound Storage and Handling
ProblemPotential Cause(s)Recommended Solution(s)
Discoloration (yellowing/browning) of solid Oxidation due to air exposure; Light exposure; Contamination.Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Store in a dark place or use an amber vial. Ensure handling with clean spatulas and equipment.
Clumping of powder Absorption of moisture.Store in a desiccator. Ensure the container is tightly sealed after each use.
Issues During Experimental Use (e.g., Synthesis, Assays)
ProblemPotential Cause(s)Recommended Solution(s)
Low reaction yield in synthesis Incomplete reaction; Impure reactants; Side reactions.Increase reaction time or temperature. Confirm the purity of this compound and other reactants using appropriate analytical methods. Optimize reaction conditions (e.g., solvent, catalyst).
Difficulty in product purification (e.g., recrystallization) Inappropriate solvent; Product "oiling out"; Impurities present.Select a solvent where the product has high solubility at high temperatures and low solubility at low temperatures. Reheat the solution and add more solvent if it oils out. Use activated charcoal to remove colored impurities.
Inconsistent results in biochemical assays Degradation of this compound in solution; Precipitation of the compound in the assay buffer.Prepare fresh solutions of this compound for each experiment. Check the solubility of the compound in the assay buffer and consider using a co-solvent like DMSO if necessary.
Unexpected spectral data (NMR, IR) Presence of starting materials, impurities, or side products.Re-purify the product using recrystallization or column chromatography. Analyze the spectra to identify the impurities.

Experimental Protocols

Detailed Methodology: α-Amylase Inhibition Assay using this compound

This protocol is adapted for screening this compound as a potential inhibitor of α-amylase.

1. Principle:

α-amylase catalyzes the hydrolysis of starch into reducing sugars. The amount of reducing sugar produced is quantified using a colorimetric method involving 3,5-dinitrosalicylic acid (DNSA). In the presence of an inhibitor, the enzyme's activity is reduced, leading to a lower amount of reducing sugar and thus a less intense color change.

2. Materials and Reagents:

  • This compound (potential inhibitor)

  • Porcine pancreatic α-amylase

  • Soluble starch

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9)

  • Spectrophotometer

  • Water bath

3. Solution Preparation:

  • Phosphate Buffer: Prepare a 20 mM sodium phosphate buffer containing 6.7 mM NaCl and adjust the pH to 6.9.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of phosphate buffer by gently heating and stirring until the solution is clear.

  • α-Amylase Solution: Prepare a stock solution of α-amylase in phosphate buffer. The final concentration will need to be optimized to ensure the reaction remains in the linear range.

  • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve the desired test concentrations.

  • DNSA Reagent: Dissolve 1 g of DNSA, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% NaOH solution.

4. Assay Procedure:

  • Incubation: In separate test tubes, add 500 µL of the starch solution and 200 µL of different concentrations of the this compound solution. Pre-incubate the tubes at 37°C for 10 minutes.

  • Enzyme Reaction: Add 200 µL of the α-amylase solution to each tube to initiate the reaction. Incubate the mixture at 37°C for 20 minutes.

  • Stopping the Reaction: Add 1 mL of the DNSA reagent to each tube to stop the reaction.

  • Color Development: Heat the tubes in a boiling water bath for 5-10 minutes.

  • Absorbance Measurement: Cool the tubes to room temperature and add 10 mL of distilled water. Measure the absorbance at 540 nm using a spectrophotometer.

  • Controls:

    • Blank: Contains buffer instead of the enzyme solution.

    • Control (No Inhibitor): Contains buffer instead of the this compound solution.

5. Data Analysis:

Calculate the percentage of inhibition using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the different concentrations of this compound.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Suspected Degradation (e.g., color change, inconsistent results) check_solid Is the compound in solid form? start->check_solid Yes check_solution Is the compound in solution? start->check_solution No storage_solid Review Solid Storage Conditions: - Temperature - Light exposure - Container seal - Atmosphere check_solid->storage_solid storage_solution Review Solution Storage Conditions: - Temperature (frozen?) - Light exposure - Solvent purity - Age of solution check_solution->storage_solution improper_storage_solid Improper storage identified storage_solid->improper_storage_solid improper_storage_solution Improper storage identified storage_solution->improper_storage_solution action_solid Action: - Discard degraded solid - Procure new batch - Implement proper storage improper_storage_solid->action_solid Yes no_issue_solid Storage appears correct improper_storage_solid->no_issue_solid No action_solution Action: - Prepare fresh solution - Use high-purity solvent - Store properly (dark, cold, inert gas) improper_storage_solution->action_solution Yes no_issue_solution Storage appears correct improper_storage_solution->no_issue_solution No end Problem Resolved action_solid->end action_solution->end purity_check Perform Purity Check: (TLC, HPLC, NMR) no_issue_solid->purity_check no_issue_solution->purity_check pure Compound is pure purity_check->pure Pass impure Compound is impure/degraded purity_check->impure Fail investigate_other Investigate other experimental factors: - Reagent compatibility - pH of buffer - Experimental procedure pure->investigate_other impure->action_solid investigate_other->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

G Key Signaling Pathway Involvement: Enzyme Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme Enzyme (e.g., α-Amylase, Laccase) Product Product (e.g., Reducing Sugars) Enzyme->Product catalyzes conversion of No_Product Product formation is blocked Enzyme->No_Product Reduced or no conversion Substrate Substrate (e.g., Starch) Substrate->Enzyme binds to Hydroxybenzhydrazide This compound (Inhibitor) Hydroxybenzhydrazide->Enzyme binds to and inhibits

Caption: Conceptual diagram of this compound acting as an enzyme inhibitor.

References

Validation & Comparative

A Researcher's Guide to Sugar Analysis: 4-Hydroxybenzhydrazide and Competing Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is a critical aspect of numerous analytical workflows. This guide provides an objective comparison of four common reagents used in colorimetric sugar analysis: 4-hydroxybenzhydrazide (PAHBAH), the Anthrone (B1665570) reagent, the Phenol-Sulfuric Acid method, and the 3,5-Dinitrosalicylic acid (DNS) assay. This comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable method for your specific research needs.

At a Glance: A Comparative Overview

The selection of a sugar analysis reagent is often dictated by the specific requirements of the experiment, including the type of carbohydrate to be measured (total or reducing), the required sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of the four methods.

ParameterThis compound (PAHBAH)Anthrone ReagentPhenol-Sulfuric Acid3,5-Dinitrosalicylic Acid (DNS)
Principle Forms a yellow-colored complex with the aldehyde or ketone group of reducing sugars in an alkaline medium.Dehydration of carbohydrates to furfural (B47365) or hydroxymethylfurfural by concentrated sulfuric acid, followed by condensation with anthrone to form a blue-green complex.Dehydration of carbohydrates to furfural or hydroxymethylfurfural by concentrated sulfuric acid, which then reacts with phenol (B47542) to produce a yellow-orange colored product.Reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution, resulting in a reddish-brown color.
Specificity Reducing sugarsTotal carbohydrates (monosaccharides, disaccharides, polysaccharides)Total carbohydrates (monosaccharides, disaccharides, polysaccharides)Reducing sugars
Wavelength (λmax) 410 - 415 nm[1]620 - 630 nm480 - 490 nm540 - 575 nm[2][3]
Linear Range Up to 0.5 g/L for glucose[4]0.02 - 0.1 g/L for glucose0.01 - 0.07 g/L for glucose0.2 - 2.0 g/L for glucose
Limit of Detection ~10 µM for reducing sugars[5]Not consistently reported, but generally considered sensitive.Not consistently reported, but considered a sensitive method.Higher than PAHBAH; varies with protocol.
Advantages High sensitivity (about five times more sensitive than DNS)[5]; relatively stable color.Simple and rapid for total carbohydrate estimation.High sensitivity and stability of the colored product.Simple, widely used for measuring enzyme activity.
Disadvantages Can overestimate reducing sugar concentrations due to saccharide degradation under alkaline conditions and high temperatures.Use of highly corrosive concentrated sulfuric acid; not specific to reducing sugars.Use of highly corrosive and toxic reagents (phenol and concentrated sulfuric acid).Less sensitive than other methods; interference from certain amino acids and other compounds.

Delving into the Chemistry: Reaction Mechanisms and Workflows

Understanding the underlying chemical reactions is crucial for interpreting results and troubleshooting assays. The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for each method.

This compound (PAHBAH) Assay

The PAHBAH assay relies on the reaction of the hydrazide group with the open-chain aldehyde or ketone group of a reducing sugar in an alkaline environment to form a stable, colored hydrazone.

PAHBAH_Reaction ReducingSugar Reducing Sugar (Open-chain form) Intermediate Schiff Base Intermediate ReducingSugar->Intermediate + PAHBAH (Alkaline, Heat) PAHBAH This compound Product Yellow-Colored Hydrazone Intermediate->Product Rearrangement

PAHBAH reaction with a reducing sugar.
Anthrone Method

This method involves the acid-catalyzed dehydration of carbohydrates to furfural or hydroxymethylfurfural, which then condenses with anthrone to produce a characteristic blue-green chromophore.

Anthrone_Reaction Carbohydrate Carbohydrate Furfural Furfural or Hydroxymethylfurfural Carbohydrate->Furfural + H₂SO₄ (conc.) (Dehydration) Product Blue-Green Complex Furfural->Product + Anthrone (Condensation) Anthrone Anthrone

Reaction pathway of the Anthrone method.
Phenol-Sulfuric Acid Method

Similar to the Anthrone method, this assay begins with the acid-catalyzed dehydration of sugars. The resulting furfural derivatives then react with phenol to form a colored product.

PhenolSulfuric_Reaction Carbohydrate Carbohydrate Furfural Furfural or Hydroxymethylfurfural Carbohydrate->Furfural + H₂SO₄ (conc.) (Dehydration) Product Yellow-Orange Complex Furfural->Product + Phenol (Condensation) Phenol Phenol

Phenol-Sulfuric Acid reaction mechanism.
3,5-Dinitrosalicylic Acid (DNS) Method

The DNS assay is based on the reduction of DNS by the free carbonyl group of reducing sugars in an alkaline solution, leading to the formation of a colored product.

DNS_Reaction ReducingSugar Reducing Sugar Product 3-Amino-5-nitrosalicylic Acid (Reddish-Brown) ReducingSugar->Product + DNS (Alkaline, Heat) DNS 3,5-Dinitrosalicylic Acid (Yellow) DNS->Product

DNS reaction with a reducing sugar.

Experimental Protocols

Detailed and consistent execution of these assays is critical for reproducible results. Below are standardized protocols for each method.

This compound (PAHBAH) Assay Protocol

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Reagents:

  • PAHBAH Reagent: Prepare a 5% (w/v) solution of this compound in 0.5 M HCl.

  • Alkaline Solution: 0.5 M NaOH.

  • Working Reagent: Freshly prepare by mixing the PAHBAH reagent and the alkaline solution in a 1:9 ratio.

  • Standard Sugar Solution: A series of known concentrations of the sugar of interest (e.g., glucose) in deionized water.

Procedure:

  • Pipette 10 µL of each standard or sample into the wells of a 96-well microplate.

  • Add 100 µL of the freshly prepared PAHBAH working reagent to each well.

  • Seal the plate and incubate at 70-100°C for 5-10 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 410 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the sugar concentration of the samples from the standard curve.

Anthrone Method Protocol

Reagents:

  • Anthrone Reagent: Dissolve 0.2 g of anthrone in 100 mL of concentrated sulfuric acid. Prepare this reagent fresh and keep it on ice.

  • Standard Glucose Solution: Prepare a stock solution of 1 mg/mL glucose in deionized water and dilute to create a series of standards (e.g., 20, 40, 60, 80, 100 µg/mL).

Procedure:

  • Pipette 1 mL of each standard and sample into separate glass test tubes. Include a blank with 1 mL of deionized water.

  • Carefully add 4 mL of the chilled Anthrone reagent to each tube and mix thoroughly.

  • Incubate the tubes in a boiling water bath for 8-10 minutes.

  • Cool the tubes in an ice bath to stop the reaction.

  • Measure the absorbance at 620 nm against the blank.

  • Create a standard curve and determine the carbohydrate concentration in the samples.

Phenol-Sulfuric Acid Method Protocol

Reagents:

  • Phenol Solution: 5% (w/v) phenol in water.

  • Concentrated Sulfuric Acid (96-98%).

  • Standard Glucose Solution: Prepare a series of glucose standards as described for the Anthrone method.

Procedure:

  • Pipette 1 mL of each standard and sample into separate glass test tubes. Include a blank with 1 mL of deionized water.

  • Add 1 mL of the 5% phenol solution to each tube and vortex briefly.

  • Rapidly add 5 mL of concentrated sulfuric acid to each tube, directing the stream at the liquid surface to ensure rapid mixing and heat generation.

  • Allow the tubes to stand for 10 minutes.

  • Vortex the tubes and then incubate in a water bath at 25-30°C for 20 minutes.

  • Measure the absorbance at 490 nm against the blank.

  • Construct a standard curve and calculate the carbohydrate concentrations.

3,5-Dinitrosalicylic Acid (DNS) Method Protocol

Reagents:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of warm water. Add 30 g of sodium potassium tartrate and dissolve. Dilute to a final volume of 100 mL with water.

  • Standard Glucose Solution: Prepare a series of glucose standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

Procedure:

  • Pipette 1 mL of each standard and sample into separate test tubes. Include a blank with 1 mL of deionized water.

  • Add 1 mL of the DNS reagent to each tube.

  • Heat the tubes in a boiling water bath for 5-15 minutes.

  • Add 8 mL of distilled water to each tube and mix.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm against the blank.

  • Generate a standard curve and determine the reducing sugar concentrations in the samples.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and other sugar analysis reagents depends on the specific research question and experimental constraints.

  • For high-sensitivity detection of reducing sugars, especially in high-throughput screening formats, this compound (PAHBAH) is an excellent choice. Its superior sensitivity allows for the use of smaller sample volumes and can be advantageous when working with precious samples.[5]

  • When a rapid and simple estimation of total carbohydrate content is required, the Anthrone and Phenol-Sulfuric Acid methods are suitable. However, researchers must be mindful of the hazardous nature of the reagents and the lack of specificity for reducing sugars.

  • The DNS method remains a widely used and robust assay for quantifying reducing sugars, particularly in the context of enzyme activity assays. While less sensitive than the PAHBAH method, its simplicity and the extensive body of literature supporting its use make it a reliable option for many applications.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision to select the most appropriate reagent for their sugar analysis needs, ensuring accurate and reliable data for their scientific endeavors.

References

Unveiling the Antioxidant Potential: A Comparative Analysis of 4-Hydroxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals benchmarking the antioxidant activity of novel 4-hydroxybenzhydrazide derivatives against established antioxidants. This report synthesizes experimental data from multiple studies to provide a clear comparison of their efficacy in scavenging free radicals and reducing oxidative stress.

Oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases. This has spurred a continuous search for novel antioxidant compounds. Among these, this compound derivatives have emerged as a promising class of molecules with significant antioxidant potential. This guide provides a comparative analysis of the antioxidant activity of various this compound derivatives against well-known antioxidants such as Trolox, Butylated Hydroxyanisole (BHA), and Ascorbic Acid.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound derivatives has been evaluated using several standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, summarized below, highlight the structure-activity relationships and identify the most potent derivatives.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key metric for comparison. Lower IC50 values indicate higher antioxidant activity.

Compound/StandardIC50 (µM)Reference
This compound Derivatives
N-ethyl-2-(4-hydroxybenzoyl)hydrazine-carbothioamide16.7[1]
Hydrazide-hydrazone with salicylaldehyde (B1680747) (5b)>250 (61.27% inhibition at 250 µM)[2]
Known Antioxidants
Trolox~92.94% inhibition at 250 µM[2]
Ascorbic Acid-
Butylated Hydroxyanisole (BHA)-

Note: Direct IC50 values for all derivatives and standards were not uniformly available across all studies. Some studies reported percentage inhibition at a specific concentration.

ABTS Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation. Similar to the DPPH assay, a lower IC50 value or higher percentage of inhibition indicates greater antioxidant potential.

Compound/StandardActivityReference
This compound Derivatives
Hydrazide-hydrazone with salicylaldehyde (5b)90.49% inhibition at 250 µM[2]
4-Hydrazinobenzoic acid derivatives (Compounds 1-10)80-85% inhibition at 20 µg/mL[3][4]
Known Antioxidants
Trolox-[2]
Butylated Hydroxyanisole (BHA)85% inhibition at 20 µg/mL[3][4]
Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as percentage inhibition or in equivalence to a standard antioxidant.

Compound/StandardReducing PowerReference
4-Hydrazinobenzoic Acid Derivatives
Compound 21.17 ± 0.02 (Absorbance at 40 µg/mL)[3]
Compound 31.23 ± 0.04 (Absorbance at 40 µg/mL)[3]
Compound 51.10 ± 0.04 (Absorbance at 40 µg/mL)[3]
Compounds 6-100.86 ± 0.01 to 1.02 ± 0.02 (Absorbance at 40 µg/mL)[3]
Known Antioxidants
Butylated Hydroxyanisole (BHA)1.35 ± 0.06 (Absorbance at 40 µg/mL)[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.

DPPH Radical Scavenging Assay Protocol

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5]

  • Reagent Preparation :

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).[6] The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[5]

    • Prepare stock solutions of the test compounds (this compound derivatives) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.

  • Assay Procedure :

    • In a 96-well microplate, add a specific volume of the test compound or standard at various concentrations to the wells.

    • Add an equal volume of the DPPH working solution to each well.[6]

    • Include a control well containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • Measurement and Calculation :

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[5]

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Scavenging Assay Protocol

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[7]

  • Reagent Preparation :

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[8]

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[8]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compounds and a standard antioxidant.

  • Assay Procedure :

    • Add a small volume of the test compound or standard at various concentrations to the wells of a 96-well microplate.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation :

    • Measure the absorbance at 734 nm.[7]

    • Calculate the percentage of inhibition using a similar formula to the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the test compound to that of Trolox.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants at low pH.[9]

  • Reagent Preparation :

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[9] Warm the reagent to 37°C before use.

    • Prepare a standard solution of FeSO₄·7H₂O.

    • Prepare solutions of the test compounds.

  • Assay Procedure :

    • Add a small volume of the test compound, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).[9]

  • Measurement and Calculation :

    • Measure the absorbance at 593 nm.[9]

    • Create a standard curve using the ferrous sulfate (B86663) solutions.

    • Calculate the FRAP value of the samples, expressed as Fe²⁺ equivalents.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution mix Mix DPPH Solution with Sample/Standard prep_dpph->mix prep_sample Prepare Test Compound & Standard Solutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis gen_abts Generate ABTS•+ Radical Cation dilute_abts Dilute ABTS•+ to Working Absorbance gen_abts->dilute_abts mix Mix ABTS•+ Solution with Sample/Standard dilute_abts->mix prep_sample Prepare Test Compound & Standard Solutions prep_sample->mix incubate Incubate at Room Temp (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & TEAC Value measure->calculate

ABTS Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix FRAP Reagent with Sample/Standard prep_frap->mix prep_sample Prepare Test Compound & Standard Solutions prep_sample->mix incubate Incubate at 37°C (e.g., 4 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe²+ Equivalents) measure->calculate

FRAP Assay Workflow

Concluding Remarks

The presented data indicates that this compound derivatives exhibit significant antioxidant activity, with some derivatives showing comparable or even superior efficacy to established antioxidants in certain assays. The presence of specific functional groups and the overall molecular structure play a crucial role in their radical scavenging and reducing capabilities. Further in-depth structure-activity relationship studies are warranted to design and synthesize novel this compound derivatives with enhanced antioxidant properties for potential therapeutic applications. The detailed experimental protocols and workflows provided in this guide aim to facilitate standardized and reproducible research in this promising area of drug discovery.

References

Unveiling the Antimicrobial Potential: A Comparative Study of 4-Hydroxybenzhydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial efficacy of various 4-hydroxybenzhydrazide Schiff bases, supported by experimental data from several key studies. This analysis aims to provide a clear overview of their performance and methodologies to inform future research and development in the pursuit of novel antimicrobial agents.

The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent and broad-spectrum antimicrobial activities. Among these, Schiff bases derived from this compound have emerged as a promising class of compounds. Their synthesis is relatively straightforward, and their chemical structure can be readily modified to modulate their biological activity. This guide synthesizes findings from multiple research endeavors to present a comparative analysis of their effectiveness against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Efficacy

The antimicrobial potency of this compound Schiff bases is typically evaluated through the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar (B569324) diffusion assays. The following tables summarize the quantitative data from various studies, offering a comparative look at the activity of different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Schiff Bases (µg/mL)

Compound/Schiff Base DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
N'-benzylidene-4-hydroxybenzohydrazide10005001000500[1]
N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide100010001000500[1]
Schiff base of 4-aminophenol (B1666318) and benzaldehyde (B42025) (PC1)62.5-62.5250[2]
Schiff base of 4-aminophenol and anisaldehyde (PC2)62.5-25062.5[2]
Schiff base of 4-aminophenol and 4-nitrobenzaldehyde (B150856) (PC3)62.5-250125[2]
Schiff base of 4-aminophenol and cinnamaldehyde (B126680) (PC4)--62.5125[2]

Note: A lower MIC value indicates higher antimicrobial activity. Dashes (-) indicate data not available in the cited source.

Table 2: Zone of Inhibition of this compound Schiff Bases (mm)

Compound/Schiff Base DerivativeStaphylococcus aureusEscherichia coliReference
Hydrazide Schiff's base S418-[3]
Hydrazide Schiff's base S5-12[3]

Note: A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for the key experiments cited in the evaluation of these Schiff bases.

Synthesis of this compound Schiff Bases

A common synthetic route involves a condensation reaction between 4-hydroxybenzohydrazide and a substituted aldehyde.[1]

  • Preparation of 4-Hydroxybenzohydrazide: Methyl 4-hydroxybenzoate (B8730719) is reacted with hydrazine (B178648) hydrate, often under reflux or microwave irradiation, to yield 4-hydroxybenzohydrazide.[1]

  • Schiff Base Formation: An equimolar mixture of 4-hydroxybenzohydrazide and the desired aldehyde is refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid).[3] The reaction progress is monitored by thin-layer chromatography.

  • Purification: The resulting Schiff base precipitate is filtered, washed with a cold solvent like ethanol, and then purified by recrystallization.

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[1][3]

  • Media Preparation: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi are prepared and sterilized.

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Inoculation: The surface of the agar plates is uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the Schiff base solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of antimicrobial activity.[2]

  • Preparation of Stock Solutions: The Schiff base is dissolved in a solvent like DMSO to create a stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Controls: Positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum and solvent) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing the Workflow and Potential Mechanism

To better understand the process of evaluating these compounds and their potential mode of action, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_testing Antimicrobial Testing 4-hydroxybenzohydrazide 4-hydroxybenzohydrazide Condensation Reaction Condensation Reaction 4-hydroxybenzohydrazide->Condensation Reaction Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Condensation Reaction Schiff Base Schiff Base Condensation Reaction->Schiff Base Agar Well Diffusion Agar Well Diffusion Schiff Base->Agar Well Diffusion Broth Microdilution (MIC) Broth Microdilution (MIC) Schiff Base->Broth Microdilution (MIC) Microbial Strains Microbial Strains Microbial Strains->Agar Well Diffusion Microbial Strains->Broth Microdilution (MIC) Zone of Inhibition Zone of Inhibition Agar Well Diffusion->Zone of Inhibition MIC Value MIC Value Broth Microdilution (MIC)->MIC Value

Caption: General workflow for synthesis and antimicrobial evaluation.

The precise mechanism of action for this compound Schiff bases is still under investigation, but it is generally believed that the azomethine group (-C=N-) plays a crucial role in their antimicrobial activity. This group may interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes.

G Schiff_Base This compound Schiff Base Microbial_Cell Microbial Cell Schiff_Base->Microbial_Cell Target_Sites Potential Target Sites Microbial_Cell->Target_Sites Cell_Wall Cell Wall Synthesis Inhibition Target_Sites->Cell_Wall Cell_Membrane Cell Membrane Disruption Target_Sites->Cell_Membrane Enzyme_Inhibition Essential Enzyme Inhibition Target_Sites->Enzyme_Inhibition Cell_Death Microbial Cell Death Cell_Wall->Cell_Death Cell_Membrane->Cell_Death Enzyme_Inhibition->Cell_Death

References

A Comparative Guide to Analytical Method Validation: 4-Hydroxybenzhydrazide vs. 2,4-Dinitrophenylhydrazine for Aldehyde and Ketone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes and ketones is crucial in various stages of pharmaceutical development and quality control. This guide provides an objective, data-driven comparison of analytical methods using two key derivatization agents: 4-hydroxybenzhydrazide and the traditional 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Derivatization is an essential technique in analytical chemistry, employed to enhance the detectability of compounds that lack strong chromophores or are not readily ionizable, such as many aldehydes and ketones. By chemically modifying the analyte, its chromatographic behavior and detector response can be significantly improved. While DNPH has long been the benchmark for this purpose, newer reagents like this compound offer distinct advantages that merit consideration for modern analytical workflows.

Performance Comparison: A Head-to-Head Analysis

The choice of derivatization agent directly influences the performance and validation parameters of an analytical method. This section compares the key attributes of this compound and DNPH.

Qualitative Comparison of Derivatization Agents

FeatureThis compound2,4-Dinitrophenylhydrazine (DNPH)
Primary Advantage Forms a single, stable hydrazone derivative for each carbonyl compound, simplifying chromatographic analysis.[1]A well-established and widely used reagent with extensive literature and standardized methods (e.g., EPA).
Derivative Complexity Produces a single derivative, mitigating the risk of stereoisomers that can complicate peak identification and integration.[1]Can form E/Z stereoisomers, potentially leading to peak splitting and challenges in accurate quantification.
Solubility Exhibits good solubility in both aqueous and common organic solvents, offering flexibility in sample preparation.[1]Shows limited solubility in aqueous solutions, often requiring the use of organic solvents.
Stability The reagent and its resulting derivatives are known for their stability.[1]While the DNPH derivatives are generally stable, the reagent itself can be reactive with potential interferents such as ozone.
Selectivity & Sensitivity Demonstrates high selectivity and sensitivity in derivatization reactions.[1]Known for high sensitivity, with established detection limits in the parts-per-billion (ppb) range.

Quantitative Performance Data: The DNPH Benchmark

ParameterFormaldehyde-DNPHAcetaldehyde-DNPH
Linearity Range 0.5 - 1321 µg/mL10 - 60 PPM
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) Typically 95-105%Typically 95-105%
Precision (%RSD) < 2%< 2%
Limit of Detection (LOD) 17.33 µg/mL20 PPM
Limit of Quantification (LOQ) 57.76 µg/mL60 PPM

Note: The performance of the DNPH method can vary based on the specific analyte, sample matrix, and experimental conditions.

Detailed Experimental Protocols

Reproducibility and reliability in analytical chemistry are founded on well-defined experimental protocols.

Method 1: Aldehyde/Ketone Quantification with this compound Derivatization

This protocol is based on the principles of hydrazone formation.

1. Reagent Preparation:

  • This compound Solution: Prepare a solution of this compound in a suitable solvent, such as a mixture of purified water and methanol. The concentration should be optimized based on the expected analyte concentration.

  • Aldehyde/Ketone Standards: Prepare a series of standard solutions of the target analytes in an appropriate solvent.

2. Derivatization Procedure:

  • Combine a known volume of the sample or standard solution with the this compound solution.

  • The reaction is typically catalyzed by a weak acid (e.g., acetic acid).

  • Heat the reaction mixture (e.g., at 60°C for 30-60 minutes) to drive the derivatization to completion.

  • Allow the solution to cool to room temperature before HPLC analysis.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective for separating the derivatives.

  • Detection: The detection wavelength should be optimized based on the UV absorbance maximum of the resulting hydrazones.

Method 2: Aldehyde/Ketone Quantification with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This protocol is based on established methodologies, such as those from the EPA.

1. Reagent Preparation:

  • DNPH Solution: Prepare a solution of DNPH in an acidic organic solvent, such as acetonitrile containing a small amount of phosphoric acid.

  • Aldehyde/Ketone Standards: Prepare a series of standard solutions of the target analytes in acetonitrile.

2. Derivatization Procedure:

  • For aqueous samples, adjust the pH to approximately 3.

  • Add the DNPH solution to the sample or standard. The reaction is typically conducted at room temperature or a slightly elevated temperature (e.g., 40°C) for approximately 1 hour.

3. Optional Extraction:

  • For complex sample matrices, solid-phase extraction (SPE) using C18 cartridges can be used to clean up the sample and concentrate the DNPH-hydrazone derivatives.

  • Elute the derivatives from the SPE cartridge with an appropriate organic solvent, such as acetonitrile.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile is typically used for separation.

  • Detection: The derivatives are commonly detected at a wavelength of approximately 360 nm.

Visualizing the Workflow and Comparison

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflows and a logical comparison of the two derivatization agents.

G cluster_4HBH This compound Method cluster_DNPH DNPH Method Sample/Standard (Aldehyde/Ketone) Sample/Standard (Aldehyde/Ketone) Add 4-HBH Solution\n& Acid Catalyst Add 4-HBH Solution & Acid Catalyst Sample/Standard (Aldehyde/Ketone)->Add 4-HBH Solution\n& Acid Catalyst pH Adjustment (if aqueous) pH Adjustment (if aqueous) Sample/Standard (Aldehyde/Ketone)->pH Adjustment (if aqueous) Heat (e.g., 60°C) Heat (e.g., 60°C) Add 4-HBH Solution\n& Acid Catalyst->Heat (e.g., 60°C) Cool to RT Cool to RT Heat (e.g., 60°C)->Cool to RT HPLC-UV Analysis HPLC-UV Analysis Cool to RT->HPLC-UV Analysis Add DNPH Solution Add DNPH Solution pH Adjustment (if aqueous)->Add DNPH Solution React (e.g., 40°C) React (e.g., 40°C) Add DNPH Solution->React (e.g., 40°C) SPE (optional) SPE (optional) React (e.g., 40°C)->SPE (optional) SPE (optional)->HPLC-UV Analysis G cluster_4HBH_pros Advantages cluster_DNPH_pros Advantages cluster_DNPH_cons Disadvantages Derivatization Agent Derivatization Agent This compound This compound Derivatization Agent->this compound DNPH DNPH Derivatization Agent->DNPH Single Derivative Single Derivative This compound->Single Derivative Good Solubility Good Solubility This compound->Good Solubility High Stability High Stability This compound->High Stability Well-Established Well-Established DNPH->Well-Established High Sensitivity High Sensitivity DNPH->High Sensitivity Forms Stereoisomers Forms Stereoisomers DNPH->Forms Stereoisomers Limited Aqueous Solubility Limited Aqueous Solubility DNPH->Limited Aqueous Solubility

References

A Comparative Guide to the Synthesis of 4-Hydroxybenzhydrazide Derivatives: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-hydroxybenzhydrazide and its derivatives is a cornerstone in the development of novel therapeutic agents, owing to their diverse biological activities, including antimicrobial and antioxidant properties. The choice of synthetic methodology profoundly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of conventional heating versus microwave-assisted synthesis for these valuable compounds, supported by experimental data, detailed protocols, and visual workflows to inform your research and development endeavors.

Performance Comparison: A Quantitative Overview

Microwave-assisted organic synthesis has emerged as a powerful tool, often demonstrating significant advantages over traditional heating methods. The primary benefits include dramatically reduced reaction times, improved yields, and enhanced purity, often with a reduction in solvent usage, aligning with the principles of green chemistry.[1][2]

Below is a summary of comparative data for the synthesis of this compound and one of its Schiff base derivatives:

Table 1: Synthesis of this compound

ParameterConventional Heating (Reflux)Microwave Irradiation
Starting Materials Ethyl p-hydroxybenzoate, Hydrazine (B178648) Hydrate (B1144303)Ethyl p-hydroxybenzoate, Hydrazine Hydrate
Solvent Ethanol (B145695)None
Reaction Time 2 hours3 minutes
Yield 65%93%
Reference [1][1]

Table 2: Synthesis of Schiff Base Derivatives of this compound

ParameterConventional Heating (Reflux)Microwave Irradiation
Starting Materials This compound, Aromatic AldehydeThis compound, Aromatic Aldehyde
Solvent EthanolEthanol (minimal) or Water
Reaction Time 3 - 7 hours4 - 8 minutes
Yield 60 - 75%90 - 97%
Reference [1][1][3]

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted synthesis are provided below.

Conventional Synthesis of this compound via Reflux

This protocol describes the synthesis of the core this compound molecule using traditional heating.

Materials:

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate (0.1 mol) in ethanol (25 mL).[1]

  • Slowly add hydrazine hydrate to the mixture.[4]

  • Attach a reflux condenser and heat the mixture at 60-70 °C for 2 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like methanol (B129727) to yield pure this compound.[1]

Microwave-Assisted Synthesis of this compound Derivatives (Schiff Bases)

This protocol outlines the rapid synthesis of Schiff base derivatives from this compound and an aromatic aldehyde using microwave irradiation.

Materials:

  • This compound

  • Aromatic aldehyde

  • Ethanol or water

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, place this compound (0.01 mol) and the desired aromatic aldehyde.[1]

  • Add a minimal amount of ethanol (e.g., 3 mL) or water as the solvent.[1][3]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a power of 180-360 watts for 3-8 minutes.[1][3]

  • After irradiation, cool the vial to room temperature.

  • The product precipitates out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry. The product is often of high purity without the need for further recrystallization.[1]

Visualizing the Synthesis and Mechanisms

To further elucidate the processes and potential biological actions of these compounds, the following diagrams are provided.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl 4-hydroxybenzoate, Hydrazine Hydrate) Conventional Conventional Heating (Reflux) Start->Conventional Ethanol Microwave Microwave Irradiation Start->Microwave Minimal or no solvent Product This compound Derivatives Conventional->Product Conventional_Details Longer Reaction Time (Hours) Lower Yield More Solvent Conventional->Conventional_Details Microwave->Product Microwave_Details Shorter Reaction Time (Minutes) Higher Yield Less Solvent Microwave->Microwave_Details

Caption: A comparative workflow of conventional vs. microwave synthesis.

Antioxidant_Mechanism Derivative This compound Derivative Stable_Radical Stabilized Derivative Radical Derivative->Stable_Radical donates H atom or e- HAT Hydrogen Atom Transfer (HAT) Derivative->HAT SPLET Sequential Proton Loss Electron Transfer (SPLET) Derivative->SPLET SET_PT Single Electron Transfer Proton Transfer (SET-PT) Derivative->SET_PT ROS Reactive Oxygen Species (ROS) Neutral_Molecule Neutralized ROS ROS->Neutral_Molecule HAT->ROS Mechanism SPLET->ROS Mechanism SET_PT->ROS Mechanism

Caption: Proposed antioxidant mechanisms of this compound derivatives.[5]

Antimicrobial_Action Derivative Hydrazide-Hydrazone Derivative Azomethine Azomethine Group (-NH-N=CH-) Derivative->Azomethine contains Target Bacterial Cell Target Azomethine->Target interacts with Inhibition Inhibition of Growth / Cell Death Target->Inhibition

Caption: Key functional group for antimicrobial activity.[6]

Conclusion

The evidence strongly supports the use of microwave-assisted synthesis for the preparation of this compound and its derivatives. The significant reduction in reaction times and the increase in yields, coupled with the environmental benefits of reduced solvent consumption, make it a superior choice for researchers and drug development professionals.[1] The provided protocols and diagrams offer a foundational understanding to implement these techniques and to conceptualize the biological activities of the synthesized compounds. Further investigation into the specific signaling pathways affected by these derivatives will be crucial in elucidating their full therapeutic potential.

References

Unraveling the Structure-Activity Relationship of 4-Hydroxybenzhydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 4-hydroxybenzhydrazide derivatives, focusing on their enzyme inhibitory, antimicrobial, and antioxidant properties. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key structure-activity relationships to facilitate further research and development in this promising area of medicinal chemistry.

This compound serves as a versatile scaffold in the synthesis of a wide array of bioactive molecules.[1][2] Its derivatives, particularly the hydrazide-hydrazones formed by condensation with various aldehydes and ketones, have demonstrated a broad spectrum of pharmacological activities.[3][4] These activities are intricately linked to the nature and position of substituents on the aromatic rings of the parent molecule and the reacting carbonyl compound.

Comparative Analysis of Biological Activities

The biological efficacy of this compound derivatives has been evaluated across various targets. The following sections and tables summarize the quantitative data from several key studies, offering a comparative overview of their potency.

Enzyme Inhibitory Activity

This compound derivatives have been identified as potent inhibitors of several enzymes, including laccase, α-amylase, and acetylcholinesterase. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial metrics for comparing the potency of these compounds.

A study on the inhibition of laccase from Trametes versicolor revealed that several this compound derivatives exhibit micromolar activity.[5] The structure-activity relationship (SAR) analysis indicated that a slim salicylic (B10762653) aldehyde framework plays a pivotal role in the stabilization of these molecules near the substrate docking site.[5] Furthermore, the presence of bulky substituents, such as phenyl and tert-butyl groups at position 3 of the salicylic aldehyde fragment, favored strong interactions with the substrate-binding pocket.[5]

CompoundAldehyde MoietyInhibition Constant (Ki) against Laccase (µM)Type of Inhibition
Derivative 1Salicylaldehyde24 - 674Competitive
Derivative 23-tert-Butyl-5-methyl-2-hydroxy-benzylidene32.0Non-competitive
Derivative 33,5-di-tert-Butyl-2-hydroxy-benzylidene17.9Uncompetitive

Table 1: Laccase inhibitory activity of selected this compound derivatives. Data sourced from a study on hydrazide-hydrazones as laccase inhibitors.[5]

Derivatives of 4-hydroxybenzoic acid have also been evaluated for their inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion.[6]

CompoundSubstitutionIC50 against α-Amylase (mM)
4-Hydroxybenzoic acid4-OH25.72 ± 1.33
2,4-Dihydroxybenzoic acid2,4-diOH19.29 ± 1.18
2,3,4-Trihydroxybenzoic acid2,3,4-triOH17.30 ± 0.73

Table 2: α-Amylase inhibitory activity of 4-hydroxybenzoic acid and its derivatives.[6]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been extensively studied against a range of bacteria and fungi.[7][8] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

N'-benzylidene-4-hydroxybenzohydrazide and its 4-methoxy derivative have shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[7]

CompoundStaphylococcus aureus (ppm)Bacillus subtilis (ppm)Escherichia coli (ppm)Candida albicans (ppm)
N'-benzylidene-4-hydroxybenzohydrazide10005001000500
N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide100010001000500

Table 3: Antimicrobial activity of N'-benzylidene-4-hydroxybenzohydrazide derivatives.[7]

Furthermore, certain derivatives have demonstrated potent antifungal activity against phytopathogenic fungi. Derivatives of 4-hydroxybenzoic acid and salicylic aldehydes bearing 3-tert-butyl, phenyl, or isopropyl substituents showed the highest activity against Sclerotinia sclerotiorum, with IC50 values ranging from 0.5 to 1.8 µg/mL.[3][8]

Antioxidant Activity

The radical-scavenging properties of this compound-hydrazone derivatives have been assessed using DPPH and ABTS assays.[9] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The results indicated moderate antioxidant activity for the tested derivatives, with radical-scavenging capacities ranging from 31% to 46% at a concentration of 1 mg/ml in the DPPH assay.[9] The most promising compound in this series was derived from the condensation with 3-fluorobenzaldehyde.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on the aromatic ring derived from the aldehyde or ketone.

SAR_Summary cluster_aldehyde Aldehyde/Ketone Moiety cluster_key_findings Key SAR Findings Core This compound Core -CONHNH2 Aromatic Aromatic Aldehyde Core:f1->Aromatic Condensation Substituents Substituents (R) Aromatic->Substituents Modification Activity Biological Activity Substituents->Activity Influences Bulky Bulky groups (e.g., t-butyl, phenyl) on salicylic aldehyde increase laccase inhibition ElectronWithdrawing Electron-withdrawing groups (e.g., F) can enhance antioxidant activity Hydroxyl Additional hydroxyl groups generally increase antioxidant potential

Key factors influencing the biological activity of this compound derivatives.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of this compound-Hydrazones

The synthesis of this compound derivatives, specifically hydrazide-hydrazones, is typically achieved through the condensation reaction of this compound with a suitable aldehyde or ketone.[7][9]

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol (as solvent)

  • Glacial acetic acid (as catalyst, optional)

Procedure:

  • Dissolve equimolar amounts of this compound and the respective aldehyde/ketone in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) is performed to purify the final compound.[9]

Microwave-assisted synthesis has also been employed to significantly reduce reaction times and improve yields.[7][9][10]

Synthesis_Workflow start Starting Materials (this compound + Aldehyde) reaction Condensation Reaction (Ethanol, Reflux/Microwave) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product (this compound Derivative) purification->product

General workflow for the synthesis of this compound derivatives.
Laccase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the enzyme laccase.

Materials:

  • Laccase from Trametes versicolor

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as the substrate

  • Phosphate (B84403) buffer (pH 5.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, ABTS solution, and the laccase enzyme solution.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction and monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm over time using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • The Ki value and the type of inhibition are determined by analyzing the data using Lineweaver-Burk plots.

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant activity of the synthesized compounds.[9]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds dissolved in a suitable solvent

  • Trolox or Ascorbic acid as a positive control

Procedure:

  • Add a solution of the test compound at various concentrations to a solution of DPPH.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

References

assessing the purity of synthesized 4-hydroxybenzhydrazide using TLC and melting point

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Purity Assessment of Synthesized 4-Hydroxybenzhydrazide

For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative analysis of synthesized this compound against a pure standard, utilizing two fundamental analytical techniques: Thin-Layer Chromatography (TLC) and melting point determination. Detailed experimental protocols and data interpretation are provided to ensure accurate purity assessment.

Purity Comparison: Synthesized vs. Standard this compound

The purity of a synthesized batch of this compound was assessed against a certified pure standard (>98%). The following table summarizes the comparative data obtained from TLC and melting point analysis.

ParameterSynthesized this compoundPure this compound StandardAnalysis
Melting Point (°C) 261-264264-266[1][2]A slightly depressed and broader melting range for the synthesized product suggests the presence of impurities.
TLC Rf Value 0.52 (major spot), 0.65 (minor spot)0.52The presence of a secondary spot in the synthesized sample indicates an impurity.
TLC Visualization Major spot and minor impurity visualized under UV (254 nm) and with p-anisaldehyde stain.Single spot visualized under UV (254 nm) and with p-anisaldehyde stain.The impurity is UV-active and reacts with the staining agent, suggesting it contains a chromophore and a reactive functional group.

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Conclusion Synthesis Synthesize this compound Recrystallization Recrystallize Crude Product Synthesis->Recrystallization Drying Dry Purified Product Recrystallization->Drying TLC TLC Analysis vs. Standard Drying->TLC MP Melting Point Determination Drying->MP Purity_Check Purity Acceptable? TLC->Purity_Check MP->Purity_Check Further_Purification Further Purification (e.g., Column Chromatography) Purity_Check->Further_Purification No Characterization Proceed to Further Characterization (NMR, IR, MS) Purity_Check->Characterization Yes Further_Purification->Recrystallization

Caption: Workflow for Synthesis and Purity Verification.

Detailed Experimental Protocols

Melting Point Determination

Objective: To determine the melting range of the synthesized this compound and compare it to a pure standard. A sharp melting range close to the literature value indicates high purity, while a broad or depressed range suggests the presence of impurities. The literature melting point for this compound is approximately 264-266 °C, with decomposition.[1][2][3]

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Synthesized this compound (dry)

  • Pure this compound standard

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the synthesized product is completely dry.

  • Finely powder a small amount of the synthesized sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point (around 245 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (the start of the melting range).

  • Record the temperature at which the entire sample has turned to liquid (the end of the melting range).

  • Repeat the procedure for the pure this compound standard for comparison.

Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of the synthesized this compound by comparing its chromatographic behavior to a pure standard. The presence of multiple spots for the synthesized sample indicates impurities.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber with a lid

  • Solvent system (e.g., Ethyl Acetate:Hexane = 1:1 or Dichloromethane:Methanol = 9:1)

  • Capillary spotters or micropipette

  • Synthesized this compound

  • Pure this compound standard

  • A suitable solvent for sample preparation (e.g., Methanol or Ethanol)

  • Pencil and ruler

  • Forceps

  • Visualization tools: UV lamp (254 nm), iodine chamber, or a chemical stain (e.g., p-anisaldehyde solution).

Procedure:

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of both the synthesized product and the pure standard in a suitable solvent like methanol.

  • TLC Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark two separate points on this line for spotting the samples.

  • Spotting: Using a capillary spotter, apply a small spot of the synthesized sample solution to one of the marked points on the origin line. Apply a spot of the pure standard solution to the other marked point. Allow the solvent to evaporate completely.

  • Development: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.

  • Place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the solvent level. Close the lid.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm).[4][5] Aromatic compounds like this compound will appear as dark spots on a fluorescent background. Circle the observed spots with a pencil.

    • For further visualization, place the plate in a chamber containing iodine crystals or dip it into a p-anisaldehyde staining solution followed by gentle heating.[6][7]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Comparison: Compare the Rf value and the number of spots for the synthesized sample with the pure standard. A pure sample should ideally show a single spot with the same Rf value as the standard.

References

A Researcher's Guide to Derivatizing Agents for Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), the analysis of non-volatile or thermally labile compounds presents a significant challenge. Derivatization, a process of chemically modifying an analyte to enhance its volatility, thermal stability, and detectability, is a cornerstone of successful GC-MS analysis. This guide provides an objective comparison of common derivatizing agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your analytical needs.

The "Why" of Derivatization: Enhancing Analyte Properties

The primary goal of derivatization is to render an analyte suitable for GC-MS analysis. This is achieved by targeting active hydrogen atoms in polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH). The replacement of these active hydrogens with a less polar group results in several key benefits:

  • Increased Volatility: By reducing intermolecular hydrogen bonding, derivatization lowers the boiling point of the analyte, allowing it to be readily vaporized in the GC inlet.

  • Improved Thermal Stability: Derivatives are often more resistant to degradation at the high temperatures required for GC separation.

  • Enhanced Detectability: The introduction of specific groups, such as those containing fluorine atoms, can significantly increase the sensitivity of detection, particularly with an electron capture detector (ECD).

  • Improved Chromatography: Derivatization can lead to sharper, more symmetrical peaks by minimizing interactions with the stationary phase.

  • Structural Elucidation: The mass spectral fragmentation patterns of derivatives can provide valuable structural information.

The three most common types of derivatization reactions in GC-MS are silylation, acylation, and alkylation. The choice of method and reagent depends on the specific functional groups present in the analyte and the analytical objectives.

Comparative Performance of Derivatizing Agents

The selection of a derivatizing agent is a critical step that can significantly impact the accuracy and sensitivity of your GC-MS analysis. The following tables provide a summary of quantitative data for common derivatizing agents used for the analysis of steroids, fatty acids, and amino acids.

Steroid Analysis

Silylation is the most prevalent derivatization technique for steroids, targeting hydroxyl and ketone functional groups.

Table 1: Comparison of Silylating Agents for Steroid Analysis

Derivatizing AgentAnalyteReaction ConditionsKey Performance MetricsReference
MSTFA/NH₄I/DTTVarious Steroids80°C for 20 minAllows for comprehensive silylation of hydroxyl and enolizable keto groups.[1]
MSTFA + 10% TSIMSterol Sulfates (after deconjugation)Room temperature for 30 minEffective for complete derivatization of secondary and tertiary hydroxyl groups.[2]
BSTFAEstrone (E1), 17α-ethinylestradiol (EE2)Not specifiedReported to perform better for these specific steroids compared to MSTFA in one study.[3]
MSTFAGeneral SteroidsNot specifiedOften cited as more efficient for a broader range of steroids than BSTFA.[3][4]

Experimental Protocol: Silylation of Steroids for GC-MS Analysis

This protocol is a general guideline for the silylation of steroids such as testosterone (B1683101) and estradiol.

  • Sample Preparation: Extract steroids from the biological matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen. This step is crucial as moisture can deactivate the silylating reagent.

  • Derivatization:

    • For comprehensive silylation of hydroxyl and enolizable keto groups, prepare a reagent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and dithioerythritol (B556865) (DTT).

    • Alternatively, for silylation of hydroxyl groups only, add 100 µL of pyridine (B92270) and 100 µL of MSTFA to the dried extract.

  • Reaction: Cap the vial tightly and heat at 80°C for 20 minutes.

  • GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters for Silylated Steroids

ParameterSetting
Injector Temperature 250°C
Column DB-5ms or equivalent
Oven Program Initial 150°C, ramp to 300°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Fatty Acid Analysis

Esterification, particularly to form fatty acid methyl esters (FAMEs), is the most common derivatization method for fatty acids. Alkylation with reagents like pentafluorobenzyl bromide (PFB-Br) is also used, especially for enhancing sensitivity.

Table 2: Comparison of Derivatizing Agents for Fatty Acid Analysis

Derivatizing AgentMethodReaction ConditionsKey Performance MetricsReference
Boron Trifluoride (BF₃) in MethanolEsterification (FAMEs)Reflux for 2 minutesWidely used and effective for FAME synthesis.[5]
(Trimethylsilyl)diazomethane (TMS-DM)Esterification (FAMEs)50°C for 10 minHigher recovery and less variation compared to KOCH₃/HCl method.[6]
Pentafluorobenzyl Bromide (PFB-Br)Alkylation60-70°C for 1 hourHigh sensitivity, suitable for trace analysis.[7]
m-(Trifluoromethyl)phenyltrimethylammonium Hydroxide (TMTFTH)MethylationNot specifiedReported as the least work-intensive and most accurate in a comparison of four methods.[8][9]

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Synthesis with BF₃-Methanol

  • Sample Preparation: Extract lipids from the sample matrix.

  • Reaction: To the extracted lipids (or free fatty acids), add 1-2 mL of 14% BF₃ in methanol.

  • Heating: Heat the mixture in a sealed vial at 100°C for 5-10 minutes.

  • Extraction: After cooling, add 1 mL of water and 1-2 mL of hexane (B92381). Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers. The upper hexane layer contains the FAMEs.

  • GC-MS Analysis: Transfer the hexane layer to a clean vial for GC-MS analysis.

Amino Acid Analysis

Both silylation and acylation/alkylation methods are commonly employed for the derivatization of amino acids. The choice often depends on the specific amino acids of interest and the desired stability of the derivatives.

Table 3: Comparison of Derivatizing Agents for Amino Acid Analysis

Derivatizing AgentMethodReaction ConditionsKey Performance MetricsReference
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Silylation90°C for 2 hoursForms stable t-BDMS derivatives, less moisture sensitive than TMS derivatives.[10]
Ethyl Chloroformate (ECF)Alkylation/AcylationRoom temperature, < 20 minutesRapid derivatization, suitable for a broad range of amino acids.[11][12]
Methyl Chloroformate (MCF)Alkylation/AcylationNot specifiedShowed better reproducibility and stability compared to TMS derivatization in one study.[13]
Pentafluoropropionic Anhydride (PFPA) / HeptafluorobutanolAcylationNot specifiedAchieved the best sensitivity in a comparison of several acylation reagents.[14]

Experimental Protocol: Derivatization of Amino Acids with Ethyl Chloroformate (ECF)

  • Sample Preparation: Prepare an aqueous solution of the amino acid standards or sample hydrolysate.

  • Reaction Mixture: In a vial, mix the sample solution with ethanol (B145695) and pyridine.

  • Derivatization: Add ECF to the mixture and vortex for 30 seconds.

  • Extraction: Add chloroform (B151607) and vortex to extract the derivatized amino acids.

  • Drying: Transfer the chloroform layer to a new vial and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS injection.

Visualizing the Workflow and Chemical Reactions

To better understand the derivatization process, the following diagrams illustrate the general experimental workflow and the chemical reactions involved in silylation, acylation, and alkylation.

GCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Isolate Analytes Drying Drying Extraction->Drying Remove Moisture Add_Reagent Add Derivatizing Reagent Drying->Add_Reagent Reaction Heat/Incubate Add_Reagent->Reaction GC_MS GC-MS Analysis Reaction->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

Caption: General workflow for GC-MS analysis involving a derivatization step.

Derivatization_Reactions cluster_silylation Silylation cluster_acylation Acylation cluster_alkylation Alkylation Analyte_S Analyte-OH Product_S Analyte-O-TMS Analyte_S->Product_S + Reagent Reagent_S BSTFA/MSTFA Analyte_Ac Analyte-NH2 Product_Ac Analyte-NH-COCF3 Analyte_Ac->Product_Ac + Reagent Reagent_Ac TFAA/PFPA Analyte_Al Analyte-COOH Product_Al Analyte-COOCH3 Analyte-COOPFB Analyte_Al->Product_Al + Reagent Reagent_Al BF3-Methanol/PFB-Br

Caption: Chemical transformations in silylation, acylation, and alkylation reactions.

Conclusion

The selection of an appropriate derivatizing agent is a multifaceted decision that requires careful consideration of the analyte's chemical properties, the sample matrix, and the analytical goals. Silylation reagents like MSTFA and BSTFA are versatile and widely used, particularly for steroids and other hydroxyl-containing compounds. Acylation reagents, especially fluorinated anhydrides, are excellent for enhancing the detectability of amines and phenols. Alkylation methods, including esterification for fatty acids and the use of chloroformates for amino acids, offer robust and often rapid derivatization solutions.

By understanding the principles of each derivatization technique and consulting comparative data, researchers can optimize their GC-MS methods for improved sensitivity, accuracy, and reliability. The experimental protocols provided in this guide serve as a starting point for method development, and further optimization may be necessary to achieve the best results for specific applications.

References

Evaluating the Binding Affinity of 4-Hydroxybenzhydrazide Derivatives: A Molecular Docking Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of various 4-hydroxybenzhydrazide derivatives, with a focus on their inhibitory potential against key enzymatic targets. Through a systematic presentation of experimental data from molecular docking studies, this document aims to inform researchers in the fields of medicinal chemistry and drug discovery. The information is compiled from recent peer-reviewed studies to ensure a contemporary and relevant overview.

Comparative Analysis of Binding Affinities

Molecular docking simulations are pivotal in predicting the interaction between a ligand and a protein at the atomic level. The binding affinity, often represented by a docking score (in kcal/mol) or an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by half), is a critical parameter in evaluating the potential of a compound as a drug candidate. A lower docking score generally indicates a more favorable binding interaction.

Below are summary tables of binding affinities for this compound derivatives against various biological targets, as reported in recent literature.

Table 1: Molecular Docking Scores of this compound Derivatives Against Tyrosinase

Compound/DerivativeDocking Score (kcal/mol)Target Protein (PDB ID)Reference
4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone-7.570 to -4.157 (range for series)Tyrosinase[1]
(E)-N'-((1H-Pyrrol-2-YL)methylene)–4-hydroxy benzo hydrazideNot specifiedCOVID-19 Protease (6LU7)[2]
4-methoxyphenyl substituted 3,5-dihydroxybenzoyl-hydrazineylideneNot specified (IC50 = 55.39 ± 4.93 µM)Tyrosinase[1]
6b (4-OH-3-OCH3 substituted)Not specified (IC50 = 25.82 μM)Tyrosinase[3]
N'-benzylidene-4-hydroxybenzohydrazideRerank Score: -89.0431E. coli DNA gyrase B (1C14)[4][5]
N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazideRerank Score: -107.3360E. coli DNA gyrase B (1C14)[5]

Table 2: Inhibitory Activity and Docking Scores Against Various Enzymes

Compound/DerivativeTarget EnzymeIC50 Value (µM)Docking Score (kcal/mol)PDB IDReference
ohbh10MAO-BNot specifiedNot specified2V5Z[6]
ohbh10AChENot specifiedNot specified4EY7[6]
4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][6][7]thiazine-3-carbohydrazide 1,1-dioxide (9i)MAO-A0.11 ± 0.005Not specifiedNot specified[8]
methyl 4-hydroxy-2H-benzo[e][6][7]thiazine-3-carboxylate 1,1-dioxide (3)MAO-B0.21 ± 0.01Not specifiedNot specified[8]
4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazoneEGFRNot specified-8.43Not specified[7]
4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazoneHER2Not specified-6.88Not specified[7]
N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivativesHIV-1 IntegraseNot specified-7.3 to -7.93OYA[9]

Experimental Protocols

A generalized yet detailed methodology for molecular docking studies of this compound derivatives is outlined below, based on common practices reported in the cited literature.[6][10][11]

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Using molecular modeling software such as Maestro or AutoDock Tools, the protein structure is prepared by removing water molecules and any co-crystallized ligands.[6][10]

    • Hydrogen atoms are added to the protein structure.

    • The protein's structure is then minimized to relieve any steric clashes.[6]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures.

    • The ligands are prepared by assigning proper bond orders, adding hydrogen atoms, and generating ionization states at a physiological pH.[6]

    • The geometric structures of the ligands are optimized using a suitable force field (e.g., OPLS4).[6]

  • Receptor Grid Generation:

    • The active site of the enzyme is identified, often based on the position of a co-crystallized ligand in the PDB structure.[6]

    • A grid box is generated around this active site to define the docking search space. The size and coordinates of the grid box are set to encompass the entire binding pocket.

  • Molecular Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina, Glide, or Surflex-Dock.[6][12]

    • The prepared ligands are docked into the defined active site of the receptor. The docking algorithm explores various conformations and orientations of the ligand within the binding site.

    • Different docking modes, such as Standard Precision (SP) and Extra Precision (XP), may be used for varying levels of accuracy.[6]

  • Analysis of Docking Results:

    • The docking results are analyzed based on the binding affinity scores. The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Download, Cleanup) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen Prepared Protein ligand_prep Ligand Preparation (2D to 3D, Optimization) docking Molecular Docking (Run Simulation) ligand_prep->docking Prepared Ligands grid_gen->docking Defined Search Space pose_analysis Pose & Score Analysis (Binding Affinity) docking->pose_analysis Docked Poses interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis Best Pose melanin_synthesis_pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Inhibitor This compound Derivatives Inhibitor->Tyrosinase1 Inhibition Inhibitor->Tyrosinase2 Inhibition

References

Cytotoxicity of 4-Hydroxybenzhydrazide and its Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to extensive investigation into the therapeutic potential of various chemical compounds. Among these, hydrazone derivatives and their metal complexes have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative analysis of the in vitro cytotoxicity of 4-hydroxybenzhydrazide and its corresponding metal complexes against various cancer cell lines, supported by experimental data and detailed protocols.

Enhanced Cytotoxicity through Metal Complexation: A Quantitative Overview

Experimental evidence consistently demonstrates that the coordination of metal ions to this compound-derived ligands can significantly enhance their cytotoxic effects against cancer cells. While data on the intrinsic cytotoxicity of the parent this compound ligand is limited in publicly available literature, studies on its derivatives and their metal complexes reveal a clear trend of increased anticancer activity upon complexation.

A notable example is a copper(II) complex of a tridentate N-acylhydrazone derived from this compound. This complex has shown significant anticancer activity, with IC50 values less than or equal to 12 µM across a panel of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), bone (MG-63), and leukemia (Jurkat) cells. Further enhancement of this cytotoxicity was observed with the introduction of co-ligands such as 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen) to form ternary complexes.

The following table summarizes the available quantitative data on the cytotoxicity of a this compound-derived copper(II) complex, highlighting its potency against various cancer cell lines.

Compound/ComplexCell LineCell TypeIC50 (µM)
Cu(II) complex of this compound derivative A549Lung Carcinoma≤ 12
MCF-7Breast Adenocarcinoma≤ 12
MDA-MB-231Breast Adenocarcinoma≤ 12
MG-63Osteosarcoma≤ 12
JurkatT-cell Leukemia≤ 12

Note: The IC50 value represents the concentration of a substance needed to inhibit the growth of 50% of a cell population.

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and its metal complexes (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds (this compound and its metal complexes) are prepared in the complete culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. Control wells containing untreated cells and blank wells with medium only are also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of the solubilization solution is added to each well to dissolve the purple formazan crystals. The plate is gently agitated for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and a Potential Mechanism

To better understand the experimental process and the potential biological mechanism of action, the following diagrams are provided.

G cluster_0 Experimental Workflow: MTT Cytotoxicity Assay A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Remove medium and add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow for Determining Antiproliferative Activity.

G cluster_1 Proposed Apoptotic Pathway MC Metal Complex ROS Increased Reactive Oxygen Species (ROS) MC->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis (Programmed Cell Death) Casp->Apoptosis

Caption: A Potential Apoptosis Pathway for Benzamide Derivatives.

The enhanced cytotoxicity of the metal complexes is often attributed to their ability to induce oxidative stress within the cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the subsequent activation of caspase cascades, ultimately resulting in programmed cell death, or apoptosis.

A Comparative Analysis of the Chelating Properties of 4-Hydroxybenzhydrazide and Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic and analytical chemistry, the ability of a molecule to bind to metal ions—a property known as chelation—is of paramount importance. This guide provides a detailed comparison of the chelating properties of 4-hydroxybenzhydrazide against established chelating agents, namely Deferoxamine, Deferiprone, and Deferasirox. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy of these compounds in metal ion sequestration, particularly of iron.

Overview of Chelating Agents

This compound is a derivative of hydrazine (B178648) and 4-hydroxybenzoic acid. Its chemical structure, featuring both hydroxyl and hydrazide functional groups, suggests its potential to act as a chelating agent.[1][2] These groups can donate lone pairs of electrons to a metal ion, forming a stable complex. It is often a key intermediate in the synthesis of more complex molecules, including hydrazones with demonstrated biological activities related to iron chelation.[3][4]

Deferoxamine (DFO) is a hexadentate chelator, meaning it can form six bonds with a single iron ion.[5] It is a well-established drug used to treat iron overload.[5][6]

Deferiprone (DFP) is a bidentate chelator, requiring three molecules to bind to one iron ion. It is an orally active drug also used in the management of iron overload.[7][8]

Deferasirox (DFX) is a tridentate oral chelator, with two molecules coordinating to one iron ion.[7] It represents a newer generation of iron chelators.[7]

Quantitative Comparison of Chelating Properties

The efficacy of a chelating agent can be quantified in several ways, most commonly through its IC50 value in a competitive binding assay or by its stability constant (log K) with the target metal ion.

Ferrous Ion Chelating (FIC) Activity

The Ferrous Ion Chelating (FIC) assay is a common in vitro method to assess the ability of a compound to chelate ferrous iron (Fe²⁺). The assay is based on the competition between the test chelator and a chromogenic indicator, typically ferrozine (B1204870), for the ferrous ions. A lower IC50 value indicates a stronger chelating ability.

LigandMolar Mass ( g/mol )Ferrous Ion Chelating IC50 (µg/mL)Ferrous Ion Chelating IC50 (µM)
This compound152.15Data Not AvailableData Not Available
Deferoxamine (as mesylate)656.79Data Not AvailableData Not Available
Deferiprone139.15Data Not AvailableData Not Available
Deferasirox373.36Data Not AvailableData Not Available
EDTA (Reference)292.2418.35 ± 0.99[9]~62.8

Note: The table highlights the current gap in directly comparable experimental data for the ferrous ion chelating IC50 values of these specific compounds under the same assay conditions.

Stability Constants

The stability constant (log K) provides a measure of the strength of the complex formed between a ligand and a metal ion. A higher log K value indicates a more stable complex. The table below presents the stability constants for the clinical chelators with ferric iron (Fe³⁺). Data for this compound is not currently available in the literature.

LigandStability Constant (log K) with Fe³⁺
Deferoxamine~30.6
Deferiprone~37
Deferasirox~35

Note: These values are for Fe³⁺ and may vary depending on experimental conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an ester of 4-hydroxybenzoic acid with hydrazine hydrate (B1144303).

Materials:

Procedure:

  • Dissolve ethyl 4-hydroxybenzoate in an appropriate amount of methanol or ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours. The reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the excess solvent is removed.

  • The resulting precipitate, this compound, is filtered, washed with a cold solvent (e.g., methanol), and can be recrystallized to achieve higher purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_4_hydroxybenzoate Ethyl 4-hydroxybenzoate Mix Mix Reactants Ethyl_4_hydroxybenzoate->Mix Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Mix Solvent Ethanol/Methanol Solvent->Mix Reflux Reflux Mix->Reflux Cool Cool Reflux->Cool Filter Filter Cool->Filter Wash Wash Filter->Wash Recrystallize Recrystallize (Optional) Wash->Recrystallize Product This compound Wash->Product Recrystallize->Product

Ferrous Ion Chelating (FIC) Assay Protocol

This assay quantifies the ability of a compound to chelate ferrous iron (Fe²⁺).[9]

Materials:

  • Test compound (e.g., this compound)

  • Ferrous chloride (FeCl₂) solution

  • Ferrozine solution

  • Methanol or another suitable solvent

  • 96-well microplate and reader

Procedure:

  • Prepare a series of dilutions of the test compound in a suitable solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add the FeCl₂ solution to each well and incubate to allow for chelation to occur.

  • Initiate the color reaction by adding the ferrozine solution to each well. Ferrozine forms a magenta-colored complex with any unchelated Fe²⁺.

  • Incubate for a short period at room temperature.

  • Measure the absorbance of the solution at 562 nm using a microplate reader.

  • The percentage of iron-chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (FeCl₂ and ferrozine without the chelator) and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of the chelator that chelates 50% of the iron) is determined by plotting the percentage of chelation against the concentration of the test compound.

FIC_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Samples Prepare serial dilutions of test compound Add_FeCl2 Add FeCl₂ solution (Initiates chelation) Prepare_Samples->Add_FeCl2 Incubate_1 Incubate Add_FeCl2->Incubate_1 Add_Ferrozine Add Ferrozine solution (Color development) Incubate_1->Add_Ferrozine Incubate_2 Incubate Add_Ferrozine->Incubate_2 Measure_Absorbance Measure Absorbance at 562 nm Incubate_2->Measure_Absorbance Calculate_IC50 Calculate % Chelation and determine IC50 Measure_Absorbance->Calculate_IC50

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these chelators involves the formation of a stable, coordinate complex with iron, thereby preventing the metal from participating in harmful redox reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals. This process reduces oxidative stress and cellular damage. The resulting iron-chelator complex is then excreted from the body.

Chelation_MOA cluster_problem Problem: Excess Free Iron cluster_solution Solution: Chelation Free_Iron Excess Free Iron (Fe²⁺/Fe³⁺) ROS_Production Reactive Oxygen Species (ROS) Production (Fenton Reaction) Free_Iron->ROS_Production Complex_Formation Formation of Stable Iron-Chelator Complex Free_Iron->Complex_Formation Cell_Damage Cellular Damage (Oxidative Stress) ROS_Production->Cell_Damage Chelator Chelating Ligand (e.g., this compound) Chelator->Complex_Formation Excretion Excretion of Complex Complex_Formation->Excretion

Conclusion

This compound possesses the structural motifs necessary for metal chelation, and its derivatives have shown biological activities linked to this property. However, a direct quantitative comparison of its ferrous ion chelating ability with established clinical chelators like Deferoxamine, Deferiprone, and Deferasirox is hampered by a lack of standardized experimental data in the public domain. The provided protocols for synthesis and for the Ferrous Ion Chelating assay offer a framework for researchers to conduct such comparative studies. Future research should focus on determining the IC50 values of this compound and its potent derivatives using the ferrozine assay to allow for a direct and meaningful comparison against the chelators currently in clinical use. Such data would be invaluable for the development of new and potentially more effective chelation therapies.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-hydroxybenzhydrazide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. This substance causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in accordance with good industrial hygiene and safety practices.[2]

PrecautionSpecificationSource
Personal Protective Equipment (PPE) Wear protective gloves, a lab coat, and safety goggles or a face shield.
Engineering Controls Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood, especially when dusts may be generated.[2][3]
Handling Avoid contact with skin, eyes, and clothing.[4] Avoid breathing in dust. Wash hands and any exposed skin thoroughly after handling.[5]
Storage Store in a dry, cool, and well-ventilated place.[2][4] Keep the container tightly closed and store locked up.[6]

Standard Disposal Procedure: Hazardous Waste Collection

The universally recommended and safest method for disposing of this compound is to treat it as hazardous chemical waste.[4] This involves collection by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][7]

Step-by-Step Guidance:

  • Do Not Mix: Keep this compound waste in its original container or a compatible, clearly labeled waste container.[8] Do not mix it with other waste streams.

  • Segregate Waste: Collect solid residues and unreactive organic reagents in separate, designated containers.[5] Incompatible materials, such as strong oxidizing agents or strong bases, must be stored separately.[2][9]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[3][10] The label must include the full chemical name "this compound" (no abbreviations), the associated hazards (irritant), and the accumulation start date.[3][9]

  • Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[3][9] This area should be secure and away from incompatible chemicals.

  • Schedule Pickup: Once the container is full, or according to your institution's guidelines, contact your EHS office to schedule a waste pickup.[3][10]

Never dispose of this compound down the drain or in the regular trash. [3]

Waste TypeContainer SpecificationLabeling Requirements
Solid this compound Compatible, sealed container (e.g., original bottle, designated solid waste tub).[5][9]"Hazardous Waste", "this compound", "Irritant", Accumulation Date.
Contaminated Labware (e.g., gloves, wipes) Lined, sealed container designated for solid chemical waste."Hazardous Waste", "Solid Waste contaminated with this compound", "Irritant", Accumulation Date.
Rinsate from Decontamination Leak-proof, compatible liquid waste container with a screw cap.[3][8]"Hazardous Waste", "Aqueous waste with this compound", "Irritant", Accumulation Date.

Disposal Workflow Diagram

G cluster_start cluster_waste_type 1. Identify Waste Type cluster_procedure 2. Follow Procedure cluster_final 3. Final Disposal Path start Start: Identify this compound Waste wt_solid Unused/Waste Solid wt_spill Spill Material wt_container Empty Container proc_collect Collect in Labeled Hazardous Waste Container wt_solid->proc_collect Pure Waste proc_spill Contain Spill & Collect (Avoid Dust Generation) wt_spill->proc_spill Accident proc_rinse Triple Rinse with Suitable Solvent wt_container->proc_rinse Residue final_saa Store in SAA & Schedule EHS Pickup proc_collect->final_saa proc_spill->final_saa Place in sealed container final_rinsate Collect Rinsate as Hazardous Waste proc_rinse->final_rinsate final_container Dispose of Decontaminated Container as Regular Trash proc_rinse->final_container After rinsing & drying final_rinsate->final_saa Containerize rinsate

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocol: Decontamination and Inactivation

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal as regular trash.[3]

  • Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[3][8]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3] Given the hazards of this compound, collecting all rinsate is a best practice.

  • Drying: Allow the rinsed container to air dry completely.[3]

  • Final Disposal: Deface the original label and dispose of the container in the regular trash or glassware waste as appropriate.[8]

Chemical Inactivation (Generalized Example for Hydrazides)

In some cases, chemical inactivation may be used to convert a hazardous compound to a less hazardous one before disposal.[3] This is an advanced procedure that should only be performed by trained personnel following a validated protocol and with explicit approval from your institution's EHS office. [3] The following is a general example for the oxidation of a hydrazide-containing compound.[3]

  • Objective: To chemically convert a hazardous hydrazide to less hazardous compounds before collection as waste.

  • Materials:

    • Hydrazide-containing waste

    • Sodium hypochlorite (B82951) solution (household bleach)

    • Stir plate and stir bar

    • Appropriate secondary containment

    • Certified chemical fume hood

    • Full PPE (gloves, goggles, lab coat)

  • Procedure:

    • Perform all steps within a certified chemical fume hood.[3]

    • Place the container of hydrazide waste into a larger secondary container on a stir plate.[3]

    • While stirring, slowly and carefully add the sodium hypochlorite solution to the waste. The reaction may be exothermic (release heat), so addition should be gradual.[3]

    • Continue stirring for a sufficient amount of time to ensure the reaction is complete. This time must be determined by a validated protocol.

    • Verify the absence of the original hydrazide using an appropriate analytical method (e.g., TLC, HPLC).

    • Even after treatment, the resulting solution must be collected as hazardous waste, as it may contain hazardous byproducts.[3] Label it appropriately and arrange for EHS pickup.

References

Personal protective equipment for handling 4-hydroxybenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-hydroxybenzhydrazide (CAS No. 5351-23-5). It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The signal word for this chemical is "Warning".[1][2][3] Adherence to proper PPE guidelines is critical to ensure personnel safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or Goggles.Must conform to EN166 (EU) or be NIOSH (US) approved.[2][4]
Skin Chemical-resistant gloves.Nitrile rubber gloves are recommended. Gloves should be inspected for integrity before each use.[4]
Protective clothing.A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[2][4]
Respiratory NIOSH-approved respirator.Required when dusts are generated. A P2 filter is recommended. For large-scale use or in emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[4]

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[1][4]

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Keep the container tightly closed when not in use.[1][2]

  • Weighing and Handling: To minimize dust formation, handle the solid material carefully.[1] Use a dedicated, clean spatula and weigh boat.

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate the work area and any equipment used. Dispose of contaminated gloves and other disposable PPE as hazardous waste.[4]

Waste Disposal Plan:

  • Unused Product and Contaminated Materials: Unused this compound and any materials contaminated with it should be considered hazardous waste.[4] Collect these materials in a suitable, closed, and properly labeled container for disposal by a licensed waste disposal company.[1][4]

  • Prohibited Disposal: Do not dispose of this compound down the drain or mix it with other waste.[4][5]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure or spills.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] If eye irritation persists, get medical advice/attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1][2] Get medical attention if symptoms occur.[1][2]

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop up the spilled solid material, avoiding dust generation.[1]

  • Collect: Place the collected material into a suitable, closed, and labeled container for disposal.[1][4]

  • Clean: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[4] Collect all cleaning materials for disposal as hazardous waste.[4]

Visual Workflow and Emergency Response Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response protocol.

handle_4_hydroxybenzhydrazide cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup weigh Weigh Solid prep_setup->weigh Start Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate Complete Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste wash Wash Hands dispose_waste->wash

Caption: Workflow for handling this compound.

emergency_response cluster_spill Spill Response cluster_exposure Exposure Response spill_exposure Spill or Exposure Occurs spill_evacuate Evacuate Area spill_exposure->spill_evacuate Spill exposure_remove Remove from Exposure spill_exposure->exposure_remove Exposure spill_ppe Don Emergency PPE spill_evacuate->spill_ppe spill_contain Contain & Collect Spill spill_ppe->spill_contain spill_clean Clean Spill Area spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose exposure_first_aid Administer First Aid exposure_remove->exposure_first_aid exposure_medical Seek Medical Attention exposure_first_aid->exposure_medical

Caption: Emergency response plan for spills or exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.